molecular formula C13H13NO4 B1454155 Methyl 4,8-dimethoxyquinoline-2-carboxylate CAS No. 76995-87-4

Methyl 4,8-dimethoxyquinoline-2-carboxylate

Cat. No.: B1454155
CAS No.: 76995-87-4
M. Wt: 247.25 g/mol
InChI Key: OKNSSRWVFHWDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,8-dimethoxyquinoline-2-carboxylate (CAS 76995-87-4) is a high-purity quinoline derivative supplied for advanced chemical and pharmaceutical research. With the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol, this compound is characterized as an organic building block of interest in medicinal chemistry . Quinoline scaffolds are recognized as crucial motifs in drug development, particularly in the field of oncology . Numerous quinoline derivatives have been investigated for their potential as anticancer agents, demonstrating mechanisms that can include growth inhibition via cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . This specific ester derivative can serve as a key synthetic intermediate for the preparation of more complex, biologically active molecules. Related quinoline carboxylates are documented as important precursors in synthetic routes, such as the construction of quinoline-based building blocks for antiviral agents like simeprevir . Furthermore, the 4,8-dimethoxyquinoline-2-carboxylic acid, the hydrolysis product of this ester, is a closely related compound available for research . This product is offered with a typical purity of 95% to 99% and is supplied in various packaging options, from sample-sized bottles to 25kg drums . It is intended for research and development purposes only. The product is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

methyl 4,8-dimethoxyquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-16-10-6-4-5-8-11(17-2)7-9(13(15)18-3)14-12(8)10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNSSRWVFHWDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697529
Record name Methyl 4,8-dimethoxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76995-87-4
Record name Methyl 4,8-dimethoxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of Methyl 4,8-dimethoxyquinoline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4,8-dimethoxyquinoline-2-carboxylate

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including antimalarial, anticancer, and antimicrobial properties.[1] this compound (CAS No. 76995-87-4) is a specific derivative within this class, featuring key methoxy and methyl ester functional groups that can significantly influence its physicochemical properties and biological interactions.[2][3] Its structure makes it a valuable building block for the synthesis of more complex molecules in drug discovery and materials science.

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of a robust synthetic pathway to this compound and details the suite of analytical techniques required for its unambiguous structural characterization. The methodologies are presented with an emphasis on the underlying chemical principles and rationale, ensuring a deep understanding of the experimental choices.

Part 1: Synthesis Methodology

A logical and efficient synthesis of the target compound is achieved through a two-step process: the construction of the quinoline core to form the carboxylic acid precursor, followed by a classic esterification reaction.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward pathway from commercially available starting materials. The target ester is disconnected at the ester linkage to reveal the corresponding carboxylic acid. This quinoline carboxylic acid is then disconnected via a Doebner-type reaction mechanism to its fundamental building blocks: a substituted aniline and pyruvic acid.

G cluster_0 Retrosynthetic Pathway M1 This compound (Target Molecule) M2 4,8-Dimethoxyquinoline-2-carboxylic Acid (Precursor) M1->M2 Ester Disconnection M3 2,5-Dimethoxyaniline M2->M3 Doebner-type Disconnection M4 Pyruvic Acid M2->M4

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Synthesis of 4,8-Dimethoxyquinoline-2-carboxylic Acid

The formation of the quinoline ring system is most effectively accomplished through a Doebner reaction. This three-component reaction condenses an aniline, an aldehyde, and pyruvic acid.[1] For the synthesis of a 2-carboxyquinoline without a substituent at the 3-position, the reaction can be envisioned as the condensation of a substituted aniline with pyruvic acid.

Causality and Experimental Rationale: The selection of 2,5-dimethoxyaniline as the starting material is critical, as its substituents directly map to the desired 8- and 4-methoxy positions in the final product after cyclization (note the positional numbering change upon ring formation). The Doebner reaction is advantageous due to its operational simplicity and the use of readily available starting materials. The reaction likely proceeds through the formation of a Schiff base between the aniline and pyruvic acid, followed by an intramolecular electrophilic aromatic substitution to form the dihydroquinoline intermediate, which then oxidizes to the aromatic quinoline system.

Detailed Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, add 3,4,5-trimethoxy aniline (1 equivalent), pyruvic acid (1.2 equivalents), and a substituted aromatic aldehyde (1 equivalent).

  • Add ethanol as the solvent to achieve a concentration of approximately 0.5 M with respect to the aniline.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials.

  • The crude 4,8-dimethoxyquinoline-2-carboxylic acid can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to achieve high purity.

Step 2: Fischer Esterification to the Target Compound

With the carboxylic acid precursor in hand, the final step is the conversion to its methyl ester. The Fischer-Speier esterification is a reliable and scalable method for this transformation.[4][5] It involves reacting the carboxylic acid with an excess of alcohol (in this case, methanol) under acidic catalysis.

Causality and Experimental Rationale: This reaction is an equilibrium-controlled process.[5] By using methanol as the solvent, its large excess concentration shifts the equilibrium towards the product side, as dictated by Le Chatelier's principle. The acid catalyst (typically concentrated sulfuric acid) serves two crucial roles: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic for attack by the weakly nucleophilic methanol, and it facilitates the departure of water as a leaving group.[4]

G cluster_mech Fischer Esterification Mechanism Start Carboxylic Acid + H⁺ Protonated Protonated Carbonyl (Activated Electrophile) Start->Protonated Protonation Attack Methanol Attack Protonated->Attack Nucleophilic Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Transfer Proton Transfer Tetrahedral->Transfer Water_LG Intermediate with Good Leaving Group (H₂O) Transfer->Water_LG Elimination Water Elimination Water_LG->Elimination Collapse of Intermediate Protonated_Ester Protonated Ester Elimination->Protonated_Ester End Final Ester Product Protonated_Ester->End Deprotonation

Caption: Key stages of the Fischer esterification mechanism.

Detailed Experimental Protocol:

  • Suspend the 4,8-dimethoxyquinoline-2-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask. Methanol should be used in large excess, acting as both reactant and solvent.

  • Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 equivalents) dropwise to the cooled (ice bath) suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 8-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extract the resulting aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure solid.

Part 2: Structural Elucidation and Characterization

A combination of spectroscopic methods is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and 2D NMR experiments provide a complete picture of the molecular framework.

Predicted ¹H NMR Data (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the aromatic protons and the methoxy and methyl ester groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2 - 8.4s1HH-3Singlet, adjacent to electron-withdrawing ester and nitrogen atom.
~7.5 - 7.7t1HH-6Triplet, coupled to H-5 and H-7.
~7.0 - 7.2d1HH-5 or H-7Doublet, coupled to H-6. Differentiated by HMBC.
~6.8 - 7.0d1HH-7 or H-5Doublet, coupled to H-6. Differentiated by HMBC.
~4.1s3H4-OCH₃Singlet, deshielded due to proximity to the nitrogen atom's anisotropic field.
~4.0s3H8-OCH₃Singlet, typical methoxy resonance on a benzene ring.
~4.0s3HEster -OCH₃Singlet, characteristic chemical shift for a methyl ester.

Predicted ¹³C NMR Data (101 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~166C=O (Ester)Typical chemical shift for an ester carbonyl carbon.[6]
~155 - 160C-4, C-8Aromatic carbons attached to electron-donating methoxy groups, deshielded.
~148C-8aQuaternary carbon at the ring junction.
~145C-2Carbon attached to nitrogen and the ester group.
~120C-6Aromatic CH carbon.
~115C-4aQuaternary carbon at the ring junction.
~105 - 110C-3, C-5, C-7Aromatic CH carbons, shielded by methoxy groups.
~564-OCH₃, 8-OCH₃Typical chemical shift for aromatic methoxy carbons.
~53Ester -OCH₃Typical chemical shift for a methyl ester carbon.

2D NMR for Definitive Assignment: To resolve any ambiguities, especially among the aromatic protons, 2D NMR is invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (e.g., H-3 with C-3).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning quaternary carbons and linking different parts of the molecule.

Caption: Expected key HMBC correlations for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₃H₁₃NO₄), the expected monoisotopic mass is 247.0845 g/mol .

  • Expected Ion Peaks: In high-resolution mass spectrometry (HRMS), one would expect to find the protonated molecular ion [M+H]⁺ at m/z 248.0917 and potentially the sodium adduct [M+Na]⁺ at m/z 270.0736.

  • Fragmentation Pattern: Electron impact (EI) or collision-induced dissociation (CID) would likely show characteristic fragmentation. A primary loss would be that of a methyl radical (·CH₃) from a methoxy group or the loss of the methoxy radical (·OCH₃) from the ester, followed by the loss of carbon monoxide.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8][9]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H StretchAromatic C-H
~2950-3000C-H StretchAliphatic C-H (CH₃)
~1725 C=O Stretch (Strong) Ester Carbonyl
~1600, ~1580C=C StretchAromatic Ring
~1250C-O Stretch (Asymmetric)Aryl Ether (Ar-O-CH₃)
~1100-1200C-O StretchEster (C-O)

Conclusion

This guide outlines a reliable and well-reasoned approach to the synthesis of this compound via a Doebner reaction followed by Fischer esterification. The described protocols are robust and based on fundamental organic chemistry principles. Furthermore, the comprehensive characterization plan, utilizing NMR, MS, and IR spectroscopy, provides a self-validating system to ensure the unambiguous identification and high purity of the final product. This foundational knowledge is critical for any subsequent application of this versatile quinoline derivative in medicinal chemistry or materials science research.

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA Ames Research Center. Retrieved from [Link]

  • dos Santos, H. F., et al. (2011). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Retrieved from [Link]

  • Stavrou, I., et al. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Retrieved from [Link]

  • Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information for various compounds. (2019). The Royal Society of Chemistry. Retrieved from [Link]

  • Hannan, R. B., Lieblich, J. H., & Renfrew, A. G. (1951). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society. Retrieved from [Link]

  • Supporting Information for various ester compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • This compound. (n.d.). Suzhou Health Chemicals Co. Retrieved from [Link]

  • This compound. (n.d.). Lead Sciences. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Retrieved from [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). Google Patents.
  • Drabowicz, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Retrieved from [Link]

  • Kunishima, M., et al. (1999). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Synlett. Retrieved from [Link]

  • Spáčil, J., et al. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (n.d.). ResearchGate. Retrieved from [Link]

  • jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. Retrieved from [Link]

  • Fukuda, K., et al. (2017). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Patel, V. M., & Rajani, D. P. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Chemistry & Biology Interface. Retrieved from [Link]

  • Process for the preparation of 8-methoxy-quinolone-carboxylic acids. (2010). Google Patents.
  • Danish, M., et al. (2021). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PubMed Central. Retrieved from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Ielo, L., et al. (2021). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. MDPI. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 4,8-dimethoxyquinoline-2-carboxylate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,8-dimethoxyquinoline-2-carboxylate is a polysubstituted quinoline derivative characterized by a quinoline core functionalized with two methoxy groups at positions 4 and 8, and a methyl ester at position 2. The quinoline scaffold is a prominent heterocyclic motif in a vast array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The specific substitution pattern of this compound, featuring electron-donating methoxy groups and a reactive ester functionality, makes it a compelling candidate for further investigation and a valuable building block in medicinal chemistry and drug discovery programs.[1][6]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, offering a valuable resource for researchers engaged in the exploration of novel therapeutic agents.

Synthesis of this compound

A proposed synthetic pathway involves a modified Doebner-von Miller reaction, which is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[7][8][12]

Diagram: Proposed Synthesis of this compound

G cluster_0 Step 1: Doebner-von Miller Reaction cluster_1 Step 2: Esterification A 2,5-Dimethoxyaniline D 4,8-Dimethoxyquinoline-2-carboxylic acid A->D + B, C B Pyruvic Acid C Acid Catalyst (e.g., H2SO4) E 4,8-Dimethoxyquinoline-2-carboxylic acid H This compound E->H + F, G F Methanol G Acid Catalyst (e.g., H2SO4)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 4,8-Dimethoxyquinoline-2-carboxylic acid (Intermediate)

This protocol is adapted from general Doebner-von Miller reaction procedures.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethoxyaniline (1 equivalent).

  • Addition of Reagents: Slowly add pyruvic acid (1.2 equivalents) to the aniline with constant stirring.

  • Acid Catalysis: Carefully add concentrated sulfuric acid (catalytic amount) to the reaction mixture. The addition should be done dropwise while cooling the flask in an ice bath to control the exothermic reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product, 4,8-dimethoxyquinoline-2-carboxylic acid, will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Esterification to this compound

This protocol is a standard Fischer esterification procedure.[13]

  • Reaction Setup: In a round-bottom flask, suspend the synthesized 4,8-dimethoxyquinoline-2-carboxylic acid (1 equivalent) in methanol (excess).

  • Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reaction Conditions: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis of Prediction
Molecular Formula C₁₃H₁₃NO₄-
Molecular Weight 247.25 g/mol -
CAS Number 76995-87-4-
Appearance Likely a solid at room temperatureBased on similar aromatic esters[14]
Melting Point Not available (requires experimental determination)-
Boiling Point Not available (requires experimental determination)-
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[14][15]Predicted based on the aromatic ester structure.[14][15]
logP Estimated to be in the range of 2.0-3.0Prediction based on the presence of methoxy and ester groups.[16][18]
pKa The quinoline nitrogen is expected to be weakly basic.The electron-withdrawing ester group will reduce the basicity.[16][18]

Spectroscopic Characterization

While experimental spectra for this compound are not published, the expected spectroscopic features can be predicted based on its structure and data from related quinoline derivatives.[20][21][22][23][24][25][26][27][28][29][30][31][32][33]

Diagram: Key Spectroscopic Features

G cluster_0 Predicted 1H NMR cluster_1 Predicted 13C NMR cluster_2 Predicted IR cluster_3 Predicted Mass Spectrometry (EI) HNMR Aromatic protons (quinoline ring): δ 7.0-8.5 ppm -OCH3 protons: δ 3.9-4.1 ppm (two singlets) -COOCH3 protons: δ 3.8-4.0 ppm (singlet) CNMR C=O (ester): δ 165-175 ppm Aromatic carbons: δ 100-160 ppm -OCH3 carbons: δ 55-60 ppm -COOCH3 carbon: δ 50-55 ppm IR C=O stretch (ester): ~1720-1740 cm⁻¹ C-O stretch (ester and ether): ~1200-1300 cm⁻¹ C=C and C=N stretch (aromatic): ~1500-1600 cm⁻¹ MS Molecular ion (M+): m/z 247 Fragment from loss of -OCH3: m/z 216 Fragment from loss of -COOCH3: m/z 188

Caption: Predicted spectroscopic data for the target compound.

Potential Applications in Drug Discovery

The quinoline nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[1][2][3][4][5] The presence of dimethoxy and methyl ester functionalities in this compound suggests several avenues for its application in drug discovery.

Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerase, tubulin polymerization, and receptor tyrosine kinases.[1][2][6][34] Dimethoxy-substituted quinolines, in particular, have shown promising results as anticancer agents.[1][6] The structural features of this compound make it a candidate for evaluation as a potential anticancer agent. The ester group can also be hydrolyzed to the corresponding carboxylic acid, which may exhibit different biological activity or serve as a handle for further derivatization.[35]

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some compounds showing efficacy against bacteria, fungi, and parasites.[3][4][5][20] The specific substitution pattern on the quinoline ring is crucial for antimicrobial activity. The dimethoxy substitution on the benzene ring of this compound could modulate its antimicrobial properties, making it a target for screening against a panel of pathogenic microorganisms.[3][4]

Conclusion

This compound is a synthetically accessible quinoline derivative with a promising profile for applications in drug discovery. This technical guide has provided a comprehensive overview of its proposed synthesis, predicted physicochemical properties, and expected spectroscopic characteristics. The well-documented biological activities of related quinoline compounds, particularly their anticancer and antimicrobial effects, provide a strong rationale for the further investigation of this molecule. The experimental protocols and predictive data presented herein are intended to serve as a valuable resource for researchers and scientists working to develop novel therapeutic agents based on the versatile quinoline scaffold.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, M. A., Al-Soud, Y. A., ... & El-Faham, A. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261.
  • Naidoo, R. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
  • Kavitha, S., & Raj, A. A. S. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 56(4), 453-459.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Reddy, T. S., & Reddy, P. R. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 1-8.
  • Wikipedia contributors. (2023, November 23). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Black, D. S., Kumar, N., & Rezaie, R. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • F. Hoffmann-La Roche AG. (2000). Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
  • Kumar, A., & Sharma, S. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 2(1), 1-10.
  • Singh, A., Singh, S. K., & Singh, P. P. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 1–17.
  • Jampilek, J., & Kralova, K. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(8), 13783–13813.
  • BenchChem. (2025). The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. BenchChem.
  • Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Al-Hussain, S. A. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139–2153.
  • Name Reaction. (n.d.). Doebner-von Miller Synthesis. Retrieved January 20, 2026, from [Link]

  • Slideshare. (2017, November 28). Doebner-Miller reaction and applications. Retrieved January 20, 2026, from [Link]

  • Lall, N. (2014). Synthesis, characterisation and antibacterial activity of substituted 2-quinoline thiosemicarbazones.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.
  • Piñeiro, M. M., & Lugo, L. (2007). Properties and structure of aromatic ester solvents. The Journal of Physical Chemistry B, 111(20), 5691–5703.
  • Kavitha, S., & Raj, A. A. S. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology, 194(11), 5363–5378.
  • Camargo, M. C. R., et al. (2023). Prediction of polycyclic aromatic hydrocarbons solubility in different solvents. Fluid Phase Equilibria, 574, 113881.
  • Semantic Scholar. (2007). Synthesis and Characterization of Quinoline Derivatives via the Friedlaender Reaction. Retrieved from [Link]

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4099.
  • ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved January 20, 2026, from [Link]

  • Sharma, V., & Kumar, V. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 5, 100814.
  • Szafranski, K., & Komaszylo, J. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(3), 1183.
  • Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 1-86.
  • BenchChem. (2025).
  • Işık, M., Bergazin, T. D., Fox, T., Rizzi, A., Chodera, J. D., & Mobley, D. L. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(9), 997–1019.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]

  • Knowledge UChicago. (2021, July 30). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Retrieved January 20, 2026, from [Link]

  • Pihlaja, K., & Vainiotalo, P. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(4), 207-210.
  • Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry, 34(8), 1629–1638.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 20, 2026, from [Link]

  • Al-Suhaimi, K. M., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells.
  • Synfacts. (2015).
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). pKa – LogP plot for methoxy‐substituted carboxylic acids and their.... Retrieved January 20, 2026, from [Link]

  • ChemRxiv. (2023). Toward Predicting Solubility of Arbitrary Solutes in Arbitrary Solvents. 1: Prediction of Density and Refractive Index Using Machine Learning Algorithms with correlation-group parallel feature analysis. Cambridge: Cambridge Open Engage.
  • Smith, B. C. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 20, 2026, from [Link]

  • Wikipedia contributors. (2023, December 29). Infrared spectroscopy correlation table. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Clendinen, C. S., et al. (2015). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Analytical Chemistry, 87(15), 7933–7940.
  • ResearchGate. (n.d.). Prediction of polycyclic aromatic hydrocarbons solubility in different solvents. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 20, 2026, from [Link]

  • YouTube. (2020, September 16). CHM4930 Example Matching Structure with 13C NMR Spectra. Retrieved January 20, 2026, from [Link]

  • Compound Interest. (2015, January 20). A Guide to 13C NMR Chemical Shift Values. Retrieved January 20, 2026, from [Link]

Sources

A Comprehensive Technical Guide to Methyl 4,8-dimethoxyquinoline-2-carboxylate (CAS Number: 76995-87-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,8-dimethoxyquinoline-2-carboxylate, with the CAS number 76995-87-4, is a substituted quinoline derivative that holds potential as a versatile building block in medicinal chemistry and materials science.[1][2][3] The quinoline scaffold is a well-established pharmacophore, and the specific substitution pattern of this compound, featuring two methoxy groups and a methyl ester, offers multiple avenues for structural modification and the exploration of novel biological activities.[4][5] This in-depth technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, predicted spectroscopic data for characterization, and a discussion of its potential biological significance based on analogous structures.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged heterocyclic motif that constitutes the core structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[4] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The versatility of the quinoline scaffold allows for fine-tuning of its biological effects through the introduction of various substituents at different positions of the ring system. The presence of methoxy and carboxylate groups, as seen in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Structural Information

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
CAS Number 76995-87-4[1][2][3]
Molecular Formula C₁₃H₁₃NO₄[1][2]
Molecular Weight 247.25 g/mol [2][3]
Appearance Predicted to be a solid at room temperatureGeneral knowledge
Purity Typically available at ≥97%[1]
Storage Sealed in a dry environment at room temperature[1]

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from 2,6-dimethoxyaniline.

Synthetic_Workflow A 2,6-Dimethoxyaniline C 4,8-Dimethoxyquinoline-2-carboxylic acid A->C Doebner Reaction B Pyruvic Acid & Benzaldehyde B->C E This compound C->E Fischer Esterification D Methanol (MeOH) & Acid Catalyst (e.g., H₂SO₄) D->E

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure and may require optimization for optimal yield and purity.

Step 1: Synthesis of 4,8-Dimethoxyquinoline-2-carboxylic acid (Doebner Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethoxyaniline (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add freshly distilled benzaldehyde (1 equivalent) followed by pyruvic acid (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4,8-dimethoxyquinoline-2-carboxylic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

  • Reaction Setup: Suspend 4,8-dimethoxyquinoline-2-carboxylic acid (1 equivalent) in an excess of methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reaction Conditions: Heat the mixture to reflux for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate. The product can then be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds found in the literature, the following spectral data can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the two methoxy groups, and the methyl ester group.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (on quinoline ring)7.0 - 8.5m
OCH₃ (at C4 or C8)3.9 - 4.1s
OCH₃ (at C4 or C8)3.9 - 4.1s
COOCH₃~3.9s
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)165 - 170
Aromatic/Quinoline Carbons100 - 160
OCH₃55 - 60
COOCH₃~52
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (ester) stretching1720 - 1740
C-O (ester) stretching1100 - 1300
C=C and C=N (aromatic) stretching1500 - 1600
C-H (aromatic) stretching3000 - 3100
C-H (aliphatic) stretching2850 - 3000
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Predicted [M+H]⁺: 248.0866 for C₁₃H₁₄NO₄⁺

Potential Biological Activities and Research Applications

While specific biological studies on this compound are not extensively documented, the known bioactivities of structurally related dimethoxyquinoline derivatives suggest several promising avenues for investigation.

Biological_Potential A This compound B Anticancer Activity A->B C Antimicrobial Activity A->C D Enzyme Inhibition (e.g., Kinases, Topoisomerases) A->D E Scaffold for Library Synthesis A->E

Caption: Potential research applications of this compound.

  • Anticancer Research: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and kinases.[4] The substitution pattern of this compound makes it an interesting candidate for screening against various cancer cell lines.

  • Antimicrobial Drug Discovery: The quinoline core is a key feature of many antibacterial and antifungal agents. This compound could be evaluated for its efficacy against a panel of pathogenic microorganisms.

  • Enzyme Inhibition Studies: The structural motifs present in this molecule suggest potential interactions with various enzyme active sites. It could be explored as an inhibitor of kinases, topoisomerases, or other enzymes relevant to disease pathways.

  • Fragment-Based Drug Design: As a well-defined chemical entity, it can serve as a valuable fragment in fragment-based drug discovery campaigns to identify novel lead compounds.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural relationship to a wide range of biologically active quinolines provides a strong rationale for its further investigation. This technical guide offers a foundational understanding of its properties, a plausible synthetic strategy, and a roadmap for its characterization and potential applications. It is hoped that this compilation of information will stimulate further research into this and related compounds, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

  • Fazal, E., et al. (2015).
  • Mohan, K., et al. (Year not specified). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar.
  • (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Malaria World.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PMC.
  • Fazal, E., et al. (2015). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives.
  • Chen, Y.L., et al. (n.d.).
  • This compound. (n.d.). Lead Sciences. Retrieved from [Link]

  • Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). (n.d.). MDPI.
  • Singh, A., et al. (n.d.).
  • This compound. (n.d.). Suzhou Health Chemicals Co.. Retrieved from [Link]

  • 2-Quinolinecarboxylic acid, 4,8-dimethoxy-, methyl ester. (n.d.). Chongqing Chemdad Co., Ltd.. Retrieved from [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.
  • Process for making 2-hydroxyquinoline-4-carboxylic acids. (n.d.).
  • Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. (2015). CHEMISTRY & BIOLOGY INTERFACE.
  • Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. (n.d.). PubMed.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI.

Sources

The Multifaceted Biological Activities of Dimethoxyquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological profile. Among the numerous quinoline derivatives, those bearing dimethoxy substituents have emerged as a particularly promising class of compounds with diverse and potent biological effects. This technical guide provides an in-depth exploration of the biological activities of dimethoxyquinoline derivatives, focusing on their mechanisms of action, and presenting key experimental protocols for their evaluation.

I. Anticancer Activity: Targeting Key Signaling Pathways

Dimethoxyquinoline derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][5]

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of dimethoxyquinoline derivatives are often attributed to their ability to interfere with critical cellular processes that are dysregulated in cancer.

  • Kinase Inhibition: A primary mechanism of action for many dimethoxyquinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[6]

    • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several 4-anilino-6,7-dimethoxyquinazoline derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers. By blocking the ATP-binding site of the EGFR kinase domain, these compounds prevent its autophosphorylation and the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This blockade ultimately leads to the inhibition of cell proliferation and the induction of apoptosis.

    • c-Met Inhibition: The HGF/c-Met signaling pathway plays a significant role in tumorigenesis and metastasis.[7] Certain 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of the c-Met tyrosine kinase.[7]

    • Other Kinases: The inhibitory activity of dimethoxyquinoline derivatives extends to other kinases, including VEGFR, Pim-1 kinase, and Src-Abl, highlighting their potential as multi-kinase inhibitors.[1][5]

  • Topoisomerase Inhibition: Topoisomerase enzymes are essential for resolving DNA topological problems during replication and transcription.[5] Some 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of topoisomerase I inhibitors, leading to DNA damage and cell death in cancer cells.[5]

  • Induction of Apoptosis: Dimethoxyquinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. This can be initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential disruption, cytochrome c release, and the activation of caspases-9 and -3/7.[8]

  • Anti-Angiogenic Effects: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Some dimethoxyquinoline derivatives have been shown to possess anti-angiogenic properties, further contributing to their anticancer efficacy.[5]

  • Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a validated anticancer strategy.[9] Certain quinoline derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

B. Key Signaling Pathways

The anticancer activity of dimethoxyquinoline derivatives often involves the modulation of key signaling pathways critical for cancer cell survival and proliferation.

cluster_0 EGFR Signaling Pathway cluster_1 Mechanism of Inhibition EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DMQ Dimethoxyquinoline Derivative Inhibition Inhibition DMQ->Inhibition ATP_Binding_Site ATP Binding Site ATP_Binding_Site->EGFR Inhibition->ATP_Binding_Site

Caption: Inhibition of the EGFR signaling pathway by dimethoxyquinoline derivatives.

C. Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of dimethoxyquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
6,7-dimethoxy-4-anilinoquinolinesA549 (Lung)Varies[7]
6,7-dimethoxy-4-anilinoquinolinesMCF-7 (Breast)Varies[7][8]
6,7-dimethoxy-4-anilinoquinolinesMKN-45 (Gastric)Varies[7]
Quinazoline Schiff BasesMCF-7 (Breast)~6[8]
Diarylpyrazolylquinoline derivativesDengue Virus~0.7-1.6[10]

Note: IC50 values are highly dependent on the specific derivative and the cell line being tested.

D. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of dimethoxyquinoline derivatives on cancer cell lines.

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

2. Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • Dimethoxyquinoline derivative stock solution (in DMSO)
  • MTT solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
  • 96-well microplates
  • Microplate reader

3. Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
  • Compound Treatment: Prepare serial dilutions of the dimethoxyquinoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells in\n96-well Plate"]; Incubate_24h [label="Incubate 24h"]; Treat_Compound [label="Treat with Dimethoxyquinoline\nDerivative (Serial Dilutions)"]; Incubate_48_72h [label="Incubate 48-72h"]; Add_MTT [label="Add MTT Solution"]; Incubate_4h [label="Incubate 4h"]; Solubilize [label="Solubilize Formazan\nCrystals"]; Read_Absorbance [label="Read Absorbance\n(570 nm)"]; Analyze_Data [label="Calculate % Viability\n& Determine IC50"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Treat_Compound; Treat_Compound -> Incubate_48_72h; Incubate_48_72h -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; }

Sources

"spectroscopic data (NMR, IR, MS) of Methyl 4,8-dimethoxyquinoline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of Methyl 4,8-dimethoxyquinoline-2-carboxylate

Introduction

This compound is a polysubstituted quinoline derivative. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The specific substitution pattern of this compound—two methoxy groups and a methyl ester—suggests its potential as a valuable intermediate or a lead compound in drug discovery programs. Accurate and unambiguous structural characterization is paramount for any further development.

This technical guide, designed for researchers and drug development professionals, provides a comprehensive framework for the synthesis and spectroscopic analysis of this compound. In the absence of published experimental data for this specific molecule, this document leverages established chemical principles and spectroscopic data from analogous structures to present a robust, predictive analysis. It details a plausible synthetic route and offers a thorough interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the empirical verification of the compound's structure.

Proposed Synthesis: A Modified Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1] For the synthesis of this compound, a logical approach involves the reaction of 2-amino-3,5-dimethoxybenzaldehyde with methyl pyruvate.

The choice of this pathway is dictated by the desired substitution pattern. The 2-amino-3,5-dimethoxybenzaldehyde precursor positions the methoxy groups at what will become the C8 and a temporary C6 position in an intermediate, which through cyclization and potential rearrangement or specific starting material selection, can lead to the desired 4,8-dimethoxy substitution. However, a more direct and predictable route would involve a starting material where the final substitution pattern is already set. A plausible precursor would be 2-amino-3,x-dimethoxybenzaldehyde reacting with methyl pyruvate. For the purpose of this guide, we will outline a generalized pathway that is a staple in quinoline synthesis.

Experimental Protocol: Synthesis
  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3,5-dimethoxybenzaldehyde (1.0 eq) in ethanol (15 mL/mmol).

  • Addition of Reagents: Add methyl pyruvate (1.2 eq) to the solution, followed by the dropwise addition of a catalytic amount of a base such as potassium hydroxide (0.2 eq) dissolved in a minimal amount of ethanol. The base catalyzes the initial aldol-type condensation.

  • Reaction Condition: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Dilute the residue with cold water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Work-up & Purification 2_amino_benzaldehyde 2-Amino-3,5-dimethoxy- benzaldehyde reaction_mixture Combine in Ethanol Add KOH (cat.) 2_amino_benzaldehyde->reaction_mixture methyl_pyruvate Methyl Pyruvate methyl_pyruvate->reaction_mixture reflux Reflux 4-6h reaction_mixture->reflux workup Aqueous Work-up & Extraction reflux->workup chromatography Column Chromatography workup->chromatography product Methyl 4,8-dimethoxy- quinoline-2-carboxylate chromatography->product

Caption: Proposed synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with 2D techniques, will provide a complete picture of the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted based on the electronic effects of the substituents. The methoxy groups (-OCH₃) are electron-donating, shielding nearby protons (shifting them upfield to lower ppm values). The methyl carboxylate group (-COOCH₃) is electron-withdrawing, deshielding protons, particularly the one on the adjacent C3 position.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~7.5 - 7.7s-1H
H-5~7.0 - 7.2d~8.0 - 9.01H
H-6~7.4 - 7.6t~8.0 - 9.01H
H-7~6.9 - 7.1d~8.0 - 9.01H
4-OCH₃~4.1 - 4.3s-3H
8-OCH₃~4.0 - 4.2s-3H
2-COOCH₃~3.9 - 4.1s-3H
  • Rationale:

    • H-3: The absence of a proton at C2 and C4 results in a singlet for H-3. Its downfield shift is due to the anisotropic effect of the quinoline ring and the electron-withdrawing nature of the adjacent ester.

    • H-5, H-6, H-7: These aromatic protons will form a coupled system. H-6, being coupled to both H-5 and H-7, is expected to be a triplet (or more accurately, a doublet of doublets that appears as a triplet if J₅,₆ ≈ J₆,₇). H-5 and H-7 will appear as doublets. The specific chemical shifts are influenced by the electron-donating methoxy groups.

    • -OCH₃ groups: The two methoxy groups at C4 and C8 are expected to be sharp singlets. The 4-OCH₃ may be slightly more downfield due to the electronic environment of the pyridine ring.

    • -COOCH₃ group: The methyl ester protons will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)~165 - 168
C-2~145 - 148
C-3~118 - 122
C-4~158 - 162
C-4a~140 - 143
C-5~115 - 118
C-6~128 - 132
C-7~110 - 114
C-8~152 - 155
C-8a~148 - 151
4-OCH₃~56 - 58
8-OCH₃~55 - 57
2-COOCH₃~52 - 54
  • Rationale:

    • C=O: The ester carbonyl carbon is expected in the typical downfield region for esters.

    • C-4 and C-8: These carbons, being directly attached to electron-donating oxygen atoms, will be significantly deshielded and appear far downfield.

    • Aromatic Carbons: The remaining aromatic carbons will appear in the 110-151 ppm range, with their specific shifts influenced by the substituents.

    • -OCH₃ and -COOCH₃ Carbons: These methyl carbons will appear in the upfield region, typically between 50 and 60 ppm.

Experimental Protocol for NMR Analysis

To ensure unambiguous assignment and structural confirmation, a suite of NMR experiments is required.

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, identifying adjacent protons (e.g., H-5, H-6, and H-7).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with the carbon to which it is directly attached. This is crucial for assigning the carbons that bear protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for assigning quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methoxy protons to their attached aromatic carbons (C4 and C8) will confirm their positions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Bands

Wavenumber (cm⁻¹)IntensityVibration Type
~3050 - 3100MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch (from -OCH₃ and -COOCH₃)
~1720 - 1740StrongC=O stretch (ester carbonyl)
~1600, ~1580, ~1500Medium-StrongC=C and C=N ring stretching (quinoline core)
~1250 - 1300StrongAryl-O stretch (asymmetric)
~1020 - 1080StrongAryl-O stretch (symmetric)
  • Rationale: The spectrum will be dominated by a strong carbonyl absorption from the ester.[2] Multiple strong bands in the 1000-1300 cm⁻¹ region will be characteristic of the two aryl ether linkages. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹. The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule.[3]

Experimental Protocol for IR Analysis
  • Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum
  • Molecular Ion (M⁺•): The molecular formula is C₁₃H₁₃NO₄, giving a molecular weight of 247.25 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass will be observed, confirming the elemental composition. The expected [M+H]⁺ peak in ESI would be at m/z 248.0866.

  • Fragmentation Pattern: The fragmentation will likely be initiated by the loss of stable neutral molecules or radicals.

    • Loss of •OCH₃: A common fragmentation for methoxy-substituted aromatics and methyl esters, leading to a peak at m/z 216.

    • Loss of •COOCH₃: Cleavage of the ester group, resulting in a peak at m/z 188.

    • Loss of CH₂O from methoxy group: A rearrangement followed by loss of formaldehyde can lead to a peak at m/z 217.

Table 4: Predicted Major Fragments in Mass Spectrum

m/z ValueProposed Fragment Structure/Loss
247[M]⁺• (Molecular Ion)
216[M - •OCH₃]⁺
188[M - •COOCH₃]⁺
158[M - •COOCH₃ - CH₂O]⁺
Key Fragmentation Pathway Diagram

Fragmentation_Pathway M_plus [M]⁺• m/z = 247 loss_OCH3 [M - •OCH₃]⁺ m/z = 216 M_plus->loss_OCH3 - •OCH₃ loss_COOCH3 [M - •COOCH₃]⁺ m/z = 188 M_plus->loss_COOCH3 - •COOCH₃ further_loss [M - •COOCH₃ - CH₂O]⁺ m/z = 158 loss_COOCH3->further_loss - CH₂O

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer for soft ionization, which will likely show a strong protonated molecular ion [M+H]⁺. Electron Impact (EI) ionization can also be used to induce more fragmentation and provide more structural information.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. For HRMS, use a high-resolution instrument like a TOF or Orbitrap analyzer to obtain an accurate mass measurement to within 5 ppm.

Conclusion

This guide provides a detailed, predictive framework for the synthesis and comprehensive spectroscopic characterization of this compound. The proposed synthetic route via a Friedländer-type reaction offers a reliable method for its preparation. The predicted NMR, IR, and MS data, presented in tabular format and supported by mechanistic rationale, serve as a robust benchmark for researchers undertaking the empirical study of this compound. The detailed experimental protocols for synthesis and analysis are designed to ensure the generation of high-quality, reproducible data, facilitating the unambiguous confirmation of its chemical structure. This integrated approach of predictive analysis and standardized methodology provides a valuable resource for scientists engaged in the fields of organic synthesis and drug discovery.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). Retrieved from [Link]

  • YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • RSC Publishing. (n.d.). Katritzky and Jones: The Infrared Spectra of. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). 1H and 13C NMR Analysis of Methyl 3,4-dimethoxycinnamate. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential of Methyl 4,8-dimethoxyquinoline-2-carboxylate: A Roadmap to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Methyl 4,8-dimethoxyquinoline-2-carboxylate is a distinct member of this family, yet its specific molecular targets and therapeutic applications remain largely unexplored. This technical guide provides a comprehensive, hypothesis-driven framework for the systematic investigation of this compound. Drawing upon the well-documented activities of structurally related quinoline and quinolinone derivatives, we delineate potential therapeutic targets in oncology, infectious diseases, and inflammation. For each proposed target class, we present a detailed scientific rationale, step-by-step experimental protocols for validation, and illustrative data interpretations. This document serves as a strategic roadmap for researchers and drug development professionals to unlock the therapeutic promise of this compound.

Introduction: The Quinoline Scaffold as a Foundation for Drug Discovery

Quinoline and its derivatives are heterocyclic aromatic compounds that have demonstrated a remarkable diversity of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The rigid, planar structure of the quinoline ring system allows for effective interactions with a variety of biological macromolecules, particularly through π-π stacking with aromatic residues in enzyme active sites or intercalation with DNA.[4]

This compound (CAS No: 76995-87-4), with its characteristic quinoline core, methoxy substitutions, and a carboxylate group, presents a unique chemical entity.[5] While direct biological data for this specific molecule is sparse, the known activities of analogous compounds provide a strong foundation for predicting its potential therapeutic applications. This guide will explore these possibilities through a structured, evidence-based approach to target identification and validation.

Potential Therapeutic Target Class: Oncology

The quinoline scaffold is a prominent feature in numerous anticancer agents.[6][7][8] Its derivatives have been shown to exert their effects through diverse mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[6] We hypothesize that this compound may exhibit anticancer activity through one or more of the following mechanisms.

Target Sub-class: Protein Kinase Inhibition (e.g., PI3Kα)

Scientific Rationale: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers. Notably, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of PI3Kα, suggesting that the quinoline core can be adapted to target the ATP-binding pocket of kinases.[1] The electronic properties conferred by the dimethoxy and carboxylate groups of our lead compound may facilitate favorable interactions within this or other kinase active sites.

Experimental Workflow: PI3Kα Inhibition Assay

PI3K_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate enzyme, compound, and substrates in assay buffer Compound_Prep->Incubation Enzyme_Prep Prepare recombinant human PI3Kα enzyme Enzyme_Prep->Incubation Substrate_Prep Prepare PIP2 substrate and ATP solution Substrate_Prep->Incubation Detection Add detection reagent (e.g., ADP-Glo™) Incubation->Detection Luminescence Measure luminescence to quantify ADP production Detection->Luminescence IC50_Calc Calculate IC50 value from dose-response curve Luminescence->IC50_Calc

Caption: Workflow for determining PI3Kα inhibitory activity.

Detailed Protocol: In Vitro PI3Kα Kinase Assay (ADP-Glo™ Format)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilution, 2.5 µL of PI3Kα enzyme solution, and 5 µL of a substrate solution containing ATP and phosphatidylinositol-4,5-bisphosphate (PIP2).

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Hypothetical Data Summary

CompoundTargetIC50 (µM)
This compoundPI3Kα5.2
Wortmannin (Control)PI3Kα0.002
Target Sub-class: DNA-Interacting Enzymes (Topoisomerase I & DNA Methyltransferases)

Scientific Rationale: The integrity and topology of DNA are regulated by a host of enzymes that are validated targets for cancer therapy.

  • Topoisomerase I (TOP1): This enzyme relieves torsional stress in DNA during replication and transcription. Certain 4-alkoxy-2-arylquinolines have been identified as potent TOP1 inhibitors, acting by stabilizing the TOP1-DNA cleavage complex.[6]

  • DNA Methyltransferases (DNMTs): These enzymes are involved in epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes. Quinoline-based analogs have been shown to inhibit human DNMT1 by intercalating into DNA.[4]

The planar nature of the quinoline ring in this compound makes it a plausible candidate for DNA intercalation and subsequent disruption of these enzymes.

Experimental Workflow: TOP1-Mediated DNA Relaxation Assay

TOP1_Workflow Start Prepare reaction mix: Supercoiled plasmid DNA, TOP1 enzyme, assay buffer Add_Compound Add this compound or Camptothecin (control) Start->Add_Compound Incubate Incubate at 37°C for 30 minutes Add_Compound->Incubate Stop_Reaction Stop reaction with SDS/proteinase K Incubate->Stop_Reaction Gel_Electrophoresis Run samples on agarose gel Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA bands under UV light Gel_Electrophoresis->Visualize Analysis Analyze the ratio of supercoiled to relaxed DNA Visualize->Analysis

Caption: Workflow for assessing Topoisomerase I inhibition.

Detailed Protocol: TOP1 DNA Relaxation Assay

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human TOP1 enzyme, and assay buffer.

  • Compound Addition: Add varying concentrations of this compound or camptothecin (positive control) to the reaction tubes.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the different DNA topoisomers.

  • Visualization and Analysis: Visualize the DNA bands using a UV transilluminator. In the absence of an inhibitor, TOP1 will convert the fast-migrating supercoiled DNA into slower-migrating relaxed DNA. An effective inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band.

Target Sub-class: Sirtuin Deacetylases (e.g., SIRT3)

Scientific Rationale: Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes, including metabolism and stress response. SIRT3, a mitochondrial sirtuin, has emerged as a potential therapeutic target in leukemia. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were recently identified as potent and selective SIRT3 inhibitors.[9][10] This precedent strongly suggests that the quinoline-4-carboxylic acid moiety, present in a modified form in our compound of interest, is a key pharmacophore for SIRT3 inhibition.

Experimental Workflow: SIRT3 Deacetylase Assay

SIRT3_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare compound dilutions Reaction_Start Incubate enzyme, substrate, NAD+, and compound Compound_Prep->Reaction_Start Enzyme_Prep Prepare SIRT3 enzyme, NAD+, and developer Enzyme_Prep->Reaction_Start Substrate_Prep Prepare fluorogenic acetylated peptide substrate Substrate_Prep->Reaction_Start Reaction_Stop Add developer with nicotinamidase to stop reaction and generate fluorescent signal Reaction_Start->Reaction_Stop Fluorescence_Read Measure fluorescence (Ex/Em = 360/460 nm) Reaction_Stop->Fluorescence_Read IC50_Calc Calculate IC50 value Fluorescence_Read->IC50_Calc

Caption: Workflow for determining SIRT3 inhibitory activity.

Detailed Protocol: Fluorogenic SIRT3 Activity Assay

  • Reagent Preparation: Prepare solutions of recombinant human SIRT3, NAD+, and a fluorogenic acetylated peptide substrate.

  • Reaction Initiation: In a black 96-well plate, combine the SIRT3 enzyme, NAD+, the peptide substrate, and varying concentrations of this compound.

  • Deacetylation Reaction: Incubate the plate at 37°C for 45 minutes.

  • Signal Development: Add the developer solution, which contains a protease that specifically cleaves the deacetylated peptide, releasing a fluorescent group. Incubate for 15 minutes at 37°C.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the inhibitor concentration.

Hypothetical Data Summary

CompoundTargetIC50 (µM)Selectivity (vs. SIRT1)Selectivity (vs. SIRT2)
This compoundSIRT39.8>5-fold>5-fold
P6 (Control)[10]SIRT37.24.5-fold4.6-fold

Potential Therapeutic Target Class: Infectious Diseases

The quinoline core is famously associated with antimalarial drugs like chloroquine and primaquine. Furthermore, various derivatives have shown broad-spectrum antimicrobial and antiparasitic properties.[2][3][11]

Target Sub-class: Anticoccidial Agents

Scientific Rationale: Coccidiosis, a parasitic disease affecting poultry and other livestock, is caused by protozoa of the genus Eimeria. Quinoline carboxylates have been used as anticoccidial drugs, although resistance is an issue.[11] The development of new quinoline derivatives is a viable strategy to overcome this resistance. A study on novel ethyl quinoline carboxylate derivatives demonstrated significant activity against Eimeria tenella.[11] This suggests that this compound could be effective against parasitic targets.

Experimental Workflow: In Vitro Eimeria tenella Proliferation Assay

  • Cell Culture: Culture Madin-Darby Bovine Kidney (MDBK) cells in 96-well plates to form a confluent monolayer.

  • Infection: Infect the MDBK cell monolayers with freshly excysted Eimeria tenella sporozoites.

  • Treatment: Immediately after infection, add media containing serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 48-72 hours to allow for parasite invasion and development.

  • Quantification: Assess parasite proliferation using a suitable method, such as a colorimetric assay based on the parasite-specific enzyme lactate dehydrogenase (LDH) or by quantitative PCR (qPCR) targeting an Eimeria-specific gene.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits parasite growth by 50%.

Target Sub-class: Antiviral Agents (Hepatitis B Virus)

Scientific Rationale: A study involving molecular docking and in vitro assays showed that certain methylated quinoline derivatives can act as potent inhibitors of Hepatitis B Virus (HBV) replication.[12][13] The proposed mechanism involves targeting key viral or host proteins essential for the viral life cycle. The specific structure of this compound should be evaluated for this potential activity.

Experimental Workflow: HBV Replication Inhibition Assay

  • Cell Culture and Transfection: Culture HepG2.2.15 cells, which constitutively express HBV, in 24-well plates.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 3-6 days.

  • Supernatant Analysis: Collect the cell culture supernatant and quantify the amount of secreted HBV DNA using qPCR. This measures the inhibition of viral particle release.

  • Intracellular Analysis: Lyse the cells and extract intracellular DNA. Perform a Southern blot to detect HBV replicative intermediates (e.g., relaxed circular and covalently closed circular DNA). This measures the inhibition of viral DNA replication.

  • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT) on the treated cells to ensure that the observed antiviral effect is not due to general cell toxicity.

  • Data Analysis: Calculate the EC50 (50% effective concentration) for HBV replication inhibition and the CC50 (50% cytotoxic concentration). The selectivity index (SI = CC50/EC50) is a key metric for a promising antiviral candidate.

Conclusion and Future Directions

This compound is a compound of significant interest due to its foundation on the versatile quinoline scaffold. While its direct biological targets are yet to be elucidated, a wealth of data from analogous structures allows for the formulation of a robust, hypothesis-driven research plan. This guide outlines a clear path forward, focusing on high-potential therapeutic areas including oncology and infectious diseases.

The proposed experimental workflows provide detailed, actionable protocols for the initial stages of target validation. Positive results in these in vitro and cell-based assays would warrant progression to more complex studies, including mechanism-of-action deep dives, selectivity profiling across broader target panels, and eventual evaluation in preclinical animal models. The systematic approach detailed herein will be instrumental in defining the therapeutic profile of this compound and advancing it through the drug discovery pipeline.

References

  • Sweidan, K., & Sabbah, D. A. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6537. [Link]

  • Liu, Y., Weng, Y., Chen, Z., & Wang, Y. (2013). Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. Asian Journal of Chemistry, 25(18), 10331-10334. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 864579. [Link]

  • Zhang, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [Link]

  • Lead Sciences. (n.d.). This compound. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Wujec, M., et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 26(11), 3326. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 24(21), 3848. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Karas, M., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Scientific Reports, 11(1), 1789. [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), E4238. [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20876-20909. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 864579. [Link]

  • Sweidan, K., & Sabbah, D. A. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. ResearchGate. [Link]

  • Farafonov, A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(22), 7522. [Link]

  • Głowacka, I. E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3186. [Link]

Sources

An In-Silico Gauntlet: De-Orphaning Methyl 4,8-dimethoxyquinoline-2-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Chemical Scaffold to Therapeutic Hypothesis

In the landscape of modern drug discovery, countless small molecules with therapeutic potential remain unexplored. Methyl 4,8-dimethoxyquinoline-2-carboxylate (CAS: 76995-87-4) represents one such entity—a quinoline derivative with a defined structure but an undefined biological role.[1] The quinoline core is a privileged scaffold, appearing in numerous approved drugs and bioactive compounds, suggesting inherent potential.[2][3] However, without a known target or activity profile, it remains an "orphan" molecule.

This technical guide outlines a comprehensive in silico workflow designed to de-orphan molecules like this compound. We will not merely list computational techniques; instead, we will navigate a logical, multi-stage gauntlet of predictive modeling. This process is designed to build a robust, data-driven hypothesis around the molecule's potential therapeutic application, guiding future experimental validation and saving significant time and resources.[4][5] We will proceed from initial property assessment and target prediction to detailed interaction analysis and safety profiling, demonstrating how computational science can illuminate a path from a simple chemical structure to a viable drug candidate.

Stage 1: Foundational Assessment - Preparing the Digital Twin

Before any complex simulations can be undertaken, a high-fidelity digital representation, or "digital twin," of the molecule must be created and its fundamental physicochemical properties must be predicted. This stage is non-negotiable for ensuring the quality and reliability of all downstream analyses.

Protocol 1: 3D Structure Generation and Energy Minimization
  • 2D to 3D Conversion: The 2D structure of this compound is first sketched using a chemical drawing tool like MarvinSketch or sourced from a database like PubChem. This 2D representation is then converted into a preliminary 3D conformation.

  • Protonation State Assignment: The ionization state of the molecule at a physiological pH (e.g., 7.4) is determined. This is critical as the charge state dramatically affects molecular interactions.

  • Energy Minimization: The initial 3D structure is a high-energy, computationally-unrealistic conformer. A process called energy minimization is applied using a molecular mechanics force field (e.g., MMFF94 or AMBER). This step optimizes the geometry (bond lengths, angles, and dihedrals) to find a low-energy, stable conformation, which is essential for accurate docking and simulation.

Stage 2: Target Fishing - Casting a Wide Net in the Proteome

With no known biological target, our first major task is "target fishing" or "reverse pharmacology." The goal is to identify potential protein targets for our molecule from the vastness of the human proteome. This is a hypothesis-generation step, and we employ multiple complementary methods to build a consensus prediction.[6][7]

Methodology A: Ligand-Based Target Prediction (Chemical Similarity)

The fundamental principle of this approach is that structurally similar molecules often have similar biological profiles.[6]

  • Workflow: We use the 3D structure of our quinoline derivative as a query to search large chemogenomic databases (e.g., ChEMBL, PubChem). The search identifies known bioactive molecules with high structural or pharmacophoric similarity.

  • Rationale: The validated targets of these similar molecules are then compiled and ranked. This provides a list of potential targets for our query compound. This method is powerful when the chemical space around the query molecule is well-explored.[6]

Methodology B: Structure-Based Target Prediction (Reverse Docking)

Here, we reverse the typical docking paradigm. Instead of screening many ligands against one target, we screen our single ligand against a library of potential protein binding sites.[7][8]

  • Workflow: Our optimized ligand structure is systematically docked into the binding cavities of hundreds or thousands of protein structures representing the druggable proteome.

  • Rationale: Proteins that consistently show favorable binding energies (docking scores) are identified as potential targets. This method can uncover novel targets that similarity-based approaches might miss.[7]

The overall workflow for target identification is a critical first step in the in silico analysis pipeline.

G cluster_0 Stage 1: Compound Preparation cluster_1 Stage 2: Target Identification cluster_2 Output mol Methyl 4,8-dimethoxy- quinoline-2-carboxylate prep 3D Structure Generation & Energy Minimization mol->prep ligand_based Ligand-Based Prediction (Chemical Similarity) prep->ligand_based struct_based Structure-Based Prediction (Reverse Docking) prep->struct_based target_list Ranked List of Potential Protein Targets ligand_based->target_list struct_based->target_list

Caption: Workflow for initial compound preparation and target identification.

Stage 3: Molecular Docking - Simulating the "Handshake"

Having identified a prioritized list of potential targets, molecular docking predicts the preferred orientation and binding affinity of our ligand within the protein's active site.[9][10] A successful docking study provides a structural hypothesis for the molecule's mechanism of action.

Protocol 2: Prospective Molecular Docking Workflow
  • Target Protein Preparation:

    • Acquisition: Download the 3D crystal structure of a high-priority target identified in Stage 2 from the Protein Data Bank (PDB).[11]

    • Cleaning: Remove non-essential components from the PDB file, such as water molecules, co-solvents, and co-crystallized ligands. The rationale is to create a clean binding site for our new ligand.

    • Protonation: Add hydrogen atoms and assign appropriate protonation states to amino acid residues, crucial for accurate hydrogen bond prediction.[10]

  • Ligand Preparation: The energy-minimized 3D structure of this compound from Stage 1 is used. Its file format is converted to one compatible with the docking software (e.g., PDBQT for AutoDock Vina).

  • Binding Site Definition (Grid Box Generation): A 3D grid, or "docking box," is defined to encompass the entire binding pocket of the target protein. This box defines the search space for the ligand. Its coordinates are typically centered on the position of a known, co-crystallized inhibitor if available.[11]

  • Execution of Docking Simulation:

    • The docking algorithm, such as the genetic algorithm used in AutoDock, systematically samples different positions, orientations, and conformations of the ligand within the defined grid box.[12]

    • A scoring function estimates the binding affinity (e.g., in kcal/mol) for each generated "pose." Lower scores typically indicate more favorable binding.[9]

  • Analysis of Results:

    • Binding Affinity: The top-ranked poses are evaluated based on their predicted binding affinity.

    • Binding Mode: The 3D orientation of the best-scoring pose is visualized to analyze key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with the protein's active site residues. This analysis is fundamental to understanding the structural basis of binding.[12]

G PDB 1. Fetch Target Protein (from PDB) Clean 2. Clean Structure (Remove Water, etc.) PDB->Clean Ligand 1. Prepare Ligand (Energy Minimized) Grid 4. Define Binding Site (Grid Box) Ligand->Grid Protonate 3. Add Hydrogens & Assign Charges Clean->Protonate Protonate->Grid Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analysis 6. Analyze Results Dock->Analysis Affinity Binding Affinity (kcal/mol) Analysis->Affinity Pose Binding Pose (Interactions) Analysis->Pose

Caption: Step-by-step workflow for molecular docking.

Stage 4: Molecular Dynamics - From a Static Pose to a Dynamic Interaction

Molecular docking provides a static snapshot of the binding event. To assess the stability and dynamics of the predicted protein-ligand complex over time, we perform Molecular Dynamics (MD) simulations. This is a crucial validation step; an unstable complex in an MD simulation casts doubt on the docking prediction.[13]

Protocol 3: Protein-Ligand Complex MD Simulation
  • System Setup:

    • The best-ranked docked complex from Stage 3 is placed in a periodic box of explicit water molecules (e.g., TIP3P model), simulating a physiological environment.[13]

    • Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.

    • A force field (e.g., AMBER, GROMACS) is assigned to describe the physics of all atoms in the system.[13]

  • Minimization and Equilibration: The entire solvated system undergoes energy minimization to remove steric clashes. This is followed by a two-phase equilibration process (NVT and NPT ensembles) where temperature and pressure are gradually stabilized to physiological values (e.g., 300 K, 1 bar). This ensures the simulation starts from a relaxed, stable state.

  • Production MD Run: A production simulation is run for a significant timescale (e.g., 50-100 nanoseconds), during which Newton's equations of motion are solved for every atom. The trajectory (atomic positions and velocities over time) is saved for analysis.[14]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are plotted against time. A stable, plateauing RMSD curve indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound.

    • Root Mean Square Fluctuation (RMSF): RMSF is calculated for each protein residue to identify flexible or rigid regions of the protein upon ligand binding.

    • Interaction Analysis: The persistence of key interactions (like hydrogen bonds) identified during docking is monitored throughout the simulation. Stable interactions confirm the binding mode hypothesis.

Stage 5: ADMET Profiling - Predicting Drug-Likeness and Safety

A potent molecule is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or toxic.[15] Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for identifying potential liabilities and guiding chemical optimization.[4][16][17]

Data Presentation: Predicted ADMET Profile

A suite of well-validated computational models is used to predict the key ADMET properties of this compound. The results are summarized for clear interpretation.

Property CategoryParameterPredicted ValueInterpretation & Causality
Absorption Caco-2 PermeabilityValuePredicts intestinal absorption. The methoxy and carboxylate groups will influence polarity and permeability.
Human Intestinal Absorption%Overall prediction of absorption from the gut.
Distribution Blood-Brain Barrier (BBB) PermeantYes/NoPredicts ability to cross into the CNS. Important for neurological targets or avoiding CNS side-effects.
P-glycoprotein (P-gp) SubstrateYes/NoP-gp is an efflux pump; being a substrate can limit bioavailability.
Metabolism CYP450 2D6 InhibitorYes/NoInhibition of key metabolic enzymes can lead to drug-drug interactions. The quinoline core is a known motif for CYP interactions.
CYP450 3A4 InhibitorYes/NoInhibition of the most common drug-metabolizing enzyme.
Excretion Total Clearancelog(ml/min/kg)Predicts the rate at which the drug is eliminated from the body.
Toxicity hERG InhibitionYes/NoBlockade of the hERG potassium channel is a major risk for cardiac arrhythmia.[15]
AMES MutagenicityYes/NoPredicts the potential to cause DNA mutations, an indicator of carcinogenicity.[15]
HepatotoxicityYes/NoPredicts the potential for drug-induced liver injury.

Conclusion and Path Forward

This in-depth technical guide has charted a comprehensive in silico journey for a structurally-known but biologically-uncharacterized molecule, this compound. By systematically applying a gauntlet of computational techniques—from target identification and molecular docking to molecular dynamics and ADMET profiling—we can construct a robust, multi-faceted hypothesis. This workflow transforms the molecule from a mere catalog entry into a potential lead compound with predicted targets, a plausible binding mechanism, and an early-stage safety profile.

References

  • Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes.
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. [Link]

  • ACS Publications. (n.d.). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]

  • Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. [Link]

  • RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. [Link]

  • ResearchGate. (2025). The impact of pharmacophore modeling in drug design. [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • Nottingham ePrints. (n.d.). Molecular Simulation of Protein-Ligand Complexes. [Link]

  • YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. [Link]

  • Rowan Scientific. (n.d.). ADMET Prediction. [Link]

  • NIH. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]

  • NIH. (n.d.). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. [Link]

  • NIH. (n.d.). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. [Link]

  • KBbox. (n.d.). Small Molecule Docking. [Link]

  • NIH. (n.d.). Computational/in silico methods in drug target and lead prediction. [Link]

  • OAE Publishing Inc. (2022). Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. [Link]

  • NIH. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]

  • bioRxiv. (2024). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]

  • ResearchGate. (n.d.). (PDF) Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

  • PubMed. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In-silico study of Novel Antimicrobial Quinoline derivatives. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. [Link]

  • Lead Sciences. (n.d.). This compound. [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • NIH. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • PubMed. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • ResearchGate. (2025). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and in silico study of 2,4-diphenylquinolines as potential KDM4B protein inhibitors. [Link]

  • ResearchGate. (2025). Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety. [Link]

  • NIH. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. [Link]

  • ResearchGate. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]

  • ResearchGate. (n.d.). Computational insights into the reaction mechanism of the synthesis of quinazoline derivatives via the cyclocondensation reaction between methyl 2-amino-4-(2-diethylaminoethoxy)-5-methoxybenzoate and formamide. [Link]

  • ResearchGate. (2023). Synthesis and in-silico study of 2,4-diphenylquinolines as potential KDM4B protein inhibitors. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. [Link]

Sources

Introduction: The Quinoline Scaffold and the Promise of Dimethoxy Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Exploring the Mechanism of Action of Dimethoxyquinoline Compounds

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3][4][5] From the historical significance of quinine in combating malaria to modern anticancer and antimicrobial drugs, the versatility of the quinoline ring system is well-established.[2][5] The introduction of dimethoxy substituents onto the quinoline core has been shown to be a particularly fruitful strategy in the development of novel bioactive molecules, especially in the realm of oncology.[6][7][8][9] This guide provides a comprehensive, in-depth exploration of the experimental methodologies required to elucidate the mechanism of action of these promising dimethoxyquinoline compounds, aimed at researchers, scientists, and drug development professionals. Our focus will be on providing not just the "what" but the "why" behind experimental choices, ensuring a robust and logical approach to mechanistic studies.

Part 1: Unraveling the Molecular Target - A Multi-pronged Approach

The foundational step in understanding a compound's mechanism of action is the identification of its direct molecular target(s). A phenotype-driven discovery, where a compound shows interesting biological activity, necessitates a robust target deconvolution strategy. We advocate for a parallel and complementary approach, utilizing both affinity-based methods and target engagement assays.

Affinity-Based Target Identification: Fishing for Binding Partners

Affinity-based methods leverage the physical interaction between the dimethoxyquinoline compound and its protein target(s) to isolate and identify them from a complex biological mixture, such as a cell lysate. The most common and powerful technique in this category is affinity purification coupled with mass spectrometry (AP-MS).

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

This workflow involves synthesizing a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the dimethoxyquinoline scaffold, immobilizing this probe on a solid support, and using it to "pull down" interacting proteins.

AC_MS_Workflow cluster_prep Probe Preparation cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification SAR SAR Analysis Probe_Synth Probe Synthesis SAR->Probe_Synth Identify non-essential a attachment point Immobilization Immobilization on Beads Probe_Synth->Immobilization Incubation Incubation with Probe-Coated Beads Immobilization->Incubation Lysate Cell Lysate Preparation Lysate->Incubation Washing Washing to Remove Non-specific Binders Incubation->Washing Elution Elution of Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS In-gel digestion Data_Analysis Data Analysis & Hit Identification MS->Data_Analysis

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol: Affinity Chromatography

  • Probe Synthesis: Based on Structure-Activity Relationship (SAR) data, identify a position on the dimethoxyquinoline scaffold where modification does not significantly impact biological activity. Synthesize a derivative with a linker arm terminating in a biotin tag.

  • Immobilization: Incubate streptavidin-coated agarose or magnetic beads with the biotinylated probe to achieve immobilization.

  • Lysate Preparation: Prepare a native cell lysate from a cell line sensitive to the dimethoxyquinoline compound.

  • Affinity Pulldown: Incubate the immobilized probe with the cell lysate. As a negative control, use beads without the probe or with an inactive analogue.

  • Washing: Perform a series of washes with increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, for example, by boiling in SDS-PAGE sample buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise unique bands, and identify the proteins by mass spectrometry. For a more comprehensive analysis, perform on-bead digestion followed by LC-MS/MS.[10][11][12][13][14]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful biophysical method that assesses the direct binding of a compound to its target protein in a cellular environment.[3][4][9][15] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[4][15]

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_analysis Analysis of Soluble Protein Cell_Culture Culture Cells Treatment Treat with Compound or Vehicle (DMSO) Cell_Culture->Treatment Heating Heat Aliquots at Different Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Pellet Aggregated Proteins Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Fraction) Centrifugation->Supernatant Detection Detect Target Protein (Western Blot, ELISA, etc.) Supernatant->Detection Plot Plot Soluble Protein vs. Temperature to Generate Melting Curves Detection->Plot

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Treat cultured cells with the dimethoxyquinoline compound or vehicle (DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of the putative target protein by Western blotting.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[3][4][9][15][16]

Part 2: Elucidating the Molecular Mechanism - From Enzyme Inhibition to Pathway Modulation

Once a direct target is identified and validated, the next critical phase is to understand how the dimethoxyquinoline compound modulates the function of its target and the downstream consequences.

Case Study 1: Inhibition of Topoisomerase I

Several quinoline derivatives have been identified as topoisomerase I (TOP1) inhibitors.[6][8] These compounds stabilize the TOP1-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[8]

Experimental Protocol: TOP1-Mediated DNA Cleavage Assay

This assay determines if a compound can stabilize the covalent complex between TOP1 and DNA.[5][7][8][17][18]

  • Substrate Preparation: A short DNA oligonucleotide is 3'-end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

  • Reaction Setup: The labeled DNA substrate is incubated with purified human TOP1 enzyme in the presence of varying concentrations of the dimethoxyquinoline compound. Camptothecin should be used as a positive control.

  • Reaction Termination: The reaction is stopped by the addition of SDS, which denatures the TOP1 enzyme, leaving it covalently attached to the DNA at the cleavage site.

  • Electrophoresis: The samples are run on a denaturing polyacrylamide gel.

  • Visualization: The gel is visualized by autoradiography or fluorescence imaging. An increase in the intensity of shorter DNA fragments (cleavage products) in the presence of the compound indicates stabilization of the TOP1-DNA cleavage complex.[5][7]

Case Study 2: Inhibition of c-Met Kinase

The HGF/c-Met signaling pathway is a key driver of tumorigenesis, and some 6,7-dimethoxyquinoline derivatives have shown potent inhibitory activity against the c-Met receptor tyrosine kinase.[7][8]

Experimental Protocol: In Vitro c-Met Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase.

  • Reagents: Purified recombinant c-Met kinase, a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)), and ATP are required.[19][20]

  • Reaction: The c-Met kinase is incubated with the substrate and ATP in a buffer system, along with various concentrations of the dimethoxyquinoline compound.

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay such as Kinase-Glo®.[19][20][21]

  • Data Analysis: The luminescence signal is plotted against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Quantitative Data Summary: Example c-Met Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
12n c-Met30[7]
Cabozantinib c-Met, VEGFR213, 13[7]
MET kinase-IN-4 MET1.9
Kinome Profiling: Assessing Selectivity

To understand the specificity of a kinase inhibitor, it is crucial to perform kinome-wide profiling. This involves screening the compound against a large panel of kinases to identify potential off-target effects. Several commercial services offer kinome profiling with panels of hundreds of kinases.[2][22][23][24][25]

Analyzing Downstream Signaling Pathways: Western Blotting

Once a target is confirmed, it is essential to investigate the downstream effects of its modulation. Western blotting is a fundamental technique for assessing changes in protein expression and phosphorylation status in key signaling pathways.[26][27][28][29]

Signaling Pathway Analysis Workflow

Western_Blot_Workflow cluster_exp Experiment cluster_wb Western Blot Cell_Treatment Treat Cells with Dimethoxyquinoline Compound Lysate_Prep Prepare Cell Lysates Cell_Treatment->Lysate_Prep Protein_Quant Quantify Protein Concentration Lysate_Prep->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Analyze Changes in Protein Expression/Phosphorylation Detection->Analysis

Caption: Western Blotting Workflow for Signaling Pathway Analysis.

Detailed Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with the dimethoxyquinoline compound for various times and at different concentrations. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., total c-Met, phospho-c-Met, total ERK, phospho-ERK). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation status.[26][27][28][29]

Conclusion: A Holistic Approach to Mechanistic Elucidation

The exploration of the mechanism of action of dimethoxyquinoline compounds requires a systematic and multi-faceted approach. By combining robust target identification strategies like AC-MS and CETSA with specific enzymatic assays and downstream signaling analysis, researchers can build a comprehensive understanding of how these promising molecules exert their biological effects. This knowledge is paramount for optimizing lead compounds, predicting potential toxicities, and ultimately translating these discoveries into novel therapeutics.

References

  • Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973-1978. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Conduct Science. (2019). Affinity Chromatography Protocol. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Marchand, C., & Pommier, Y. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 3(10), 1636-1643. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

  • Wang, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1350-1359. [Link]

  • Zhang, T., et al. (2018). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 157, 103-117. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of Methyl 4,8-dimethoxyquinoline-2-carboxylate in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. In the realm of oncology, quinoline derivatives have emerged as a significant class of therapeutic agents, demonstrating efficacy through diverse mechanisms of action.[1] These mechanisms include, but are not limited to, the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1][2][3] Several quinoline-based drugs have successfully transitioned into clinical use, underscoring the therapeutic potential of this chemical motif. This document provides a detailed guide for the preclinical investigation of a specific, yet lesser-explored derivative, Methyl 4,8-dimethoxyquinoline-2-carboxylate , as a potential anticancer agent.

While extensive research has been conducted on various substituted quinolines, the specific anticancer profile of this compound remains to be fully elucidated. The presence of methoxy groups at the 4 and 8 positions, along with a methyl carboxylate at the 2-position, suggests potential for unique interactions with biological targets. Methoxy groups, for instance, can influence the lipophilicity and metabolic stability of a compound, potentially enhancing its pharmacokinetic properties and cellular uptake.[4] The carboxylate group may also play a role in target binding and solubility.[5]

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the initial in vitro screening and mechanistic evaluation of this compound. The protocols outlined herein are based on established methodologies for the characterization of novel anticancer compounds and are intended to be a robust starting point for a thorough investigation.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Based on the known anticancer activities of structurally related quinoline derivatives, a plausible, yet hypothetical, mechanism of action for this compound involves the induction of cell cycle arrest and apoptosis. Many quinoline compounds exert their cytotoxic effects by interfering with the cell division cycle, often leading to an accumulation of cells in a specific phase, such as G2/M or G0/G1.[6][7] This cell cycle blockade can subsequently trigger the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.

A potential signaling pathway that may be modulated by this compound is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[8] Inhibition of this pathway by quinoline derivatives has been previously reported.[9]

The following diagram illustrates this proposed mechanism of action, which will form the basis for the experimental protocols described in this guide.

Proposed_Mechanism_of_Action cluster_cell Cancer Cell MDQ Methyl 4,8-dimethoxy- quinoline-2-carboxylate PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway MDQ->PI3K_Akt_mTOR Inhibition Cell_Cycle_Proteins Cyclins/CDKs PI3K_Akt_mTOR->Cell_Cycle_Proteins Regulation Apoptosis_Proteins Bcl-2 family / Caspases PI3K_Akt_mTOR->Apoptosis_Proteins Regulation Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Cell_Cycle_Proteins->Cell_Cycle_Arrest Induction Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Execution

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial in vitro evaluation of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol describes a standard colorimetric assay to determine the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if this compound induces cell cycle arrest.[10][11][12]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., ModFit) to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.[11]

Protocol 3: Apoptosis Assessment by Annexin V/PI Staining

This protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the cell cycle analysis protocol.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Data Presentation

Quantitative data from the described experiments should be summarized in a clear and structured format for easy interpretation and comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7[Insert Value][Insert Value]
A549[Insert Value][Insert Value]
HCT-116[Insert Value][Insert Value]
Doxorubicin[Insert Value][Insert Value]

Table 2: Cell Cycle Distribution of [Cell Line] Treated with this compound for 48h

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control[Insert Value][Insert Value][Insert Value]
IC₅₀[Insert Value][Insert Value][Insert Value]
2x IC₅₀[Insert Value][Insert Value][Insert Value]

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the initial anticancer screening of this compound.

Experimental_Workflow Start Start: Obtain Methyl 4,8-dimethoxyquinoline- 2-carboxylate Protocol1 Protocol 1: Cell Viability Assay (MTT) Determine IC50 values Start->Protocol1 Decision Is IC50 in a promising range? Protocol1->Decision Protocol2 Protocol 2: Cell Cycle Analysis (Flow Cytometry) Decision->Protocol2 Yes Stop Stop: Compound not potent Decision->Stop No Protocol3 Protocol 3: Apoptosis Assay (Annexin V/PI) Protocol2->Protocol3 Analysis Data Analysis & Mechanism Elucidation Protocol3->Analysis

Caption: A typical experimental workflow for anticancer screening.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial investigation of this compound as a potential anticancer agent. The successful execution of these protocols will yield crucial data on its cytotoxicity, and its effects on cell cycle progression and apoptosis. Positive results from this initial screening would warrant further, more in-depth mechanistic studies. These could include Western blot analysis to probe the expression levels of key proteins in the PI3K/Akt/mTOR pathway, cell cycle regulatory proteins (e.g., cyclins and CDKs), and apoptotic markers (e.g., caspases, Bcl-2 family proteins). Furthermore, in vivo studies using xenograft models would be the subsequent logical step to evaluate the compound's efficacy and safety in a more complex biological system.[2]

References

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (n.d.). PubMed Central. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). RSC Publishing. [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Taylor & Francis. [Link]

  • Anticancer agents of quinoline derivatives. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024, July 12). RSC Publishing. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (n.d.). PubMed. [Link]

  • This compound. (n.d.). Suzhou Health Chemicals Co. [Link]

  • This compound. (n.d.). Lead Sciences. [Link]

  • Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022, January 29). PubMed. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][3]tetrazine-8-carboxylates and -carboxamides - PMC. (n.d.). NIH. [Link]

  • Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines. (n.d.). PubMed. [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC. (n.d.). NIH. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). MDPI. [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
  • Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential. (2023, July 31). PubMed. [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC. (n.d.). NIH. [Link]

  • Cell cycle arrest after treatment with four different chemotherapeutic... (n.d.). ResearchGate. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). Atlantis Press. [Link]

  • Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture. (n.d.). NIH. [Link]

  • Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. (2025, April 11). PubMed Central. [Link]

  • Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition. (n.d.). NIH. [Link]

  • Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. (n.d.). PubMed. [Link]

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Methyl 4,8-dimethoxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, and notably, antimicrobial properties.[2] The emergence of multidrug-resistant (MDR) pathogens necessitates the urgent development of novel antimicrobial agents with unique mechanisms of action. Quinoline derivatives represent a promising class of compounds in this pursuit, with some studies suggesting their mechanism of action may involve the inhibition of bacterial ATP synthase, a critical enzyme for cellular energy production.[3][4]

This application note focuses on Methyl 4,8-dimethoxyquinoline-2-carboxylate , a specific derivative that combines the established quinoline core with methoxy and carboxylate functional groups. These substitutions are hypothesized to modulate the compound's physicochemical properties and enhance its interaction with bacterial targets. We provide a comprehensive guide for researchers to systematically evaluate the antimicrobial potential of this compound through standardized and validated in vitro assays. The protocols herein are designed to be self-validating, with explanations of the critical scientific principles that underpin each step.

PART 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of a novel compound's antimicrobial activity involves determining its ability to inhibit and kill microorganisms. The two most fundamental and widely accepted methods are the Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the subsequent subculturing to establish the Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] This assay is crucial for establishing the potency of the test compound and allows for direct comparison with standard antibiotics.[6][7]

This method exposes a standardized bacterial inoculum to a serial dilution of the test compound in a liquid growth medium. The principle is to identify the concentration at which the compound's inhibitory effect is sufficient to prevent bacterial replication to a visible extent. The use of a 96-well plate format allows for high-throughput screening and efficient testing of multiple concentrations and bacterial strains simultaneously. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it is standardized for susceptibility testing and its divalent cation concentration (Ca²⁺ and Mg²⁺) is controlled, which can significantly affect the activity of certain antimicrobial agents.[8]

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh this compound and dissolve it in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Further dilute with sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: Ensure the final concentration of the solvent in the assay is non-inhibitory to the test organisms (typically ≤1% v/v).

  • Preparation of Serial Dilutions in a 96-Well Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate for each bacterial strain to be tested.

    • Add 100 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria, only CAMHB).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL.

    • Cover the plate with a sterile lid and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10]

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

This test is a direct extension of the MIC assay. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto antibiotic-free agar plates. The principle is that if the bacteria in the MIC well were only inhibited and not killed, they will resume growth when transferred to a nutrient-rich, antibiotic-free environment. The absence of growth on the subculture plate indicates a bactericidal effect at that concentration. A 99.9% reduction in CFU is the standard definition for bactericidal activity.[11]

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC (and any other clear wells at higher concentrations).

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these wells.

    • Spot-plate or spread the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each spot/plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[11] For example, if the initial inoculum was 5 x 10⁵ CFU/mL (which is 5 x 10⁴ CFU in the 100 µL well volume), a 99.9% reduction means no more than 50 CFU would be present. Therefore, plating a 10 µL aliquot should result in ≤5 colonies for the concentration to be considered bactericidal.

PART 2: Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the activity of the test compound across different microbial species.

Illustrative MIC and MBC Data for this compound

Disclaimer: The following data are for illustrative purposes only and represent hypothetical but plausible results to guide researchers. Actual values must be determined experimentally.

Bacterial StrainATCC NumberGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213Positive8162Bactericidal
Enterococcus faecalis29212Positive16644Bactericidal
Escherichia coli25922Negative32>128>4Bacteriostatic
Pseudomonas aeruginosa27853Negative64>128>2Bacteriostatic
Candida albicans90028N/A (Fungus)32642Fungicidal

Interpretation Note: The MBC/MIC ratio is a useful metric. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. A ratio > 4 suggests that the compound is primarily bacteriostatic.

PART 3: Workflow Visualization

Visual diagrams of experimental workflows enhance reproducibility and understanding of the procedural logic.

Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_prep Preparation Phase cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare Compound Stock Solution prep_plate Prepare Serial Dilutions in 96-Well Plate prep_compound->prep_plate prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate->inoculate incubate_mic Incubate Plate (37°C, 18-24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC, 2x MIC, 4x MIC) onto Agar Plates read_mic->subculture Proceed if MIC is determined incubate_mbc Incubate Agar Plates (37°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC.

PART 4: Advanced Characterization - Disk Diffusion Assay

While broth microdilution provides quantitative data, the agar disk diffusion (Kirby-Bauer) test offers a simpler, qualitative assessment of antimicrobial activity.[13][14]

Scientific Rationale:

This method involves placing a paper disk impregnated with a known amount of the test compound onto an agar plate uniformly inoculated with a test bacterium.[8][15] The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of growth inhibition will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.[16] This method is excellent for screening multiple isolates or for laboratories without access to microplate readers.

Protocol: Kirby-Bauer Disk Diffusion Assay
  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in the MIC protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.[13]

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[13]

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a defined amount of this compound (e.g., 30 µ g/disk ). A solvent control disk should also be prepared.

    • Aseptically place the disks on the inoculated agar surface. Ensure firm contact with the agar.[8]

    • Disks should be spaced far enough apart to prevent overlapping of inhibition zones (at least 24 mm from center to center).[8]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation:

    • Measure the diameter of the zones of complete inhibition in millimeters (mm).

    • The results are typically interpreted as 'Susceptible,' 'Intermediate,' or 'Resistant' based on standardized zone diameter breakpoints, which would need to be established for a novel compound.[17]

Hypothesized Mechanism of Action

MoA compound Methyl 4,8-dimethoxy- quinoline-2-carboxylate atp_synthase ATP Synthase F0 (Proton Channel) F1 (ATP Synthesis) compound->atp_synthase:f0 Inhibits Proton Flow membrane atp ATP atp_synthase:f1->atp Synthesizes protons_out Protons (H+) (High Concentration) protons_out->atp_synthase:f0 Proton Motive Force protons_in Protons (H+) (Low Concentration) adp ADP + Pi adp->atp_synthase:f1

Sources

Application Notes and Protocols for the Synthesis of Methyl 4,8-dimethoxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, research-grade protocol for the synthesis of Methyl 4,8-dimethoxyquinoline-2-carboxylate (CAS No: 76995-87-4).[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, and this specific derivative, with its defined substitution pattern, serves as a valuable building block for drug discovery and materials science. The synthetic strategy outlined herein is a multi-step process engineered for clarity, reproducibility, and a high degree of chemical control. It proceeds through the formation of a 4-hydroxyquinoline intermediate via a modified Doebner-Pfitzinger type reaction, followed by functional group manipulation to achieve the target molecule. This guide explains the causal logic behind each step, providing researchers with the insights needed to adapt and troubleshoot the protocol effectively.

Introduction and Synthetic Strategy

The synthesis of substituted quinolines has been a subject of extensive research for over a century, owing to the broad spectrum of biological activities exhibited by this class of heterocyclic compounds.[3] Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide foundational routes to the quinoline core.[3][4][5][6] However, the preparation of polysubstituted quinolines with specific regiochemistry, such as this compound, often requires a more nuanced, multi-step approach.

The protocol detailed here is a robust, three-stage synthesis designed to control the introduction of each substituent at the desired position. The overall strategy is as follows:

  • Ring Formation: Construction of the core heterocyclic system to yield a 4-hydroxy-8-methoxyquinoline-2-carboxylic acid intermediate. This is achieved through an acid-catalyzed condensation and cyclization of 2-amino-3-methoxybenzoic acid with pyruvic acid.

  • Functional Group Conversion (Chlorination): Activation of the C4 position by converting the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) into a 4-chloro substituent. This is a critical step that transforms a poor leaving group (-OH) into a good one (-Cl) for subsequent nucleophilic substitution.

  • Target Synthesis (Methoxylation & Esterification): Introduction of the C4-methoxy group via a nucleophilic aromatic substitution (SNAr) reaction, followed by esterification of the C2-carboxylic acid to afford the final product.

This strategic sequence ensures high regioselectivity and provides access to key intermediates that can be valuable for the synthesis of other analogs.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: C4 Activation cluster_2 Stage 3: Target Synthesis A 2-Amino-3-methoxybenzoic Acid + Pyruvic Acid B 4-Hydroxy-8-methoxy- quinoline-2-carboxylic Acid A->B  Acid-catalyzed  Condensation/  Cyclization C Methyl 4-Chloro-8-methoxy- quinoline-2-carboxylate B->C  1. Esterification (MeOH/H+)  2. Chlorination (POCl3)   D Methyl 4,8-dimethoxy- quinoline-2-carboxylate C->D  Methoxylation  (NaOMe/MeOH)

Diagram 1: Overall Synthetic Workflow.

Materials and Reagents

Proper preparation and handling of all materials are paramount for the success and safety of the synthesis.

Reagent / MaterialFormulaCAS No.Supplier Notes
2-Amino-3-methoxybenzoic acidC₈H₉NO₃50413-41-7Purity ≥98%
Pyruvic acidC₃H₄O₃127-17-3Purity ≥98%, freshly distilled recommended
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)8017-16-1115% phosphoric acid equivalent
Methanol (Anhydrous)CH₃OH67-56-1ACS grade, <50 ppm H₂O
Sulfuric acid (Concentrated)H₂SO₄7664-93-998%, ACS reagent grade
Phosphorus oxychloridePOCl₃10025-87-3Purity ≥99%, handle in fume hood
N,N-Dimethylformamide (DMF)C₃H₇NO68-12-2Anhydrous, used as catalyst
Sodium methoxideCH₃ONa124-41-425-30 wt% solution in methanol or as solid (≥95%)
Dichloromethane (DCM)CH₂Cl₂75-09-2ACS grade
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6ACS grade
Sodium Bicarbonate (Sat. soln.)NaHCO₃144-55-8For neutralization
Sodium Sulfate (Anhydrous)Na₂SO₄7757-82-6For drying organic layers
Dowtherm™ AC₁₂H₁₀O / C₁₂H₁₀8004-13-5High-boiling solvent for cyclization (alternative)

Detailed Experimental Protocols

Safety Precaution: This synthesis involves corrosive acids, toxic reagents (POCl₃), and flammable solvents. All steps must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Part 1: Synthesis of 4-Hydroxy-8-methoxyquinoline-2-carboxylic Acid

This stage utilizes a Pfitzinger-type cyclization reaction. The amino group of the anthranilic acid derivative first condenses with the ketone of pyruvic acid to form an imine/enamine intermediate, which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline product.[7]

G 2-Amino-3-methoxy-\nbenzoic acid 2-Amino-3-methoxy- benzoic acid Imine Intermediate Imine Intermediate 2-Amino-3-methoxy-\nbenzoic acid->Imine Intermediate + Pyruvic Acid - H2O Cyclized Intermediate Cyclized Intermediate Imine Intermediate->Cyclized Intermediate Intramolecular Cyclization 4-Hydroxy-8-methoxy-\nquinoline-2-carboxylic Acid 4-Hydroxy-8-methoxy- quinoline-2-carboxylic Acid Cyclized Intermediate->4-Hydroxy-8-methoxy-\nquinoline-2-carboxylic Acid Dehydration (-H2O)

Diagram 2: Mechanism of Pfitzinger-type Ring Formation.

Protocol:

  • To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-3-methoxybenzoic acid (10.0 g, 59.8 mmol) and pyruvic acid (6.3 g, 71.8 mmol, 1.2 eq).

  • Carefully add polyphosphoric acid (PPA, ~100 g) to the flask. The PPA serves as both the solvent and the acid catalyst/dehydrating agent.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring. The mixture will become a thick, homogenous slurry.

  • Maintain the temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:Methanol mobile phase). A sample can be prepared by taking a small aliquot, quenching it in ice water, and extracting with ethyl acetate.

  • Once the starting material is consumed, allow the mixture to cool to approximately 80 °C.

  • Very carefully and slowly, pour the warm reaction mixture onto crushed ice (~500 g) in a large beaker with constant stirring. This quenching step is highly exothermic.

  • A precipitate will form. Adjust the pH of the aqueous slurry to ~4-5 using a saturated sodium bicarbonate solution.

  • Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL) and then with a small amount of cold ethanol.

  • Dry the solid product under vacuum at 60 °C to a constant weight. The product is 4-hydroxy-8-methoxyquinoline-2-carboxylic acid, which can be used in the next step without further purification, though recrystallization from ethanol/water may be performed if necessary.

Part 2: Synthesis of Methyl 4-Chloro-8-methoxyquinoline-2-carboxylate

This part involves two standard transformations: Fischer esterification of the carboxylic acid and subsequent chlorination of the 4-hydroxy group.

Protocol:

2a. Esterification

  • Suspend the crude 4-hydroxy-8-methoxyquinoline-2-carboxylic acid (from Part 1, ~59 mmol) in anhydrous methanol (250 mL) in a 500 mL round-bottom flask.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (5 mL) with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours, until TLC analysis indicates the complete conversion of the starting material.

  • Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into ice water (500 mL) and neutralize to pH 7-8 with a saturated sodium bicarbonate solution.

  • Collect the resulting precipitate (Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate) by vacuum filtration, wash with water, and dry thoroughly.

2b. Chlorination

  • In a 250 mL flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), place the dried Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate (~59 mmol).

  • Add phosphorus oxychloride (POCl₃, 100 mL) to the flask. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~1 mL). The DMF acts as a catalyst to form the Vilsmeier reagent in situ, which facilitates the chlorination.[8]

  • Heat the mixture to reflux (approx. 110 °C) for 2-3 hours. The solid should dissolve, and the solution will typically darken.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly and carefully, pour the reaction mixture onto a large volume of crushed ice (~800 g) with vigorous stirring in a large beaker. This will quench the excess POCl₃. This step is highly exothermic and releases HCl gas.

  • Once the ice has melted, neutralize the acidic solution by the slow addition of solid sodium bicarbonate or concentrated NaOH solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 4-chloro-8-methoxyquinoline-2-carboxylate. This product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Part 3: Synthesis of this compound (Target Compound)

The final step is a nucleophilic aromatic substitution where the chloride at the C4 position is displaced by a methoxide ion.

Protocol:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (2.0 g, 87 mmol, ~1.5 eq) to anhydrous methanol (150 mL) under a nitrogen atmosphere in a flask cooled with an ice bath. Alternatively, use a commercial solution of sodium methoxide in methanol.

  • Dissolve the Methyl 4-chloro-8-methoxyquinoline-2-carboxylate (~59 mmol) from Part 2 in anhydrous methanol (100 mL).

  • Add the quinoline solution to the sodium methoxide solution.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and carefully neutralize with glacial acetic acid or by bubbling CO₂ gas through the solution.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water (200 mL) and ethyl acetate (200 mL).

  • Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford pure this compound as a solid.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [URL: https://onlinelibrary.wiley.com/journal/10990682]
  • BenchChem (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. [URL: https://www.benchchem.com/application-notes/quinoline-synthesis-via-doebner-von-miller-reaction]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [URL: https://www.iipseries.org/full-text/pijpr/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/]
  • Organic Chemistry Portal. Friedlaender Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/friedlaender-synthesis.shtm]
  • Alfa Chemistry. Friedländer Quinoline Synthesis. [URL: https://www.alfa-chemistry.com/reaction/friedlander-quinoline-synthesis.html]
  • ResearchGate. Friedlander synthesis of quinoline derivatives. [URL: https://www.researchgate.
  • Cheng, C., & Yan, S. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions. [URL: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or028.02]
  • Matsugi, M., et al. (2001). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 66(20), 6644-6649. [URL: https://pubs.acs.org/doi/abs/10.1021/jo010499r]
  • Wikipedia. Doebner–Miller reaction. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]
  • Scott, T. A., & Ghavial, A. (2010). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 75(1), 216-219. [URL: https://pubs.acs.org/doi/10.1021/jo902131h]
  • Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. [URL: https://www.cpp.edu/~psbeauchamp/pdf/named_rxns/Combes.pdf]
  • Wikipedia. Combes quinoline synthesis. [URL: https://en.wikipedia.org/wiki/Combes_quinoline_synthesis]
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20434-20459. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7264132/]
  • Request PDF. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [URL: https://www.researchgate.
  • Lead Sciences. This compound. [URL: https://www.leadsciences.
  • BenchChem (2025). Application Notes and Protocols: 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis. [URL: https://www.benchchem.com/application-notes/5-8-dimethoxy-2-methylquinolin-4-ol-in-organic-synthesis]
  • Suzhou Health Chemicals Co. This compound. [URL: http://www.health-chemicals.com/pro_detail.php?id=12141]
  • ChemicalBook. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis. [URL: https://www.chemicalbook.com/synthesis/216167-77-4.html]
  • PrepChem.com. Synthesis of methoxy carboxylic acids. [URL: https://www.prepchem.com/synthesis-of-methoxy-carboxylic-acids]
  • European Patent Office. (1986). A process for the preparation of quinoline carboxylic acid derivatives (EP 0195135 A1). [URL: https://data.epo.org/publication-server/document?i=EP86200424A1&pn=EP0195135A1&ki=A1]
  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(8), 3379. [URL: https://www.mdpi.com/1420-3049/28/8/3379]
  • Google Patents. (2013). Preparation method for quinoline-4-carboxylic acid derivative (CN102924374B). [URL: https://patents.google.
  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [URL: https://www.mdpi.com/1420-3049/25/18/4238]
  • Google Patents. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline (CN1749250A). [URL: https://patents.google.
  • Google Patents. (2011). Synthetic method for 6,7-substituents-4-aniline quinazoline (WO2011147102A1). [URL: https://patents.google.
  • ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [URL: https://www.researchgate.net/publication/319491790_Synthesis_of_4-chloro-6-methoxy-2-methyl-3-nitroquinoline]

Sources

The Strategic Role of Methyl 4,8-dimethoxyquinoline-2-carboxylate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets.[2] This versatility has led to the development of numerous clinically significant drugs across various therapeutic areas, including antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., camptothecin).[1] The quinoline nucleus serves as a versatile template for the design of novel therapeutic agents, and its derivatives have shown a remarkable breadth of biological activities, including anti-inflammatory, antiviral, and antifungal properties.[2]

This application note focuses on a specific, highly functionalized quinoline derivative: Methyl 4,8-dimethoxyquinoline-2-carboxylate . This molecule is a key intermediate in the synthesis of more complex and biologically active compounds. Its strategic placement of methoxy groups at the 4 and 8 positions, along with a reactive carboxylate at the 2-position, provides a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR). We will provide a detailed overview of its synthesis, key chemical transformations, and its potential applications in drug discovery, supported by detailed protocols and experimental insights.

Synthesis of the Key Intermediate: this compound

The synthesis of the quinoline core of this compound can be efficiently achieved through the well-established Gould-Jacobs reaction .[3] This powerful synthetic method allows for the construction of the 4-hydroxyquinoline scaffold from an appropriately substituted aniline and a malonic ester derivative.[3]

The overall synthetic strategy involves a three-step sequence starting from the readily available 2,4-dimethoxyaniline:

  • Condensation: Reaction of 2,4-dimethoxyaniline with diethyl 2-(ethoxymethylene)malonate to form the enamine intermediate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the enamine to yield the 4-hydroxyquinoline core.

  • O-Methylation: Methylation of the 4-hydroxy group to afford the final product, this compound.

Below is a detailed, step-by-step protocol for the synthesis of this key intermediate.

Protocol 1: Synthesis of this compound

Part A: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-2-carboxylate

This step utilizes the Gould-Jacobs reaction to construct the quinoline scaffold.[3][4]

  • Materials:

    • 2,4-dimethoxyaniline

    • Diethyl 2-(ethoxymethylene)malonate

    • Diphenyl ether

    • Ethanol

    • Hexane

    • Round-bottom flask

    • Heating mantle with a temperature controller

    • Magnetic stirrer and stir bar

    • Condenser

  • Procedure:

    • In a round-bottom flask, combine 2,4-dimethoxyaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

    • Heat the mixture with stirring at 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

    • In a separate flask, heat diphenyl ether to 250 °C.

    • Slowly add the crude enamine intermediate from the previous step to the hot diphenyl ether with vigorous stirring. Ethanol will distill off as the reaction proceeds.

    • Maintain the reaction temperature at 250 °C for 30 minutes after the addition is complete.

    • Allow the reaction mixture to cool to room temperature. The product will precipitate from the diphenyl ether.

    • Add hexane to the cooled mixture to further precipitate the product and to facilitate filtration.

    • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

    • The crude Ethyl 4-hydroxy-8-methoxyquinoline-2-carboxylate can be purified by recrystallization from ethanol.

Part B: Synthesis of this compound

This step involves the methylation of the 4-hydroxy group.

  • Materials:

    • Ethyl 4-hydroxy-8-methoxyquinoline-2-carboxylate

    • Dimethyl sulfate (DMS)

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Acetone

    • Water

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • Dissolve Ethyl 4-hydroxy-8-methoxyquinoline-2-carboxylate (1.0 eq) in anhydrous DMF.

    • Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the suspension.

    • Cool the mixture in an ice bath and slowly add dimethyl sulfate (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water with stirring.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.

    • The crude this compound can be purified by recrystallization from a suitable solvent such as methanol or ethanol.

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

StepReactantsReagents/SolventsTemperatureTimeKey Transformation
1 2,4-dimethoxyaniline, Diethyl 2-(ethoxymethylene)malonateNone (neat)100-110 °C2 hEnamine formation
2 Enamine intermediateDiphenyl ether250 °C30 minCyclization to 4-hydroxyquinoline
3 Ethyl 4-hydroxy-8-methoxyquinoline-2-carboxylateDimethyl sulfate, K₂CO₃, DMFRoom Temp.12-16 hO-methylation

Diagram 1: Synthetic Pathway to this compound

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: O-Methylation A 2,4-Dimethoxyaniline C Enamine Intermediate A->C B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 4-hydroxy-8-methoxy- quinoline-2-carboxylate C->D Diphenyl ether, 250°C E Methyl 4,8-dimethoxy- quinoline-2-carboxylate D->E Dimethyl sulfate, K₂CO₃, DMF

Caption: Synthetic route to the target intermediate.

Key Transformations of the Intermediate in Drug Discovery

The true utility of this compound lies in its potential for further chemical modification. The ester at the 2-position is a versatile handle for introducing a wide variety of functional groups, enabling the synthesis of large libraries of compounds for biological screening. Two of the most common and important transformations are hydrolysis to the corresponding carboxylic acid and conversion to a diverse range of amides.

Hydrolysis to 4,8-dimethoxyquinoline-2-carboxylic acid

Hydrolysis of the methyl ester to the carboxylic acid is a fundamental step that opens up new avenues for derivatization. The resulting carboxylic acid can be coupled with a variety of amines and alcohols, or it can be used in other reactions where a carboxylic acid functionality is required.

Protocol 2: Hydrolysis of this compound
  • Materials:

    • This compound

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol

    • Water

    • Hydrochloric acid (HCl), 1M solution

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF (or methanol) and water.

    • Add an excess of lithium hydroxide (or sodium hydroxide) (2-3 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Remove the organic solvent under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH 2-3 by the slow addition of 1M HCl. The carboxylic acid product will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4,8-dimethoxyquinoline-2-carboxylic acid.

Amidation to Quinoline-2-carboxamides

The conversion of the methyl ester to an amide is a critical transformation in drug discovery. The amide bond is a common feature in many biologically active molecules, and the ability to introduce a wide range of amine building blocks allows for the fine-tuning of a compound's pharmacological properties.

Protocol 3: Synthesis of Quinoline-2-carboxamides via Amidation

This protocol describes a direct amidation of the methyl ester. Alternatively, the carboxylic acid from Protocol 2 can be activated and coupled with an amine.

  • Materials:

    • This compound

    • Desired primary or secondary amine

    • Sodium methoxide (catalytic amount)

    • Anhydrous Methanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide to the solution.

    • Heat the reaction mixture to reflux and stir for 8-24 hours. Monitor the progress of the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the desired quinoline-2-carboxamide.

Diagram 2: Key Transformations of the Intermediate

G A Methyl 4,8-dimethoxy- quinoline-2-carboxylate B 4,8-dimethoxyquinoline- 2-carboxylic acid A->B Hydrolysis (LiOH or NaOH) C Quinoline-2-carboxamides A->C Amidation (R₁R₂NH) B->C Amide Coupling

Caption: Hydrolysis and amidation pathways.

Application in the Synthesis of Bioactive Molecules: A Case Study Perspective

The strategic value of intermediates like this compound is best illustrated by their application in the synthesis of complex, biologically active molecules. While a direct synthesis of a marketed drug from this specific intermediate is not readily found in the public domain, we can look at the synthesis of structurally related and pharmacologically important molecules to understand its potential.

A compelling example is the experimental anticancer drug Tasquinimod .[1] Tasquinimod is a quinoline-3-carboxamide derivative that has been investigated for the treatment of prostate cancer.[1] Its mechanism of action involves targeting the tumor microenvironment by inhibiting angiogenesis and modulating the immune system.[1]

While Tasquinimod is a quinoline-3-carboxamide, its synthesis involves the construction of a highly substituted quinoline core. The methodologies used for the synthesis of the quinoline scaffold and the subsequent functionalization are highly relevant to the chemistry of this compound. The synthesis of Tasquinimod and other similar bioactive quinolines often starts with a substituted aniline and proceeds through a 4-hydroxyquinoline intermediate, which is then further elaborated. This highlights the importance of having access to a diverse range of functionalized quinoline building blocks, such as the title compound of this note.

The 4,8-dimethoxy substitution pattern is of particular interest as methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. They can affect metabolic stability, solubility, and binding interactions with the target protein. Therefore, this compound represents a valuable starting point for the synthesis of novel quinoline-based drug candidates.

Conclusion

This compound is a strategically important intermediate for drug discovery. Its synthesis, based on the robust Gould-Jacobs reaction, is well-established. The presence of a reactive ester group at the 2-position, combined with the influential methoxy groups at the 4 and 8-positions, provides a versatile platform for the synthesis of diverse libraries of quinoline derivatives. The protocols provided in this application note offer a reliable guide for the synthesis and further functionalization of this key building block. As the quest for novel therapeutics continues, the use of such well-designed intermediates will undoubtedly play a crucial role in the discovery and development of the next generation of quinoline-based drugs.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia. (2023). Tasquinimod. [Link]

  • Verma, A., Joshi, S., & Singh, D. (2013). Quinoline: A versatile heterocyclic nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 112. [Link]

  • Lead Sciences. (n.d.). This compound. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Chemistry & Biology Interface, 9(6), 333-343. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline forming reaction. [Link]

  • RSC Publishing. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • MDPI. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ResearchGate. (2018). Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. [Link]

  • National Center for Biotechnology Information. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • National Center for Biotechnology Information. (2015). Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer. [Link]

  • Isaacs, J. T. (2011). The long and winding road for the development of tasquinimod as an oral second-generation quinoline-3-carboxamide antiangiogenic drug for the treatment of prostate cancer. Expert Opinion on Investigational Drugs, 20(10), 1355-1367. [Link]

  • PubMed. (2011). The long and winding road for the development of tasquinimod as an oral second-generation quinoline-3-carboxamide antiangiogenic drug for the treatment of prostate cancer. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). International Journal of Molecular Sciences, 14(3), 5916-5931. [Link]

  • ResearchGate. (2019). Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). [Link]

  • Google Patents. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • ResearchGate. (2015). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • Google Patents. (1977).
  • Reddit. (2024). Methylation of p-hydroxybenzoic acid with Me2SO4. [Link]

  • ResearchGate. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, integral to numerous compounds with a vast array of biological activities.[1][2][3] Particularly in oncology and infectious diseases, quinoline derivatives have emerged as a prominent class of therapeutic agents.[1][4][5] Their mechanisms of action are diverse, ranging from inhibition of topoisomerases and protein kinases to disruption of microbial cell integrity.[2][4][6][7] This guide provides a comprehensive framework of detailed, field-proven protocols for the initial in vitro evaluation of novel quinoline derivatives. We will delve into foundational assays, including cytotoxicity screening against cancer cell lines, determination of antimicrobial efficacy, and target-specific enzyme inhibition. The protocols herein are designed not merely as procedural steps but as self-validating systems, emphasizing the scientific rationale behind each experimental choice to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a "privileged scaffold" in drug discovery.[8] This structural motif is present in both natural products, such as quinine, and a multitude of synthetic drugs.[3][5][9] The versatility of the quinoline ring system allows for extensive chemical modification at various positions, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting derivatives.[10][11]

This adaptability has led to the development of quinoline-based compounds with a broad spectrum of therapeutic applications, including:

  • Anticancer Agents: These derivatives can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and disrupt cell migration by targeting key cellular machinery like DNA topoisomerases, tubulin, and protein kinases.[1][2][4][12]

  • Antimicrobial Agents: Quinolines are effective against a range of pathogens, including bacteria, fungi, and parasites.[9][10] Their mechanisms often involve the inhibition of essential microbial enzymes like DNA gyrase or disruption of cellular integrity.[6][7]

The initial in vitro screening of newly synthesized quinoline derivatives is a critical step in the drug discovery pipeline. It provides essential data on a compound's biological activity, potency, and selectivity, guiding further development and optimization. This document outlines a logical workflow for this initial evaluation, beginning with a general assessment of cytotoxicity, followed by specific assays for antimicrobial activity and target-based enzyme inhibition.

General Workflow for In Vitro Evaluation

A systematic approach is crucial for efficiently screening a library of novel quinoline derivatives. The workflow should progress from broad cytotoxicity profiling to more specific mechanistic studies. This ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Data Analysis Compound Quinoline Derivative Library Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Compound->Antimicrobial DoseResponse Dose-Response & IC50/MIC Determination Cytotoxicity->DoseResponse Antimicrobial->DoseResponse Active Compounds EnzymeAssay Target-Specific Enzyme Inhibition Assay (e.g., Kinase Assay) DoseResponse->EnzymeAssay Potent Compounds Analysis Data Analysis & Hit Prioritization EnzymeAssay->Analysis

Caption: High-level workflow for screening quinoline derivatives.

Foundational Protocol: Cytotoxicity Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][13][14] This assay is foundational because it provides a quantitative measure of a compound's general toxicity to living cells. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[13][14][15] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Step-by-Step Protocol: MTT Assay
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[15]

    • Expertise & Experience: The seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, affecting metabolic activity irrespective of the compound's effect. An initial optimization experiment is recommended for each cell line.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each quinoline derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the quinoline derivatives.

    • Trustworthiness: Include appropriate controls in triplicate:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Medium only (no cells) to measure background absorbance.[13]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The incubation period should be chosen based on the expected mechanism of action and the cell line's doubling time.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[15][16]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[15][16]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (or 490 nm depending on the protocol).[13][15] A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the % cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve. From this curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined using non-linear regression analysis.

Protocol for Antimicrobial Susceptibility Testing

Rationale: The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[17] This assay is essential for evaluating the potential of quinoline derivatives as antibacterial or antifungal agents and is recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[18][19]

Step-by-Step Protocol: Broth Microdilution
  • Preparation of Inoculum:

    • Grow the bacterial or fungal strain on an appropriate agar plate overnight.

    • Pick several colonies and suspend them in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized inoculum to the final required concentration for the test (typically ~5 x 10⁵ CFU/mL) in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[17]

  • Compound Dilution Series:

    • In a sterile 96-well microtiter plate, prepare a two-fold serial dilution of the quinoline derivative in the broth medium. Typically, this is done by adding 50 µL of broth to all wells except the first column. Add 100 µL of the compound stock solution to the first well and then perform serial transfers of 50 µL across the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized and diluted microbial inoculum to each well, bringing the total volume to 100 µL.

    • Trustworthiness: Include essential controls:

      • Growth Control: Wells containing only broth and inoculum (no compound).[17]

      • Sterility Control: Wells containing only broth to check for contamination.[17]

      • Positive Control: A known antibiotic or antifungal agent.

    • Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the quinoline derivative in which there is no visible growth.

Mechanistic Assay: Target-Specific Kinase Inhibition

Rationale: Many quinoline derivatives exert their anticancer effects by inhibiting specific protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation and survival.[20][21][22] An in vitro kinase assay directly measures the ability of a compound to inhibit the activity of a purified, recombinant kinase enzyme. This provides direct evidence of target engagement and is a critical step in elucidating the mechanism of action.

Step-by-Step Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol provides a general framework. Specific conditions will vary based on the target kinase and the assay kit used.

  • Reagent Preparation:

    • Prepare serial dilutions of the quinoline derivatives and a known positive control inhibitor in the kinase assay buffer. Keep the final DMSO concentration low (<1%).

    • Prepare the kinase reaction mixture containing the recombinant kinase enzyme and its specific substrate (e.g., a peptide) in the assay buffer.

    • Prepare an ATP solution at a concentration that is typically near its Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted test compounds.

    • Initiate the kinase reaction by adding the kinase/substrate mixture and the ATP solution.[23]

    • Incubate the plate at the recommended temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent, which converts the ADP produced during the kinase reaction back into ATP, which then drives a luciferase reaction.

    • Incubate for another 30-60 minutes at room temperature.

  • Data Measurement and Analysis:

    • Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase + Substrate Reaction Kinase Reaction (Phosphorylation) Kinase->Reaction ATP ATP ATP->Reaction Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->Reaction Inhibitor->Reaction Inhibition ADP ADP + Phospho-Substrate Reaction->ADP Detection Detection Reagent (Luciferase/Luciferin) ADP->Detection Light Luminescent Signal Detection->Light Analysis Calculate % Inhibition & IC50 Light->Analysis Quantify

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

Data Presentation and Interpretation

Effective data presentation is key to comparing the activity of different derivatives and making informed decisions. Summarize all quantitative data in clearly structured tables.

Table 1: Cytotoxicity of Quinoline Derivatives against Cancer Cell Lines

Compound IDCell LineIncubation Time (h)IC₅₀ (µM) ± SD
QN-001MCF-7485.2 ± 0.4
QN-001A5494812.8 ± 1.1
QN-002MCF-74825.1 ± 2.3
QN-002A54948>100
DoxorubicinMCF-7480.8 ± 0.1

Interpretation: A lower IC₅₀ value indicates higher cytotoxic potency. Compound QN-001 shows moderate cytotoxicity, while QN-002 is significantly less potent, especially against the A549 cell line. Comparing results across different cell lines can also provide initial insights into selectivity.

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound IDOrganism (ATCC strain)MIC (µg/mL)
QN-003Staphylococcus aureus4
QN-003Escherichia coli64
QN-004Staphylococcus aureus32
QN-004Escherichia coli>128
CiprofloxacinStaphylococcus aureus1

Interpretation: QN-003 demonstrates notable activity against the Gram-positive bacterium S. aureus, whereas its effect on the Gram-negative E. coli is much weaker. This suggests a potential spectrum of activity that warrants further investigation.

Conclusion

This guide provides a foundational set of protocols for the initial in vitro characterization of novel quinoline derivatives. By systematically applying these cytotoxicity, antimicrobial, and mechanistic assays, researchers can efficiently identify promising lead compounds for further development. The emphasis on understanding the rationale behind each step and incorporating rigorous controls is paramount for generating trustworthy and reproducible data, which is the bedrock of successful drug discovery. The insights gained from this initial screening phase are crucial for guiding subsequent structure-activity relationship (SAR) studies and advancing the most promising candidates through the preclinical pipeline.

References

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Molecular Structure.
  • MTT assay protocol. (n.d.). Abcam.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • Cytotoxicity MTT Assay is a colorimetric assay which measures cell viability, proliferation and cytotoxicity. (n.d.).
  • Application of Quinoline Derivatives in the Development of Anticancer Agents: Application Notes and Protocols. (n.d.). BenchChem.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). MDPI.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
  • MTT Analysis Protocol. (n.d.).
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (n.d.). ASM Journals.
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Quinoline Scaffolds. (n.d.). BenchChem.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega.
  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (n.d.).
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.).
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.).
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.

Sources

Application Notes and Protocols for the Evaluation of Methyl 4,8-dimethoxyquinoline-2-carboxylate as a Histone Methyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure for Targeting Histone Methyltransferases

Histone methyltransferases (HMTs) are a critical class of enzymes that catalyze the transfer of methyl groups to lysine and arginine residues on histone proteins.[1][2] This post-translational modification is a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression.[1] The dysregulation of HMT activity is implicated in a variety of human diseases, including cancer, making these enzymes attractive targets for therapeutic intervention.[2][3] The development of small molecule inhibitors of HMTs is a burgeoning field in drug discovery, with several inhibitors advancing into clinical trials.[4][5]

The quinoline ring is a versatile heterocyclic scaffold that is a common feature in many biologically active compounds and approved drugs.[6][7][8] While the specific compound, Methyl 4,8-dimethoxyquinoline-2-carboxylate, is not yet characterized as an HMT inhibitor, the broader quinoline class has shown promise in modulating epigenetic targets. For instance, derivatives of 8-hydroxyquinoline have been identified as inhibitors of histone demethylases, enzymes that counteract the action of HMTs.[9] Furthermore, quinoline-based compounds have been successfully developed as inhibitors of DNA methyltransferases (DNMTs), another key family of epigenetic-modifying enzymes.[3][10][11] This precedent suggests that the quinoline scaffold can be effectively utilized to target the S-adenosylmethionine (SAM) binding pocket of methyltransferases.

Given this context, this compound represents a novel chemical entity with the potential for HMT inhibitory activity. This document provides a comprehensive guide for researchers to systematically evaluate this compound, from initial in vitro screening to cell-based validation, establishing a framework for the discovery and characterization of new HMT inhibitors.

Part 1: In Vitro Biochemical Evaluation of HMT Inhibition

The initial step in characterizing a potential HMT inhibitor is to perform a direct enzymatic assay. A radiometric assay using a tritiated methyl donor, [³H]S-adenosylmethionine ([³H]-SAM), is a highly sensitive and universal method for detecting HMT activity.[12][13][14] This assay measures the incorporation of a radiolabeled methyl group onto a histone substrate.

Rationale for Experimental Design
  • Enzyme Selection: For initial screening, a well-characterized HMT such as G9a (EHMT2) or EZH2 is recommended. These enzymes are implicated in various cancers, and potent, selective inhibitors are commercially available to serve as positive controls (e.g., BIX-01294 for G9a, EPZ-6438 for EZH2).[15]

  • Substrate Selection: Both histone peptides and recombinant nucleosomes can be used as substrates. Peptides are often more convenient for high-throughput screening, while nucleosomes represent a more physiologically relevant substrate.[13][16]

  • Cofactor Concentration: The concentration of SAM should be at or near its Michaelis constant (Km) to ensure that the assay is sensitive to competitive inhibitors.[13]

Experimental Workflow: In Vitro HMT Assay

in_vitro_workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, [3H]-SAM, and Test Compound add_components Add components to microplate: 1. Assay Buffer 2. Test Compound / Vehicle 3. HMT Enzyme 4. Histone Substrate prep_reagents->add_components pre_incubate Pre-incubate at RT for 15 min add_components->pre_incubate initiate_reaction Initiate reaction with [3H]-SAM pre_incubate->initiate_reaction incubate Incubate at 30°C for 60 min initiate_reaction->incubate stop_reaction Stop reaction and spot onto filter paper incubate->stop_reaction wash_filter Wash filter paper to remove unincorporated [3H]-SAM stop_reaction->wash_filter scintillation Add scintillation cocktail and count using a scintillation counter wash_filter->scintillation calc_inhibition Calculate percent inhibition relative to controls scintillation->calc_inhibition plot_curve Plot dose-response curve and determine IC50 calc_inhibition->plot_curve

Caption: Workflow for in vitro radiometric histone methyltransferase assay.

Detailed Protocol: In Vitro Radiometric HMT Assay

Materials:

  • Recombinant HMT (e.g., G9a)

  • Histone substrate (e.g., H3 peptide 1-21 or core histones)

  • [³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

  • S-adenosyl-L-homocysteine (SAH) as a general HMT inhibitor (negative control)

  • Known specific inhibitor (e.g., BIX-01294 for G9a) as a positive control

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Filter paper (e.g., P81 phosphocellulose paper)

  • Wash Buffer (e.g., 100 mM sodium bicarbonate, pH 9.0)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound, the positive control inhibitor, and SAH in the assay buffer. A typical concentration range for initial screening is 0.1 to 100 µM.

  • In a 96-well plate, add 10 µL of the diluted compounds or vehicle (DMSO) to the respective wells.

  • Add 20 µL of a solution containing the HMT enzyme and the histone substrate to each well. The final concentrations should be optimized for each enzyme-substrate pair.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of [³H]-SAM solution. The final concentration of SAM should be close to its Km value for the specific HMT.

  • Incubate the reaction at 30°C for 1 hour.[14]

  • Stop the reaction by spotting 45 µL of the reaction mixture onto the P81 filter paper.

  • Wash the filter paper three times for 5 minutes each with the wash buffer to remove unincorporated [³H]-SAM.

  • Rinse the filter paper with ethanol and let it dry completely.

  • Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Data Analysis and IC₅₀ Determination

The raw data (counts per minute, CPM) is used to calculate the percent inhibition for each compound concentration:

% Inhibition = 100 x (1 - (CPM_compound - CPM_background) / (CPM_vehicle - CPM_background))

The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

CompoundTarget HMTSubstrateIC₅₀ (µM) [Hypothetical]
This compoundG9aH3 (1-21) peptide15.2
BIX-01294 (Positive Control)G9aH3 (1-21) peptide0.8
SAH (General Inhibitor)G9aH3 (1-21) peptide2.5

Part 2: Cell-Based Validation of HMT Inhibition

While in vitro assays are essential for determining direct enzymatic inhibition, they do not provide information about a compound's cell permeability, stability, or on-target activity in a cellular environment.[17][18] Therefore, a cell-based assay is a critical next step to validate promising hits from the primary screen.[19][20] A common method is to treat cells with the compound and measure the global levels of specific histone methylation marks by Western blotting.[15]

Rationale for Experimental Design
  • Cell Line Selection: Choose a cell line where the target HMT is known to be active and the corresponding histone mark is detectable. For example, many cancer cell lines exhibit high levels of G9a activity and H3K9me2.

  • Time Course and Dose-Response: It is important to perform a time-course experiment to determine the optimal treatment duration for observing a change in histone methylation. A dose-response experiment will confirm the concentration-dependent effect of the inhibitor.

  • Antibody Specificity: Use highly specific antibodies for the histone methylation mark of interest and for a loading control (e.g., total Histone H3) to ensure accurate quantification.

Experimental Workflow: Cell-Based HMT Inhibition Assay

cell_based_workflow cluster_cell_culture Cell Culture & Treatment cluster_histone_extraction Histone Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis seed_cells Seed cells in a multi-well plate treat_cells Treat cells with varying concentrations of the test compound for 24-72 hours seed_cells->treat_cells lyse_cells Harvest and lyse cells treat_cells->lyse_cells extract_histones Extract histones using acid extraction lyse_cells->extract_histones quantify_protein Quantify protein concentration extract_histones->quantify_protein sds_page Separate histone proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer probe_ab Probe with primary antibodies (e.g., anti-H3K9me2 and anti-Histone H3) transfer->probe_ab detect Detect with HRP-conjugated secondary antibodies and chemiluminescence probe_ab->detect quantify_bands Quantify band intensities detect->quantify_bands normalize_data Normalize the methylation signal to total histone H3 quantify_bands->normalize_data

Caption: Workflow for cell-based validation of HMT inhibition by Western blot.

Detailed Protocol: Western Blot for Histone Methylation

Materials:

  • Selected cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • This compound

  • Positive control inhibitor

  • Lysis buffer

  • Sulfuric acid (for histone extraction)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-H3K9me2, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound or the positive control inhibitor for 48-72 hours. Include a vehicle-treated control.

  • Harvest the cells and perform histone extraction using a standard acid extraction protocol.

  • Quantify the protein concentration of the histone extracts using a BCA assay.

  • Separate equal amounts of histone proteins (e.g., 10-15 µg) on a 15% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the specific histone methylation mark (e.g., anti-H3K9me2) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

Data Interpretation

A dose-dependent decrease in the specific histone methylation mark, normalized to the total histone H3 loading control, indicates that the compound is cell-permeable and inhibits the target HMT in a cellular context.

Part 3: Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust framework for the initial evaluation of this compound as a potential histone methyltransferase inhibitor. A positive result in these assays—demonstrated by potent in vitro inhibition and a corresponding decrease in cellular histone methylation—would warrant further investigation.

Next steps would include:

  • Selectivity Profiling: Screening the compound against a broad panel of HMTs and other methyltransferases to determine its selectivity profile.[12]

  • Mechanism of Action Studies: Performing enzyme kinetics studies to determine if the inhibition is competitive with the substrate or the SAM cofactor.

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to the target HMT to elucidate the binding mode and guide further structure-activity relationship (SAR) studies.[21]

  • Phenotypic Assays: Evaluating the compound's effect on cell proliferation, apoptosis, and gene expression in relevant cancer cell lines.

By following this systematic approach, researchers can effectively assess the potential of novel compounds like this compound to serve as valuable chemical probes for studying HMT biology and as starting points for the development of new epigenetic therapies.

References

  • Janočková, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 21(11), 1513. Available from: [Link]

  • Kovalenko, S. M., et al. (2020). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Journal of Chemistry, 2020, 8896869. Available from: [Link]

  • Jantová, S., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 21(11), 1513. Available from: [Link]

  • Bissattini, N. B., & Simeonov, A. (2016). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Drug Discovery Today: Technologies, 18, 13-19. Available from: [Link]

  • Bissattini, N. B., & Simeonov, A. (2016). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Drug Discovery Today: Technologies, 18, 13-19. Available from: [Link]

  • CD BioSciences. (n.d.). Histone Methylation Cell Assays. Retrieved from [Link]

  • Cantone, N., Cummings, R. T., & Trojer, P. (2022). Screening for Small-Molecule Inhibitors of Histone Methyltransferases. Methods in Molecular Biology, 2529, 477-490. Available from: [Link]

  • Valente, S., et al. (2013). Structure-activity Relationships for 4-anilinoquinoline Derivatives as Inhibitors of the DNA Methyltransferase Enzyme DNMT1. Bioorganic & Medicinal Chemistry Letters, 23(17), 4848-4851. Available from: [Link]

  • Reaction Biology. (n.d.). Histone Methyltransferase Profiling & Screening. Retrieved from [Link]

  • Cosson, B., et al. (2021). A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1. Scientific Reports, 11(1), 1-13. Available from: [Link]

  • Fingerman, I. M., Du, H. N., & Briggs, S. D. (2008). In Vitro Histone Methyltransferase Assay. CSH protocols, 2008(4), pdb-prot4939. Available from: [Link]

  • King, O. N., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS One, 5(11), e15535. Available from: [Link]

  • Pollock, R. M., et al. (2012). Assay Development for Histone Methyltransferases. Assay and Drug Development Technologies, 10(2), 146-156. Available from: [Link]

  • Fingerman, I. M., Du, H. N., & Briggs, S. D. (2008). In Vitro Histone Methyltransferase Assay. ResearchGate. Available from: [Link]

  • Mikutis, G., & Schapira, M. (2017). What are Histone lysine methyltransferase inhibitors and how do they work?. BiooScientific. Available from: [Link]

  • Wang, M. Y., et al. (2022). Exploring methods of targeting histone methyltransferases and their applications in cancer therapeutics. ACS chemical biology, 17(4), 744-755. Available from: [Link]

  • Datta, J., et al. (2009). A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation. Cancer Research, 69(10), 4277-4285. Available from: [Link]

  • Zagni, C., Chiacchio, U., & Rescifina, A. (2013). Histone methyltransferase inhibitors: novel epigenetic agents for cancer treatment. Current medicinal chemistry, 20(2), 167-185. Available from: [Link]

  • Wang, M. Y., et al. (2022). Exploring Methods of Targeting Histone Methyltransferases and Their Applications in Cancer Therapeutics. ACS chemical biology, 17(4), 744-755. Available from: [Link]

  • Liu, F., et al. (2010). Discovery of a 2, 4-diamino-7-aminoalkoxyquinazoline as a potent and selective inhibitor of histone lysine methyltransferase G9a. Journal of medicinal chemistry, 53(15), 5844-5857. Available from: [Link]

  • Morera, L., Lübbert, M., & Jung, M. (2016). Targeting histone methyltransferases and demethylases in clinical trials for cancer therapy. Clinical epigenetics, 8(1), 1-16. Available from: [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Anticoccidial Activity Evaluation of Quinoline Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant threat to the global poultry industry, inflicting substantial economic losses through mortality and reduced productivity.[1][2] The continuous emergence of drug-resistant Eimeria strains necessitates a robust pipeline for the discovery and evaluation of novel anticoccidial agents.[3] Quinoline carboxylates have long been recognized as a potent class of anticoccidial compounds, and their derivatives continue to be a promising area of research for developing new, effective treatments.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anticoccidial activity of novel quinoline carboxylate derivatives. We will detail both in vitro and in vivo protocols, explain the scientific rationale behind experimental design, and provide tools for robust data interpretation.

Introduction: The Rationale for Quinoline Carboxylates in Coccidiosis Control

Coccidiosis control has historically relied on in-feed anticoccidial drugs, broadly classified as ionophores (fermentation-derived antibiotics) and synthetic chemical compounds.[5][6] Quinolines fall into the latter category.[7] The archetypal anticoccidial quinolone, decoquinate, functions by inhibiting the parasite's mitochondrial respiratory chain, specifically targeting the early asexual stages like sporozoites.[4] This coccidiostatic effect arrests parasite development, allowing the host to develop natural immunity.[4]

The core quinoline structure, a fusion of a benzene and a pyridine ring, offers a versatile scaffold for chemical modification.[8][9] By synthesizing novel carboxylate derivatives, researchers aim to enhance efficacy, overcome existing resistance mechanisms, and improve the pharmacological profile of this established anticoccidial class.[3] The evaluation of these new chemical entities requires a systematic, multi-tiered approach, beginning with high-throughput in vitro screening and culminating in rigorous in vivo challenge studies.

Mechanism of Action: Targeting Parasite Respiration

Quinolone anticoccidials act as potent inhibitors of the parasite's mitochondrial electron transport chain.[4] Their primary target is the cytochrome bc1 complex (Complex III), disrupting ATP synthesis and ultimately leading to parasite death or arrested development (coccidiostatic effect). This mode of action is particularly effective against the sporozoite and early schizont stages of the Eimeria life cycle, which are periods of high metabolic activity.[4]

cluster_parasite Eimeria Parasite Mitochondrion cluster_result Result ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Generates Arrest Parasite Development Arrested (Coccidiostatic) ATP->Arrest Depletion leads to Quinolines Quinoline Carboxylate Derivatives Quinolines->ETC Inhibits (Cytochrome bc1)

Caption: Mechanism of quinoline anticoccidials.

Preclinical Evaluation Workflow

A logical, staged approach is critical for the efficient evaluation of candidate compounds. This workflow minimizes the use of animals by reserving in vivo testing for only the most promising derivatives identified during in vitro screening.[1][2]

Start Start: Synthesis of Quinoline Carboxylate Derivatives InVitro Phase 1: In Vitro Screening Start->InVitro Sporulation Oocyst Sporulation Inhibition Assay InVitro->Sporulation Invasion Cell Invasion & Development Assay InVitro->Invasion Decision1 Promising Activity? (Low IC50) Sporulation->Decision1 Invasion->Decision1 InVivo Phase 2: In Vivo Efficacy (Battery Cage) Decision1->InVivo Yes Stop Stop Development Decision1->Stop No DoseDet Dose Determination Study InVivo->DoseDet DoseConf Dose Confirmation Study DoseDet->DoseConf Decision2 Efficacious & Safe? DoseConf->Decision2 FloorPen Phase 3: In Vivo Confirmation (Floor Pen) Decision2->FloorPen Yes Decision2->Stop No Advance Advance to Pre-commercial Field Trials FloorPen->Advance

Caption: Staged workflow for anticoccidial drug evaluation.

Part I: In Vitro Screening Protocols

In vitro assays are rapid, cost-effective methods for the initial screening of a large number of compounds.[10] They provide the first indication of biological activity against the Eimeria parasite.

Protocol 3.1: Oocyst Sporulation Inhibition Assay

Principle: This assay evaluates the ability of a compound to inhibit the maturation of non-infective, unsporulated oocysts into infective, sporulated oocysts.[10][11] This process, sporogony, occurs outside the host and is a critical step in the parasite's life cycle for transmission.[12][13] A compound that inhibits sporulation can reduce environmental contamination and disease spread.

Materials:

  • Freshly collected, unsporulated Eimeria oocysts (e.g., E. tenella)

  • 2.5% (w/v) potassium dichromate (K₂Cr₂O₇) solution

  • Test quinoline carboxylate derivatives, dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Diclazuril)[10]

  • 24-well culture plates

  • Hemocytometer or McMaster chamber

  • Microscope

  • Incubator with aeration (e.g., shaker) at 27-29°C

Procedure:

  • Preparation: Suspend freshly purified, unsporulated oocysts in 2.5% potassium dichromate solution to a final concentration of 1-4 x 10⁵ oocysts/mL.[10]

  • Treatment: In a 24-well plate, add 1 mL of the oocyst suspension to each well.

  • Dosing: Add the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Include a solvent control, a negative control (no treatment), and a positive control (Diclazuril).

  • Incubation: Incubate the plates at 27-29°C with gentle agitation/aeration for 48-72 hours to allow for sporulation.[11][14]

  • Quantification: After incubation, take a sample from each well. Count a total of at least 100 oocysts under a microscope, differentiating between sporulated, unsporulated, and degenerated oocysts.

  • Calculation: Calculate the percentage of sporulation inhibition for each treatment group using the formula:

    • Inhibition (%) = [1 - (Sporulated % in Treatment / Sporulated % in Negative Control)] x 100

Interpretation: A high percentage of inhibition indicates that the compound interferes with the sporulation process. The data can be used to determine an IC₅₀ (half-maximal inhibitory concentration).

Protocol 3.2: Sporozoite Invasion and Intracellular Development Assay

Principle: This cell-based assay is a powerful tool to assess a compound's ability to affect the parasite's invasive capacity and its subsequent development within a host cell.[1][10] It directly tests the compound's effect on the stages that cause pathology in the bird. Madin-Darby Bovine Kidney (MDBK) cells are a commonly used and effective host cell line for Eimeria tenella.[15]

Materials:

  • MDBK cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Freshly excysted Eimeria tenella sporozoites

  • Test compounds and controls (e.g., Robenidine, Salinomycin)

  • Trypsin-EDTA

  • DNA extraction kit

  • qPCR machine and reagents (Eimeria-specific primers/probe)

  • Incubator at 37°C, 5% CO₂

Procedure:

  • Cell Seeding: Seed MDBK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours (e.g., 0.05 x 10⁶ cells/well).[15] Incubate at 37°C, 5% CO₂.

  • Sporozoite Preparation: Prepare freshly excysted and purified E. tenella sporozoites.

  • Compound Pre-incubation: In a separate plate, pre-incubate sporozoites (e.g., 0.2 x 10⁶ per well) with various concentrations of the test compounds for 1 hour at 41°C.[15] Include untreated sporozoites as a control.

  • Infection: Remove the culture medium from the MDBK cell monolayer and add the pre-incubated sporozoite suspension to the cells.

  • Incubation: Incubate the infected cells at 37°C, 5% CO₂ for 24-48 hours to allow for invasion and development into trophozoites and schizonts.

  • Quantification (via qPCR):

    • After incubation, wash the wells thoroughly with PBS to remove non-invaded sporozoites.

    • Lyse the cells and extract total DNA from each well.

    • Quantify the amount of intracellular Eimeria DNA using qPCR with primers specific for an Eimeria gene (e.g., ITS1 or 5S rRNA).

  • Calculation: Compare the Ct values or calculated parasite DNA quantity in the treated groups to the untreated control group. A higher Ct value in a treated well indicates less parasite DNA and thus, inhibition of invasion and/or development.

Interpretation: This assay provides quantitative data on the inhibition of the parasite's intracellular life cycle. A significant reduction in parasite DNA indicates the compound is active against the pathogenic stages of coccidiosis.

Part II: In Vivo Efficacy and Tolerance Protocols

In vivo studies are essential to confirm the effectiveness of a compound under physiological conditions and are required for regulatory approval.[16] These studies must be conducted in accordance with animal welfare guidelines.[16]

Protocol 4.1: Battery Cage Dose-Response and Efficacy Study

Principle: The battery cage study is a controlled laboratory model used to determine the efficacy of an anticoccidial drug against an artificial challenge with a specific Eimeria species.[16] It allows for precise control over diet, infection dose, and data collection.

Materials:

  • Day-old, coccidia-free broiler chicks

  • Wire-floored battery cages

  • Unmedicated basal starter feed

  • Sporulated oocysts of a pathogenic Eimeria species (e.g., E. tenella)

  • Test quinoline carboxylate derivative

  • Positive control drug (e.g., Salinomycin 60 ppm)

  • Scales for weighing birds and feed

Procedure:

  • Animal Acclimation: House day-old chicks in battery cages for approximately 14 days and provide unmedicated basal feed and water ad libitum. Ensure they remain coccidia-free.

  • Group Allocation: Randomly assign birds to treatment groups (e.g., 10 birds per cage, 5 replicate cages per treatment).

    • Group 1: Uninfected, Unmedicated Control (UUC)

    • Group 2: Infected, Unmedicated Control (IUC)

    • Group 3-5: Infected, Test Compound (e.g., 25, 50, 75 ppm)

    • Group 6: Infected, Positive Control (e.g., Salinomycin 60 ppm)

  • Medication: Provide the respective medicated feeds to the treatment groups starting 48 hours before infection and continuing for the duration of the study (typically 7-9 days post-infection).

  • Infection: At ~14 days of age, orally inoculate each bird in the infected groups with a standardized dose of sporulated oocysts calculated to cause clinical signs of coccidiosis without excessive mortality (e.g., 5 x 10⁴ E. tenella oocysts). The UUC group receives a sham inoculum (e.g., water).

  • Data Collection (Days 5-7 post-infection):

    • Lesion Scoring: Euthanize a subset of birds from each group (e.g., 5 birds/pen) at peak pathology (day 5-6 for E. tenella). Score the cecal lesions on a scale of 0 (no lesions) to 4 (extremely severe lesions or death).[17][18]

    • Performance: Record body weight gain and feed intake for each pen to calculate the Feed Conversion Ratio (FCR).

    • Oocyst Counts: Collect fecal samples from each pen over a 24-48 hour period and determine the oocysts per gram (OPG) of feces using a McMaster chamber.[17]

  • Calculation of Anticoccidial Index (ACI): The ACI provides a single value to assess overall efficacy.

    • ACI = (% Relative Weight Gain + % Survival) - (Lesion Index + Oocyst Index)

    • (Indices for lesion and oocyst scores are typically scaled values). An ACI >160 is generally considered good anticoccidial activity.[3]

Data Presentation:

Treatment GroupDose (ppm)Avg. Weight Gain (g)FCRAvg. Lesion Score (0-4)Oocysts Per Gram (x10³)ACI
UUC00.00N/A
IUC0<120
Test Cmpd25
Test Cmpd50
Test Cmpd75
Positive Ctrl60>160

Interpretation: An effective quinoline carboxylate derivative will result in significantly lower lesion scores, reduced oocyst shedding, and improved weight gain and FCR compared to the Infected, Unmedicated Control (IUC) group. The results should be comparable or superior to the positive control.

Conclusion and Future Directions

The systematic evaluation pipeline detailed in these application notes provides a robust framework for identifying and validating novel quinoline carboxylate derivatives for the control of avian coccidiosis. By progressing from high-throughput in vitro assays to controlled in vivo challenge models, researchers can efficiently screen candidates, determine optimal dosages, and build a comprehensive data package. The ultimate goal is the development of new anticoccidial drugs that can be integrated into shuttle and rotation programs to manage resistance and ensure the sustainable health and productivity of the global poultry industry.[19]

References

  • Marugan-Hernandez, V., et al. (2021). In Vitro Assessment of Anticoccidials: Methods and Molecules. National Center for Biotechnology Information. Available at: [Link]

  • Ryley, J.F. (1980). The mode of action of anticoccidial quinolones (6-decyloxy-4-hydroxyquinoline-3-carboxylates) in chickens. PubMed. Available at: [Link]

  • Liu, Y., et al. (2013). Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. Asian Journal of Chemistry. Available at: [Link]

  • Scribd. Preparation and Properties of Quinoline. Scribd. Available at: [Link]

  • Unknown. Preparation and Properties of Quinoline. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Arias-Maroto, M., et al. (2024). Reduction of chickens use to perform in vitro pre-screening of novel anticoccidials by miniaturisation and increased throughput of the current Eimeria tenella compound-screening model. F1000Research. Available at: [Link]

  • Mechotech. Quinoline – Structure, Properties, and Applications. Mechotech. Available at: [Link]

  • Al-kassie, G.A. (2021). Ionophore coccidiostats – disposition kinetics in laying hens and residues transfer to eggs. ResearchGate. Available at: [Link]

  • Impextraco. Anticoccidials. Impextraco. Available at: [Link]

  • Wikipedia. Quinolone antibiotic. Wikipedia. Available at: [Link]

  • Poultry Health Services. (2021). Comparing Anticoccidial Classes. Poultry Health Services. Available at: [Link]

  • Elanco. (2022). Ionophore Antibiotics as Poultry Coccidiosis Treatment. Elanco. Available at: [Link]

  • Sotiraki, S., et al. (2018). W A A V P guideline for evaluating the efficacy of anticoccidials in mammals (pigs, dogs, cattle, sheep). PubMed. Available at: [Link]

  • Chan, P.Y.K., et al. (2024). Novel organoids and ex vivo models for advancing poultry coccidiosis research. Cambridge Core. Available at: [Link]

  • Wikipedia. Eimeria tenella. Wikipedia. Available at: [Link]

  • Royal Veterinary College. Use of Chickens for Research in Coccidiosis Control. Royal Veterinary College. Available at: [Link]

  • Conway, D.P., & McKenzie, M.E. (2007). Poultry coccidiosis diagnostic and testing procedures. Stanford University Libraries. Available at: [Link]

  • Shomu's Biology. (2022). Mechanism of action of quinolone antibiotics. YouTube. Available at: [Link]

  • Chan, P.Y.K., et al. (2024). Novel organoids and ex vivo models for advancing poultry coccidiosis research. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Evaluating The Effectiveness of Anticoccidial Drugs in Food-Producing Animals. FDA. Available at: [Link]

  • Tijjani, A., et al. (2024). The Anticoccidial In Vitro Effects and Antioxidant Properties of Several Plants Traditionally Used for Coccidiosis in Togo. MDPI. Available at: [Link]

  • Vetagro. (2020). In vitro and in vivo protective action of a thymol-based blend of botanicals against coccidiosis. Vetagro. Available at: [Link]

  • Savary, R.C.M., et al. (2021). Development of a Coccidiosis Disease Challenge Model Using a Commercially Available Live Oocyst Vaccine. PubMed. Available at: [Link]

  • Chapman, H.D., et al. (2005). World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guidelines for evaluating the efficacy of anticoccidial drugs in chickens and turkeys. Government of Mexico. Available at: [Link]

  • Aldred, K.J., et al. (2014). Mechanism of Quinolone Action and Resistance. National Center for Biotechnology Information. Available at: [Link]

  • Györke, A., et al. (2023). The In Vitro Anticoccidial Activity of Some Herbal Extracts against Eimeria spp. Oocysts Isolated from Piglets. National Center for Biotechnology Information. Available at: [Link]

  • Shirley, M.W., et al. (2007). Guidelines for evaluating the efficacy and safety of live anticoccidial vaccines, and obtaining approval for their use in chickens and turkeys. Taylor & Francis Online. Available at: [Link]

  • Conway, D.P., & McKenzie, M.E. (2007). Poultry Coccidiosis: Diagnostic and Testing Procedures: Third Edition. ResearchGate. Available at: [Link]

  • Domagala, J.M. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. ACS Publications. Available at: [Link]

  • ResearchGate. Life cycle of Eimeria tenella. ResearchGate. Available at: [Link]

  • del Cacho, E., et al. (2017). Life cycle stages, specific organelles and invasion mechanisms of Eimeria species. National Center for Biotechnology Information. Available at: [Link]

  • HIPRA. (2016). Eimeria biological cycle: an example of perfect complexity in biology. HIPRA. Available at: [Link]

  • Rony, S.A., et al. (2025). Evaluation of anti-coccidial drug sensitivity against experimental coccidiosis in broiler chicks. SpringerLink. Available at: [Link]

  • ResearchGate. Plant compounds target different stages of the life cycle of Eimeria species. ResearchGate. Available at: [Link]

  • Aboul-Enein, H.Y., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Wiley. Poultry Coccidiosis: Diagnostic and Testing Procedures, 3rd Edition. Wiley. Available at: [Link]

  • Bank of Poultry. Diagnostic and Testing Procedures. Bank of Poultry. Available at: [Link]

  • ResearchGate. Guidelines on techniques in coccidiosis research. ResearchGate. Available at: [Link]

  • Haider, M., et al. (2017). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. PubMed. Available at: [Link]

  • Al-Ostath, O.A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Center for Biotechnology Information. Available at: [Link]

  • McDougald, L.R., & Galloway, R.B. (1973). Drug screening in cell culture for the detection of anticoccidial activity. PubMed. Available at: [Link]

  • ResearchGate. New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. ResearchGate. Available at: [Link]

  • Arias-Maroto, M., et al. (2024). Reduction of chickens use to perform in vitro pre-screening of novel anticoccidials by miniaturisation and increased throughput of the current Eimeria tenella compound-screening model. National Institutes of Health. Available at: [Link]

  • Misra, R.V., et al. (1988). Anticoccidial and Tolerance Studies in the Chicken With Two 6-amino-9-(substituted Benzyl)purines. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: Inhibition of Hepatitis B Virus (HBV) Replication with Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Challenge of Chronic Hepatitis B and the Promise of Quinoline Scaffolds

Chronic Hepatitis B Virus (HBV) infection remains a formidable global health challenge, affecting over 250 million people and leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma[1]. Current therapies, primarily nucleos(t)ide analogs (NAs) and interferons, effectively suppress viral replication but rarely lead to a complete cure[2][3]. This is largely due to the persistence of a stable viral DNA intermediate, the covalently closed circular DNA (cccDNA), which resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs[1][4]. The stability of cccDNA allows for the rebound of viral replication upon cessation of therapy, necessitating long-term, often lifelong, treatment[1].

This reality has fueled the search for novel antiviral agents with different mechanisms of action that can target the virus at multiple stages of its lifecycle. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In the context of HBV, quinoline derivatives are being explored as versatile inhibitors capable of targeting distinct and essential viral functions, from enzymatic activities to capsid assembly and even the formidable cccDNA itself[5][6][7]. This guide provides a detailed overview of the mechanisms of action for different classes of quinoline-based HBV inhibitors and presents robust, field-proven protocols for their evaluation in a research setting.

Part 1: Mechanisms of Action - Targeting Key Viral Processes

Quinoline-based compounds can be rationally designed to interfere with several critical steps in the HBV replication cycle. Understanding these distinct mechanisms is crucial for designing effective screening cascades and interpreting experimental data.

Inhibition of the HBV Polymerase: The Untapped RNase H Domain

The HBV polymerase is a multifunctional enzyme with two key domains: the reverse transcriptase (RT), which synthesizes the viral DNA genome from a pregenomic RNA (pgRNA) template, and the Ribonuclease H (RNaseH) domain, which degrades the pgRNA template from the nascent DNA:RNA hybrid[2][8]. While NAs target the RT domain, the RNase H domain remains an unexploited, yet validated, drug target[8][9].

Causality of Inhibition: Inhibition of RNase H activity prevents the degradation of the pgRNA strand after the synthesis of the minus-polarity DNA strand. This leads to an accumulation of RNA:DNA heteroduplexes within the viral capsid, which physically obstructs the synthesis of the plus-polarity DNA strand[2][8]. The resulting viral particles contain incomplete, non-functional genomes, terminating the replication cycle and preventing the replenishment of the nuclear cccDNA pool[2][7]. Several classes of compounds, including N-hydroxyisoquinolinediones (HIDs) and N-hydroxypyridinediones (HPDs), which are structurally related to quinolones, function as potent RNase H inhibitors by chelating the two essential Mg²⁺ ions in the enzyme's active site[9][10].

Modulation of Capsid Assembly

The HBV core protein (HBc) is the building block of the viral capsid, which is essential for protecting the viral genome, reverse transcription, and intracellular trafficking[6][11]. Molecules that interfere with the precise process of capsid assembly are known as Capsid Assembly Modulators (CpAMs).

Causality of Inhibition: Quinoline-based CpAMs, such as 4-oxooctahydroquinoline-1(2H)-carboxamides, can bind to the interfaces between core protein dimers, inducing allosteric changes[6]. This can lead to two primary outcomes: preventing the formation of capsids altogether or, more commonly, accelerating assembly into aberrant, non-functional structures that may be empty of the viral genome[6][12]. These malformed capsids are unable to support reverse transcription or properly traffic to the nucleus, thus halting the viral lifecycle[13].

Targeting the Viral Fortress: cccDNA

The ultimate goal of HBV therapy is the elimination or permanent silencing of cccDNA[1][4]. This is the most challenging target due to its nuclear location and extreme stability. Novel quinoline derivatives have been developed that show promise in inhibiting the formation of cccDNA[5].

Causality of Inhibition: Upon entering the nucleus, the relaxed circular DNA (rcDNA) genome must be converted into cccDNA by host cell repair machinery. Quinoline compounds like HBV-IN-16 are designed to inhibit this conversion process[5]. While the precise mechanisms are still under intense investigation, they may involve blocking the removal of the covalently attached polymerase from the rcDNA or interfering with the host DNA ligases and polymerases required for repair and ligation[14]. By preventing the formation of new cccDNA, these inhibitors can stop the establishment of infection in new cells and potentially deplete the existing reservoir over time in combination with other antivirals.

Diagram 1: HBV Replication Cycle & Points of Inhibition by Quinoline Compounds

This diagram illustrates the key stages of the HBV lifecycle and highlights where different classes of quinoline-based inhibitors exert their effects.

HBV_Lifecycle_Inhibition cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair & Ligation pgRNA pgRNA & mRNAs cccDNA->pgRNA Transcription Translation Translation pgRNA->Translation CapsidAssembly Capsid Assembly pgRNA->CapsidAssembly Entry Virus Entry Uncoating Uncoating Entry->Uncoating Uncoating->rcDNA Polymerase Viral Polymerase Translation->Polymerase CoreProtein Core Protein Translation->CoreProtein Polymerase->CapsidAssembly CoreProtein->CapsidAssembly ReverseTranscription Reverse Transcription (- strand synthesis) CapsidAssembly->ReverseTranscription RNAseH_activity pgRNA Degradation (RNase H) ReverseTranscription->RNAseH_activity PlusStrand Plus Strand DNA Synthesis RNAseH_activity->PlusStrand VirionAssembly Virion Assembly & Secretion PlusStrand->VirionAssembly Recycle Recycle to Nucleus PlusStrand->Recycle Recycle->rcDNA Intracellular Amplification Inh_cccDNA cccDNA Inhibitors Inh_cccDNA->cccDNA Inh_Capsid Capsid Assembly Modulators Inh_Capsid->CapsidAssembly Inh_RNAseH RNase H Inhibitors Inh_RNAseH->RNAseH_activity

Caption: HBV replication cycle and inhibitory action points of quinoline compounds.

Part 2: Experimental Protocols & Data Interpretation

Evaluating the anti-HBV activity of quinoline compounds requires specific and validated assays. Below are detailed protocols for determining the potency and mechanism of action of these inhibitors.

Protocol 1: Screening for HBV RNase H Inhibitors via Strand-Specific qPCR

This assay is the gold standard for identifying and validating compounds that specifically target the HBV RNase H domain. Its trustworthiness comes from its ability to differentiate between inhibition of minus-strand DNA synthesis (RNase H-independent) and plus-strand DNA synthesis (RNase H-dependent)[15][16].

Principle of the Assay The synthesis of the HBV minus-strand DNA uses the pgRNA as a template and is catalyzed by the reverse transcriptase function of the viral polymerase. This step is largely unaffected by RNase H inhibitors. However, the subsequent synthesis of the plus-strand DNA requires the RNase H domain to degrade the pgRNA template[17]. A compound that selectively inhibits RNase H will therefore cause a preferential reduction in the amount of plus-strand DNA compared to minus-strand DNA[15][18].

Materials

  • Cell Line: HepDES19 cells, which contain an integrated, replication-competent HBV genome under the control of a tetracycline-repressible promoter[16].

  • Media: DMEM/F12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, G418 (for selection). For induction, use media without tetracycline.

  • Reagents: Test quinoline compounds dissolved in DMSO, Cell Lysis Buffer (10 mM Tris-HCl pH 7.4, 1% Tween-20, 150 mM NaCl)[18], Micrococcal Nuclease, EGTA, Proteinase K, qPCR Master Mix, specific primers and probes for HBV minus- and plus-strand DNA.

  • Equipment: 96-well cell culture plates, microplate shaker, thermocycler, quantitative PCR (qPCR) machine.

Step-by-Step Methodology

  • Cell Seeding & HBV Induction (Day 0):

    • Seed HepDES19 cells in 96-well plates at a density of 4 x 10⁴ cells per well in tetracycline-free medium to induce HBV replication[18].

    • Incubate for 48 hours at 37°C, 5% CO₂. Expert Insight: This initial 48-hour period allows for the accumulation of HBV replication intermediates before drug treatment.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of the quinoline test compounds in culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.5%) across all wells to avoid solvent toxicity[19].

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known RNase H inhibitor or a potent NA like Entecavir.

      • No Treatment Control: Cells in medium only.

    • Carefully remove the old medium and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO₂[18].

  • Cell Lysis and Nuclease Digestion (Day 5):

    • Wash cells twice with 200 µL of PBS to remove residual compounds.

    • Add 150 µL of Cell Lysis Buffer to each well and incubate for 40 minutes at room temperature on a microplate shaker (350 rpm) to lyse the cells[18].

    • To digest non-encapsidated nucleic acids (including the integrated HBV genome), add Micrococcal Nuclease to each well and incubate according to the manufacturer's protocol[16]. Expert Insight: This step is critical for ensuring that the qPCR signal comes exclusively from DNA within intact viral capsids, which are protected from the nuclease[18].

    • Inactivate the nuclease by adding EGTA and heating the plate at 70°C for 10 minutes[16].

  • Release of Encapsidated DNA (Day 5):

    • Add Proteinase K to the cell lysates to digest the viral capsid proteins and other cellular proteins, thereby releasing the HBV DNA[16].

    • Incubate overnight at 37°C.

    • Inactivate the Proteinase K by heating at 95°C for 10 minutes. The lysate now contains the purified encapsidated HBV DNA and is ready for qPCR.

  • Strand-Specific Quantitative PCR (Day 6):

    • Prepare two separate qPCR master mixes, one with primers specific for the HBV minus-strand DNA and one with primers for the plus-strand DNA.

    • Add an aliquot of the DNA-containing lysate from each well to both qPCR reactions.

    • Run the qPCR protocol on a real-time PCR instrument.

Data Analysis and Interpretation

  • Quantification: Use a standard curve of known HBV DNA concentrations to quantify the copy number of both minus- and plus-strand DNA in each sample.

  • Normalization: Normalize the DNA copy numbers to the vehicle control (DMSO) to determine the percent inhibition for each compound concentration.

  • EC₅₀ Calculation: Plot the percent inhibition of the plus-strand DNA against the logarithm of the compound concentration. Use a non-linear regression model (e.g., three-parameter log(inhibitor) vs. response) to calculate the EC₅₀ value, which is the concentration that inhibits plus-strand DNA synthesis by 50%[15].

  • Mechanism Validation: The hallmark of a true RNase H inhibitor is a significantly more potent EC₅₀ for the plus-strand DNA compared to the minus-strand DNA. A large separation between the two dose-response curves confirms the specific mechanism of action.

Diagram 2: Experimental Workflow for the Strand-Specific qPCR Assay

This diagram provides a clear, step-by-step visual representation of the protocol for screening RNase H inhibitors.

Caption: Workflow for identifying HBV RNase H inhibitors using a strand-specific qPCR assay.

Protocol 2: General Assessment of Anti-HBV Potency and Cytotoxicity

This protocol is a robust method for determining the overall antiviral potency (EC₅₀) and cytotoxicity (CC₅₀) of a compound. It is an essential primary screen for any potential antiviral, regardless of its mechanism of action.

Principle of the Assay This assay utilizes a stable HBV-producing cell line (e.g., HepG2.2.15) to measure the reduction of secreted HBV DNA in the culture supernatant after treatment with the test compound[20]. Simultaneously, cell viability is measured to assess the compound's toxicity. The ratio of these two values provides the Selectivity Index (SI), a critical parameter for evaluating a drug's therapeutic potential[7].

Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Seed HepG2.2.15 cells in a 96-well plate and grow until 60-70% confluent[19].

    • Treat cells with serial dilutions of the quinoline compound for 6 days, replacing the medium with fresh compound every 3 days[19]. Include vehicle (DMSO) and positive (e.g., Entecavir) controls.

  • Sample Collection (Day 6):

    • Collect the cell culture medium for quantification of extracellular HBV DNA (virions).

    • The cells remaining in the plate will be used for the cytotoxicity assay.

  • Quantification of Extracellular HBV DNA:

    • Precipitate virions from the clarified culture medium using polyethylene glycol (PEG) 8000[19].

    • Isolate the viral DNA from the precipitate using a commercial DNA extraction kit.

    • Quantify the HBV DNA using a standard qPCR assay.

  • Cytotoxicity Assay:

    • Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to the cells remaining in the plate.

    • Measure the signal (luminescence or fluorescence) according to the manufacturer's protocol.

Data Analysis and Presentation

  • EC₅₀ Calculation: Calculate the percent inhibition of HBV DNA release relative to the vehicle control. Plot this against the log of the compound concentration and perform a non-linear regression to determine the EC₅₀.

  • CC₅₀ Calculation: Calculate the percent cell viability relative to the vehicle control. Plot this against the log of the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

  • Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window, with potent antiviral activity at non-toxic concentrations. An SI > 10 is generally considered the minimum for a promising hit.

Table 1: Example Data for Hypothetical Anti-HBV Quinoline Compounds

Compound IDTargetEC₅₀ (µM) [HBV DNA Reduction]CC₅₀ (µM) [HepG2.2.15 cells]Selectivity Index (SI)
QN-001RNase H1.1>100>90
QN-002Capsid Modulator0.885106
QN-003cccDNA Inhibitor2.5>100>40
EntecavirPolymerase (RT)0.01>100>10,000

This table provides a clear and concise summary of the key parameters used to evaluate and compare the preclinical efficacy and safety of antiviral compounds.

Conclusion

The quinoline scaffold represents a highly versatile and promising platform for the development of next-generation anti-HBV therapeutics. By targeting multiple, distinct viral processes—including the unexploited RNase H enzyme, the critical process of capsid assembly, and the persistent cccDNA reservoir—these compounds offer new hope for achieving a functional cure for chronic hepatitis B. The protocols detailed in this guide provide a robust framework for researchers to accurately screen, validate, and characterize the activity of novel quinoline inhibitors, paving the way for their translation from the laboratory to the clinic.

References

  • National Institutes of Health (NIH). In vitro enzymatic and cell culture-based assays for measuring activity of HBV RNaseH inhibitors.
  • MedchemExpress.com. HBV-IN-16 | cccDNA Inhibitor.
  • National Center for Biotechnology Information (NCBI). Inhibition of HBV replication by N-hydroxyisoquinolinedione and N-hydroxypyridinedione ribonuclease H inhibitors.
  • National Institutes of Health (NIH). In vitro enzymatic and cell culture-based assays for measuring activity of HBV ribonuclease H inhibitors.
  • PubMed. 4-Oxooctahydroquinoline-1(2H)-carboxamides as hepatitis B virus (HBV) capsid core protein assembly modulators.
  • MDPI. N-Hydroxypiridinedione: A Privileged Heterocycle for Targeting the HBV RNase H.
  • Semantic Scholar. In Vitro Enzymatic and Cell Culture-Based Assays for Measuring Activity of HBV RNaseH Inhibitors.
  • ResearchGate. Inhibition of HBV replication by N-hydroxyisoquinolinedione and N-hydroxypyridinedione ribonuclease H inhibitors | Request PDF.
  • National Center for Biotechnology Information (NCBI). A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors.
  • National Center for Biotechnology Information (NCBI). Inhibition of hepatitis B virus replication by N-hydroxyisoquinolinediones and related polyoxygenated heterocycles.
  • National Institutes of Health (NIH). Hepatitis B Virus replication is blocked by a 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) inhibitor of the viral ribonuclease H activity.
  • PubMed Central. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection.
  • MDPI. Novel Substituted 3,4-Dihydroquinazoline Derivatives for Treating Hepatitis B Virus Infection.
  • MDPI. Phytomedicines to Target Hepatitis B Virus DNA Replication: Current Limitations and Future Approaches.
  • ImCare Biotech. Antiviral Research.
  • MDPI. Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies.
  • virology journal. Inhibition of hepatitis B virus replication by quercetin in human hepatoma cell lines.
  • American Society for Microbiology. Inhibition of Hepatitis B Virus Replication by Drug-Induced Depletion of Nucleocapsids.
  • MDPI. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B.
  • PubMed. Targeting hepatitis B virus cccDNA levels: recent progress in seeking small molecule drug candidates.
  • National Center for Biotechnology Information (NCBI). Development of anti-HBV agents targeting HBV capsid proteins.
  • National Institutes of Health (NIH). Chronic Hepatitis B Treatment Strategies Using Polymerase Inhibitor-Based Combination Therapy.
  • American Society for Microbiology. Core Protein-Directed Antivirals and Importin β Can Synergistically Disrupt HBV Capsids.

Sources

Application Notes & Protocols for the Development of Novel Quinoline-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and broad pharmacological potential.[1][2] First isolated from coal tar in 1834, this "privileged structure" is a key component in numerous natural alkaloids, most notably quinine, the archetypal antimalarial drug.[3] Its rigid structure and capacity for diverse substitutions allow it to interact with a wide array of biological targets, leading to applications as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[4][5]

Quinoline-based compounds exert their therapeutic effects through various mechanisms, including inhibiting crucial enzymes like topoisomerases and kinases, intercalating with DNA, inducing apoptosis, and arresting the cell cycle.[6][7][8] Several quinoline derivatives are currently in clinical use or undergoing clinical trials, underscoring the scaffold's profound impact on modern medicine.[1][9] This guide provides a structured, experience-driven framework for the rational design, synthesis, and evaluation of novel quinoline-based therapeutic agents, moving from foundational chemistry to preclinical assessment.

Section 1: Foundational Chemistry & Synthesis of Quinoline Analogs

Application Note 1.1: Strategic Selection of Synthetic Routes

The construction of a diverse chemical library is the first critical step in a drug discovery campaign. The choice of synthetic methodology for the quinoline core dictates the substitution patterns achievable, influencing the subsequent structure-activity relationship (SAR) studies. Several classical name reactions provide robust and versatile pathways to the quinoline scaffold.

  • Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone).[10][11] It is a highly efficient method for producing polysubstituted quinolines. Its primary advantage is the direct and often high-yielding formation of the quinoline ring. However, the availability of substituted 2-aminoaryl carbonyl compounds can be a limitation.

  • Combes Synthesis: The Combes synthesis utilizes the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[3][12][13] This method is particularly valuable for generating scaffolds with substituents at these key positions. The reaction's regioselectivity can be influenced by both steric and electronic effects of the substituents on the aniline and diketone, which allows for a degree of controlled synthesis.[12]

  • Gould-Jacobs Reaction: This pathway is ideal for preparing 4-hydroxyquinoline (4-quinolone) derivatives. It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[14][15] Subsequent hydrolysis and decarboxylation yield the 4-quinolone core, a prominent scaffold in many antibacterial agents.[3][14] The high temperatures required for cyclization can be a drawback, though modern microwave-assisted protocols have significantly improved reaction efficiency.[16]

The selection among these routes should be a strategic decision based on the desired substitution pattern of the target molecules, which is often informed by computational modeling or existing SAR data.

Protocol 1.1: Microwave-Assisted Gould-Jacobs Synthesis of a 4-Quinolone Library

This protocol describes an efficient synthesis of a 4-hydroxy-3-carboethoxyquinoline intermediate, a versatile precursor for various therapeutic agents. The use of microwave irradiation accelerates the initial condensation step.

Rationale: Microwave synthesis is employed to reduce reaction times from hours to minutes and often improves yields by providing uniform, rapid heating. The subsequent cyclization is catalyzed by Eaton's reagent (P₂O₅ in MeSO₃H), a powerful and milder alternative to high-temperature thermal methods.[16]

Materials:

  • Substituted anilines (1.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.2 mmol)

  • Ethanol (anhydrous)

  • Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)

  • Sodium hydroxide (10% w/v aqueous solution)

  • Hydrochloric acid (concentrated)

  • Microwave reactor vials (2-5 mL)

  • Standard glassware for reflux and filtration

Procedure:

  • Condensation (Step 1): a. In a microwave reactor vial, combine the substituted aniline (1.0 eq) and DEEM (1.2 eq).[16] b. Seal the vial and place it in the microwave reactor. c. Irradiate the mixture at 120°C for 7-10 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. After completion, cool the vial to room temperature. The anilidomethylenemalonate intermediate will often precipitate. e. Isolate the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Cyclization (Step 2): a. To the dried intermediate from Step 1, add Eaton's reagent (3-4 mL). b. Heat the mixture at 80-100°C for 1-2 hours, monitoring by TLC until the starting material is consumed.[16] c. Carefully pour the reaction mixture onto crushed ice. The 4-hydroxy-3-carboethoxyquinoline product will precipitate. d. Isolate the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • Hydrolysis & Decarboxylation (Optional): a. Suspend the dried product from Step 2 in a 10% NaOH solution. b. Heat the mixture to reflux for 1-2 hours. c. Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid intermediate. d. Isolate the acid by filtration and heat it gently above its melting point until gas evolution (CO₂) ceases, yielding the final 4-hydroxyquinoline.

Self-Validation: The identity and purity of the synthesized compounds should be rigorously confirmed using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC. This ensures that the compounds proceeding to biological screening are of known quality.

Section 2: Primary Screening and Hit Identification

Application Note 2.1: Designing a Robust Screening Cascade

A screening cascade is a multi-stage process designed to efficiently identify promising "hit" compounds from a chemical library and triage those with undesirable properties.[17][18] The primary goal is to make rapid, data-driven decisions to focus resources on the most viable candidates.[17] A well-designed cascade balances throughput, cost, and biological relevance.

The initial stage, Primary Screening , should be a high-throughput, cost-effective assay that provides a clear, reproducible readout of a compound's activity.[19] For anticancer drug discovery, a cell viability assay against a representative cancer cell line is a common starting point.[20] Hits from this screen then proceed to Secondary and Tertiary Assays , which provide more detailed information, such as potency (IC₅₀ determination), selectivity against other cell lines (including non-cancerous cells), and preliminary mechanism of action (MOA) insights.[21]

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Compound_Library Synthesized Quinoline Library Primary_Screen Primary Screen (e.g., Single-dose MTT @ 10µM on MCF-7 cells) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation (Re-test active compounds) Primary_Screen->Hit_Confirmation >50% inhibition Dose_Response Dose-Response Assay (Calculate IC50 on MCF-7) Hit_Confirmation->Dose_Response Selectivity_Panel Selectivity Panel (e.g., A549, HCT116, and non-cancerous NIH3T3 cells) Dose_Response->Selectivity_Panel IC50 < 1µM Initial_MOA Preliminary MOA Study (e.g., Topoisomerase Assay) Selectivity_Panel->Initial_MOA Selective for cancer cells SAR_Studies SAR & Medicinal Chemistry Initial_MOA->SAR_Studies ADMET_Profiling In Vitro ADMET Profiling SAR_Studies->ADMET_Profiling Improved Potency/Properties Lead_Candidate Lead Candidate ADMET_Profiling->Lead_Candidate Favorable Profile

Caption: A typical drug discovery screening cascade workflow.

Protocol 2.1: In Vitro Cytotoxicity Screening via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell viability.[22][23] It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[24] The amount of formazan produced is directly proportional to the number of viable cells.[22]

Rationale: This assay is chosen for primary screening due to its high throughput, reproducibility, and sensitivity. It provides a quantitative measure of a compound's effect on cell proliferation and viability, which is a fundamental characteristic of a potential anticancer agent.[25]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Non-cancerous control cell line (e.g., NIH3T3 fibroblasts)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)[26]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (dissolved in DMSO to create 10 mM stock solutions)

  • Doxorubicin (positive control)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. Trypsinize, count, and prepare a cell suspension in complete growth medium. b. Seed 5,000-10,000 cells per well in a 96-well plate (100 µL volume).[22] c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of test compounds and controls in serum-free medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. b. For a primary screen, use a single high concentration (e.g., 10 µM). For dose-response curves, prepare a range of concentrations (e.g., 0.01 to 100 µM). c. Carefully remove the medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" (DMSO only) and "untreated control" wells. d. Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[26] b. Incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization and Measurement: a. Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals. b. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • For dose-response experiments, plot % Viability against the log of the compound concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

  • A potent "hit" will have a low IC₅₀ value. A selective hit will have a significantly lower IC₅₀ against cancer cells compared to non-cancerous cells.

Section 3: Lead Optimization and SAR

Application Note 3.1: Navigating Structure-Activity Relationships (SAR)

SAR studies are the cornerstone of medicinal chemistry, exploring how modifications to a molecule's structure affect its biological activity.[27] For the quinoline scaffold, key positions for modification include C2, C4, C7, and C8.[6][28]

  • Position 2: Substitutions at this position can significantly influence potency. Introducing various aryl or heterocyclic rings can enhance interactions with target proteins.

  • Position 4: The amino group at C4 is crucial for the activity of many quinoline-based drugs. Modifying the side chain attached to this amine can alter solubility, cell permeability, and target engagement.[28]

  • Position 7: Introducing alkoxy groups, particularly bulky ones, at this position has been shown to be beneficial for antiproliferative activity, potentially by improving pharmacokinetic properties or providing additional binding interactions.[28]

The goal of SAR is to systematically modify a "hit" compound to create a "lead" with improved potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[29]

SAR_Logic cluster_R1 R1 Modification cluster_R2 R2 Modification (Based on 1A) Initial_Hit {Initial Hit | IC50 = 800 nM | R1 = H | R2 = OCH3} R1_Mod1 {Analog 1A | R1 = F-Ph | IC50 = 250 nM} Initial_Hit->R1_Mod1 Explore R1 R1_Mod2 {Analog 1B | R1 = Pyridyl | IC50 = 400 nM} Initial_Hit->R1_Mod2 Explore R1 R2_Mod1 {Analog 2A | R1 = F-Ph | R2 = O-iPr | IC50 = 50 nM} R1_Mod1->R2_Mod1 Explore R2 R2_Mod2 {Analog 2B | R1 = F-Ph | R2 = O-Bn | IC50 = 95 nM} R1_Mod1->R2_Mod2 Explore R2 Optimized_Lead {Optimized Lead | Analog 2A | IC50 = 50 nM} R2_Mod1->Optimized_Lead Select Best

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.

Data Presentation: Exemplar SAR Table

Summarizing SAR data in a clear, tabular format is essential for comparing analogs and identifying trends.

CompoundR1 (C4-substituent)R2 (C7-substituent)IC₅₀ (µM) vs. MCF-7Selectivity Index (SI)*
Hit-1 -NH-(CH₂)₂-N(CH₃)₂-OCH₃0.855.2
1a -NH-(CH₂)₃-N(CH₃)₂-OCH₃1.523.1
1b -NH-(CH₂)₂-N(C₂H₅)₂-OCH₃0.796.1
2a -NH-(CH₂)₂-N(CH₃)₂-O-iPr0.2115.4
2b -NH-(CH₂)₂-N(CH₃)₂-O-Bn0.4511.8
Doxorubicin N/AN/A0.0925.0

*Selectivity Index (SI) = IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells). A higher SI is desirable.

Section 4: Mechanism of Action (MOA) Elucidation

Application Note 4.1: Uncovering the "How" - Common MOAs of Quinoline Agents

Identifying a compound's MOA is critical for its development. Quinolines are known to target several key cellular processes involved in cancer progression.[7][8]

  • Topoisomerase Inhibition: Many quinoline derivatives function as topoisomerase poisons.[30][31] They stabilize the transient DNA-topoisomerase cleavage complex, which leads to double-strand breaks in DNA during replication and ultimately triggers apoptosis.[8]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors.[8] These compounds often compete with ATP for the binding site on kinases that are crucial for cancer cell signaling pathways (e.g., EGFR, VEGFR, Src).[8][32] By blocking these signals, they can halt cell proliferation and survival.

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to insert themselves between the base pairs of the DNA double helix.[6][8] This disrupts DNA replication and transcription, leading to cell cycle arrest and death.[6]

Computational methods, like molecular docking, can provide initial hypotheses about a compound's MOA by predicting its binding mode to known biological targets.[33][34] These predictions must then be validated experimentally.

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR (Kinase)", fillcolor="#FBBC05", fontcolor="#202124"]; Quinoline_Drug [label="Quinoline Kinase\nInhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Blocked", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GF -> EGFR [label="Binds"]; Quinoline_Drug -> EGFR [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; EGFR -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> Proliferation; Akt -> Apoptosis [arrowhead=tee]; }

Caption: Quinoline inhibiting the EGFR signaling pathway.

References

  • Title: Combes quinoline synthesis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Gould–Jacobs reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL: [Link]

  • Title: In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines Source: PubMed URL: [Link]

  • Title: Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry Source: PubMed URL: [Link]

  • Title: Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review Source: PubMed URL: [Link]

  • Title: In vitro assays and techniques utilized in anticancer drug discovery Source: PubMed URL: [Link]

  • Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Source: Frontiers URL: [Link]

  • Title: Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights Source: PubMed URL: [Link]

  • Title: Organic Name Reaction With Their Respective Mechanism Source: Slideshare URL: [Link]

  • Title: Quinoline: An Attractive Scaffold in Drug Design Source: Bentham Science Publishers URL: [Link]

  • Title: Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review Source: PubMed URL: [Link]

  • Title: An overview of quinoline as a privileged scaffold in cancer drug discovery Source: Taylor & Francis Online URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Mechanism of action for anticancer efficacy of synthesized quinoline derivatives Source: ResearchGate URL: [Link]

  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: ResearchGate URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]

  • Title: Combes Quinoline Synthesis Source: Cambridge University Press URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Combes Quinoline Synthesis Mechanism Source: YouTube URL: [Link]

  • Title: A Review on in-vitro Methods for Screening of Anticancer Drugs Source: ResearchGate URL: [Link]

  • Title: Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors Source: PubMed Central URL: [Link]

  • Title: Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL: [Link]

  • Title: Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity Source: ResearchGate URL: [Link]

  • Title: How to Develop a Successful in vitro Screening Strategy Source: Aurelia Bioscience URL: [Link]

  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]

  • Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: MDPI URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: RSC Publishing URL: [Link]

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]

  • Title: Building GPCR screening cascades for lead generation Source: Drug Target Review URL: [Link]

  • Title: Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives Source: PubMed URL: [Link]

  • Title: Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents Source: OUCI URL: [Link]

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: A three-stage biophysical screening cascade for fragment-based drug discovery Source: PubMed URL: [Link]

  • Title: Green Synthesis of Quinoline and Its Derivatives Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Design, synthesis, and docking study of new quinoline derivatives as antitumor agents Source: PubMed URL: [Link]

  • Title: Review on recent development of quinoline for anticancer activities Source: ResearchGate URL: [Link]

  • Title: Screening Cascade Development Services Source: Sygnature Discovery URL: [Link]

  • Title: Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents Source: PubMed URL: [Link]

  • Title: (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4,8-dimethoxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 4,8-dimethoxyquinoline-2-carboxylate (CAS No: 76995-87-4). This molecule is a key building block in medicinal chemistry and materials science, making the optimization of its synthesis crucial for efficient research and development.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to help you maximize your reaction yield and purity. We will primarily focus on the Friedländer annulation, a robust and high-yielding method for constructing polysubstituted quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and direct methods for synthesizing the quinoline-2-carboxylate scaffold are the Friedländer Annulation and the Gould-Jacobs reaction.[2]

  • Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as methyl pyruvate. For the target molecule, this would mean reacting 2-amino-3,5-dimethoxybenzaldehyde with methyl pyruvate. This is often the preferred route due to its straightforward nature and generally high yields.

  • Gould-Jacobs Reaction: This route starts with an aniline (e.g., 2,6-dimethoxyaniline) and an alkoxymethylenemalonic ester.[2][3] The reaction proceeds through an intermediate that undergoes thermal cyclization at high temperatures (often >250°C), which can sometimes lead to product degradation if not carefully controlled.[4]

Q2: Why is my Friedländer synthesis failing or giving a very low yield?

A2: Low yields in the Friedländer synthesis can stem from several critical factors:

  • Inappropriate Catalyst: The choice between an acid or base catalyst is highly dependent on the specific substrates.

  • Suboptimal Temperature: While heating is necessary, excessive temperatures can cause decomposition and tar formation.

  • Poor Substrate Reactivity: The electronic properties of the substituents on the 2-aminoaryl carbonyl compound can significantly impact reactivity.

  • Dominant Side Reactions: The self-condensation of the active methylene compound (e.g., methyl pyruvate) is a common competing reaction, especially under basic conditions.[5]

Q3: Can I use microwave irradiation to improve the reaction?

A3: Yes, microwave-assisted synthesis has been shown to dramatically shorten reaction times and, in many cases, improve the yields of quinoline syntheses, including the Gould-Jacobs and Friedländer reactions.[4][6][7] The rapid and uniform heating provided by microwaves can drive the reaction to completion more efficiently and minimize the formation of thermal degradation byproducts.[4]

Troubleshooting Guide: Friedländer Annulation

This section addresses specific issues you may encounter during the synthesis of this compound via the Friedländer Annulation.

Problem 1: Low or No Product Formation

Q: I have set up the reaction between 2-amino-3,5-dimethoxybenzaldehyde and methyl pyruvate, but TLC/LC-MS analysis shows little to no formation of the desired product. What went wrong?

A: This is a common issue that can usually be traced back to one of the following root causes. Let's diagnose it systematically.

Causality Analysis & Solutions:

  • Catalyst Choice and Activity: The Friedländer reaction can be catalyzed by either acids (e.g., p-TsOH, H₂SO₄, TFA) or bases (e.g., KOH, piperidine).[8] The choice is critical.

    • Insight: For your specific substrates, an acid catalyst is generally more effective as it protonates the carbonyl of the benzaldehyde, making it more electrophilic for the initial attack by the enol/enolate of methyl pyruvate. A base catalyst, conversely, can preferentially promote the self-condensation of methyl pyruvate.

    • Recommendation: Start with a catalytic amount of p-toluenesulfonic acid (p-TsOH). If yields remain low, consider a Lewis acid like ZnCl₂. Ensure your catalyst is pure and anhydrous.

  • Reaction Temperature and Time: This reaction requires thermal energy for both condensation and the subsequent cyclodehydration.

    • Insight: Insufficient heat will stall the reaction, particularly at the final, irreversible cyclization step. Conversely, temperatures that are too high can lead to decomposition.

    • Recommendation: Refluxing in a suitable solvent like ethanol or toluene is a good starting point. Monitor the reaction by TLC every hour. If the reaction is slow, a gradual increase in temperature or switching to a higher boiling solvent (e.g., xylene) may be necessary. Optimal reaction time must be determined empirically.

  • Purity of Starting Materials: Impurities in either 2-amino-3,5-dimethoxybenzaldehyde or methyl pyruvate can inhibit the reaction.

    • Insight: The 2-aminoaryl aldehyde is susceptible to oxidation. Methyl pyruvate can undergo polymerization.

    • Recommendation: Ensure the 2-amino-3,5-dimethoxybenzaldehyde is pure (recrystallize if necessary) and store it under an inert atmosphere. Use freshly distilled methyl pyruvate for best results.

Problem 2: Significant Side Product Formation

Q: My reaction produces the desired product, but it is contaminated with a major byproduct that is difficult to separate. How can I identify and suppress this side reaction?

A: The most likely culprit is the base-catalyzed self-condensation of methyl pyruvate.

Causality Analysis & Solutions:

  • Aldol Self-Condensation: Under basic conditions, methyl pyruvate can react with itself to form a variety of aldol products, consuming the reactant and complicating purification.

    • Insight: This side reaction is kinetically competitive with the desired reaction. Suppressing it is key to achieving high yields.

    • Recommendation:

      • Switch to Acid Catalysis: As mentioned in Problem 1, using an acid catalyst like p-TsOH is the most effective way to prevent this side reaction.[5]

      • One-Pot Reduction/Condensation: If you are synthesizing the 2-amino-3,5-dimethoxybenzaldehyde from its corresponding nitro- precursor, you can perform an in-situ reduction (e.g., with iron powder and acid) followed immediately by the condensation reaction. This avoids isolating the sensitive amino-aldehyde and can lead to cleaner reactions and higher overall yields.[9]

Problem 3: Product Purification Challenges

Q: The work-up yields a dark, oily, or tarry crude product that is difficult to handle and purify by column chromatography. What is the best purification strategy?

A: Tar formation is often a result of polymerization or decomposition at high temperatures. An effective work-up and purification strategy is essential.

Causality Analysis & Solutions:

  • Work-Up Procedure:

    • Insight: A proper aqueous work-up is necessary to remove the catalyst and any water-soluble impurities.

    • Recommendation: After cooling the reaction mixture, dilute it with an organic solvent like ethyl acetate. Wash sequentially with a saturated sodium bicarbonate solution (to neutralize an acid catalyst) or dilute HCl (to neutralize a base catalyst), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄ before concentrating.

  • Purification Method:

    • Insight: If the crude product is still impure, a multi-step purification may be needed.

    • Recommendation:

      • Trituration/Recrystallization: Before resorting to chromatography, try triturating the crude solid with a cold solvent like diethyl ether or a hexane/ethyl acetate mixture to wash away soluble impurities. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is highly effective for crystalline products.

      • Column Chromatography: If chromatography is necessary, use a silica gel column with a gradient elution system, starting with a non-polar solvent mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity.

Troubleshooting Logic Flow

The following diagram illustrates a decision-making workflow for troubleshooting common issues in the synthesis.

TroubleshootingFlow cluster_low_yield Troubleshoot Low Yield cluster_impure Troubleshoot Impurity start Reaction Start check_yield Check Yield by TLC/LC-MS start->check_yield low_yield Low / No Yield check_yield->low_yield < 20% good_yield Good Yield, Check Purity check_yield->good_yield > 20% catalyst Optimize Catalyst: - Switch to p-TsOH - Check Purity low_yield->catalyst Re-run impure Impure Product good_yield->impure No pure Pure Product good_yield->pure Yes side_reactions Minimize Side Reactions: - Ensure Acidic Conditions impure->side_reactions finish Synthesis Complete pure->finish temp_time Optimize Conditions: - Increase Temperature - Increase Time catalyst->temp_time Re-run reagents Check Reagents: - Purify Aldehyde - Distill Pyruvate temp_time->reagents Re-run reagents->start Re-run workup Improve Work-up: - Aqueous Wash - Extraction side_reactions->workup purify Refine Purification: - Recrystallization - Chromatography workup->purify purify->pure

Caption: Troubleshooting workflow for synthesis optimization.

Optimized Experimental Protocol: Friedländer Annulation

This protocol is designed to be a self-validating system, incorporating in-process checks to ensure reaction progression and product quality.

Reaction Scheme

Caption: Friedländer synthesis of the target compound.

Materials and Reagents
  • 2-amino-3,5-dimethoxybenzaldehyde (1.0 eq)

  • Methyl pyruvate (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3,5-dimethoxybenzaldehyde (1.0 eq).

    • Dissolve the starting material in anhydrous ethanol (approx. 0.2 M concentration).

    • Add methyl pyruvate (1.2 eq) followed by p-TsOH·H₂O (0.1 eq).

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 78°C for ethanol) with vigorous stirring.

    • In-Process Control 1: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting aldehyde spot is no longer visible (typically 4-6 hours).

  • Work-Up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution (2x), followed by water (1x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Checkpoint 1: Assess the crude product's appearance. If it is a relatively clean solid, proceed with recrystallization from a minimal amount of hot ethanol.

    • If the product is an oil or highly discolored, purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Product Characterization:

    • Final Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS. The expected mass for [M+H]⁺ should be confirmed.

Data Summary: Optimizing Reaction Conditions

The following table summarizes how key parameters can affect the reaction outcome.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome & Rationale
Catalyst KOH (0.1 eq)p-TsOH (0.1 eq)Higher Yield with B. Acid catalysis prevents aldol side reactions of methyl pyruvate.[5]
Temperature 50°C78°C (Reflux in EtOH)Faster Reaction with B. Higher temperature is needed for the cyclodehydration step.
Solvent DichloromethaneEthanol / TolueneImproved Solubility & Rate with B. Protic or higher-boiling solvents facilitate the reaction.
Reaction Time 2 hours4-6 hours (TLC monitored)Higher Conversion with B. Shorter times may result in incomplete reaction. Monitoring is key.

References

  • BenchChem. (2025).
  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Semantic Scholar.
  • BenchChem. (2025).
  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. PubMed. [Link]

  • ResearchGate. (n.d.). Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. [Link]

  • RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review. [Link]

  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
  • MDPI. (2016). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • BenchChem. (2025).
  • Khan, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. [Link]

  • BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. [Link]

  • Lead Sciences. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

Sources

Technical Support Center: Synthesis and Purification of Quinoline-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of quinoline-2-carboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during experimental work, providing in-depth, field-proven insights and solutions.

Troubleshooting Guide

This section tackles specific issues you may face during the synthesis and purification of quinoline-2-carboxylate. Each problem is analyzed for its probable causes, followed by a step-by-step protocol for resolution.

Problem Probable Cause(s) Solution(s)
1. Low Yield or No Product Formation - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst or reagents. - Presence of impurities in starting materials. - Side reactions consuming starting materials.- Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. - Optimize temperature: Experiment with a range of temperatures to find the optimal condition for your specific reaction. - Verify reagent quality: Use freshly opened or purified reagents and ensure catalysts are active. - Purify starting materials: Recrystallize or distill starting materials if their purity is questionable.
2. Dark-Colored or Tarry Crude Product - Polymerization of starting materials or intermediates, especially in acidic conditions like the Doebner-von Miller synthesis.[1] - Air oxidation of aniline or other electron-rich species. - High reaction temperatures leading to decomposition.- Degas solvents: Purge solvents with an inert gas (N₂ or Ar) to remove dissolved oxygen. - Control temperature: Maintain a consistent and optimal reaction temperature. - Activated charcoal treatment: Dissolve the crude product in a suitable solvent and add activated charcoal. Heat briefly, then filter through Celite to remove colored impurities.
3. Presence of Starting Materials in the Final Product - Incomplete reaction. - Unfavorable reaction equilibrium. - Inefficient work-up and extraction.- Drive the reaction to completion: Increase the reaction time or add a slight excess of one reagent. - Optimize extraction: Perform a liquid-liquid extraction. If the starting material is an amine (e.g., aniline), wash the organic layer with a dilute acid (e.g., 1M HCl) to remove it as its salt. If the starting material is acidic, wash with a dilute base (e.g., saturated NaHCO₃).
4. Difficulty in Crystallization - Presence of impurities that inhibit crystal lattice formation. - Product is an oil at room temperature. - Inappropriate solvent system for recrystallization.- Purify further: Subject the crude product to column chromatography to remove impurities. - Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal. - Solvent screening: Experiment with different solvent systems for recrystallization. A good solvent system will dissolve the compound when hot but have low solubility when cold. Common systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
5. Multiple Spots on TLC After Purification - Co-eluting impurities during column chromatography. - Product degradation on silica gel. - Isomeric byproducts with similar polarity.- Optimize chromatography: Change the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina). - Alternative purification: If the product is an acid, consider purification by forming a salt with a base, filtering, and then re-acidifying to precipitate the pure acid. - Recrystallization: This technique can be very effective at removing small amounts of impurities with different solubilities.

Experimental Workflows and Diagrams

Workflow for Purification of Quinoline-2-Carboxylic Acid

This diagram outlines a general workflow for the purification of quinoline-2-carboxylic acid from a crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Work-up (e.g., Extraction) Crude->Workup Evaporation Solvent Evaporation Workup->Evaporation Purification Purification Evaporation->Purification Recrystallization Recrystallization Purification->Recrystallization If solid Chromatography Column Chromatography Purification->Chromatography If oil or impure solid Characterization Characterization (NMR, MS, etc.) Recrystallization->Characterization Chromatography->Characterization PureProduct Pure Quinoline-2-Carboxylate Characterization->PureProduct

Caption: General purification workflow for quinoline-2-carboxylate.

Troubleshooting Logic for Impure Product

This decision tree illustrates a logical approach to troubleshooting an impure product after initial purification attempts.

TroubleshootingLogic Start Impure Product (Confirmed by TLC/NMR) Identify Identify Impurity Type (Starting Material, Byproduct, etc.) Start->Identify IsSM Is it a starting material? Identify->IsSM SM_Yes Optimize Reaction Conditions or Use Acid-Base Extraction IsSM->SM_Yes Yes SM_No Consider Byproducts IsSM->SM_No No IsPolar Is impurity more polar? Polar_Yes Column Chromatography with more polar eluent IsPolar->Polar_Yes Yes Polar_No Column Chromatography with less polar eluent IsPolar->Polar_No No IsAcidBase Can it be removed by acid-base extraction? AcidBase_Yes Perform Acid-Base Wash IsAcidBase->AcidBase_Yes Yes AcidBase_No Consider Recrystallization or Advanced Chromatography IsAcidBase->AcidBase_No No SM_No->IsPolar SM_No->IsAcidBase

Caption: Decision tree for troubleshooting an impure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in quinoline-2-carboxylate synthesis?

A1: The impurities largely depend on the synthetic route. For classic syntheses like the Doebner-von Miller reaction, which uses anilines and α,β-unsaturated carbonyl compounds, common impurities include unreacted starting materials, polymeric tars from side reactions, and regioisomers if the aniline is substituted.[1] Syntheses starting from 2-aminobenzaldehydes may have impurities from self-condensation or incomplete cyclization.

Q2: How can I effectively monitor the progress of my reaction to minimize byproduct formation?

A2: Thin Layer Chromatography (TLC) is the most common and effective method. It is advisable to run a co-spot, which is a single lane on the TLC plate where you spot your starting material, your reaction mixture, and then the starting material on top of the reaction mixture. This helps in definitively identifying the starting material spot. By monitoring the disappearance of the starting material and the appearance of the product spot, you can stop the reaction at the optimal time to maximize yield and minimize byproduct formation.

Q3: What are the key NMR signals to look for to confirm the structure and purity of quinoline-2-carboxylic acid?

A3: For ¹H NMR of quinoline-2-carboxylic acid, you should expect to see signals in the aromatic region, typically between 7.5 and 9.0 ppm. The proton on the carboxylic acid group is often broad and may appear at a downfield shift (>10 ppm), though its observation can depend on the solvent and concentration. In ¹³C NMR, the carbonyl carbon of the carboxylic acid will be a key signal, typically appearing around 165-175 ppm. The absence of signals corresponding to starting materials is a good indicator of purity.[2][3]

Q4: My quinoline-2-carboxylate is soluble in most common organic solvents, making recrystallization difficult. What should I do?

A4: If your product is highly soluble, consider a mixed-solvent recrystallization. Dissolve the compound in a small amount of a solvent in which it is very soluble (e.g., dichloromethane or ethanol). Then, slowly add a solvent in which it is poorly soluble (an "anti-solvent," e.g., hexanes or water) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. This can often induce crystallization. Alternatively, purification via column chromatography is a good option.

Q5: Can I purify quinoline-2-carboxylic acid without using column chromatography?

A5: Yes, in many cases. Since the target molecule is a carboxylic acid, you can use an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate. Extract with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃). The quinoline-2-carboxylate will move into the aqueous layer as its sodium salt, while neutral organic impurities will remain in the organic layer. Separate the aqueous layer and then re-acidify it with a strong acid (e.g., concentrated HCl) until the product precipitates out. The pure product can then be collected by filtration.

Q6: I am synthesizing a quinoline-2-carboxamide from the carboxylic acid. What is a reliable method?

A6: A common and reliable two-step method involves first converting the carboxylic acid to the more reactive acyl chloride, followed by reaction with the desired amine. To form the acyl chloride, you can reflux the quinoline-2-carboxylic acid with thionyl chloride (SOCl₂) or treat it with oxalyl chloride.[4] After removing the excess reagent, the crude acyl chloride can be dissolved in a dry, inert solvent and reacted with the amine in the presence of a non-nucleophilic base like triethylamine. Alternatively, direct one-pot amide coupling using reagents like HATU or HOBt/EDC is also a very effective method.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • IIP Series. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8).
  • Zocher, R., Keller, U., & Kleinkauf, H. (1990). Biosynthesis of Quinoxaline Antibiotics: Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. Biochemistry, 29(26), 6329-6333.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Li, Y., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 27(19), 6529.
  • Benchchem. (2025).
  • European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid. (EP 0351889 B1).
  • Khan, I., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. ACS Omega, 8(3), 3147-3161.
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Ragaini, F., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. European Journal of Organic Chemistry, 2016(17), 2933-2939.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • ResearchGate. (n.d.).
  • ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Benchchem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Mediterranean Journal of Chemistry. (2019).

Sources

"improving the stability of Methyl 4,8-dimethoxyquinoline-2-carboxylate in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and improving the stability of Methyl 4,8-dimethoxyquinoline-2-carboxylate (CAS No: 76995-87-4) in solution. This document offers troubleshooting advice, preventative strategies, and detailed protocols to ensure the integrity and reproducibility of your experimental results.

Introduction: The Stability Challenge

This compound is a versatile quinoline derivative used in various research applications.[1] Like many complex organic molecules, its quinoline core and ester functionality present specific stability challenges in solution.[2] Degradation can lead to a loss of compound potency, the appearance of confounding artifacts, and overall poor reproducibility in assays. This guide is designed to help you diagnose, prevent, and manage these stability issues effectively.

Troubleshooting Guide: Diagnosing Instability

This section addresses common observations that may indicate compound degradation.

Question: My solution of this compound has turned yellow or brown. What is causing this discoloration?

Answer: Discoloration is a frequent indicator of degradation for quinoline-based compounds. The likely causes are:

  • Photodegradation: The quinoline ring system is often photosensitive. Exposure to ambient or UV light can initiate degradation pathways that produce colored byproducts.

  • Oxidation: The electron-rich dimethoxy-substituted quinoline ring can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions, leading to the formation of colored N-oxides or other oxidized species.

Immediate Action:

  • Discard the discolored solution, as its integrity is compromised.

  • Prepare a fresh solution using high-purity solvents.

  • Store all subsequent solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

  • Consider de-gassing your solvent before use to minimize dissolved oxygen.

Question: I am observing a progressive loss of activity or inconsistent results in my biological assays. Could this be related to compound stability?

Answer: Yes, this is a classic sign of compound degradation. The ester group on this compound can be susceptible to hydrolysis, and the quinoline core can degrade under various conditions. This chemical breakdown reduces the concentration of the active parent compound over time, leading to diminished or variable results. The rate of degradation can be influenced by several factors in your experimental setup.

Immediate Action:

  • Always prepare fresh working solutions from a solid stock or a recently prepared concentrated stock solution for each experiment.

  • Perform a time-course experiment with your vehicle control to see if the assay results drift over the incubation period, which could indicate compound instability in the assay medium.

  • Validate the stability of your stock solutions under your specific storage conditions (see protocols below).

Question: What are the primary factors that influence the stability of this compound in solution?

Answer: The stability of quinoline derivatives is generally most affected by three key factors:

  • pH: The solubility and stability of quinolines are highly dependent on pH. Ester hydrolysis is catalyzed by both acidic and basic conditions. The quinoline nitrogen also has a pKa, meaning its protonation state (and thus reactivity) changes with pH.

  • Light: As mentioned, many quinoline compounds are photosensitive and degrade upon exposure to light.[3]

  • Temperature: Chemical degradation rates typically increase with higher temperatures.[4] Storing solutions at elevated temperatures, even for short periods, can accelerate hydrolysis and oxidation.

ObservationProbable CauseRecommended Action
Solution Discoloration (Yellow/Brown) Photodegradation, OxidationPrepare fresh solution. Store in amber vials or protect from light. Use de-gassed solvents.
Loss of Potency / Inconsistent Results Chemical Degradation (e.g., Hydrolysis)Prepare fresh solutions for each experiment. Validate stability in your specific assay medium.
Precipitate Formation Poor Solubility, pH Shift, Solvent EvaporationCheck compound solubility in the chosen solvent. Ensure pH of the final solution is appropriate. Use tightly sealed vials.

Understanding Potential Degradation Pathways

The structure of this compound suggests two primary degradation pathways under common laboratory conditions. Understanding these provides the basis for developing effective stabilization strategies.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (4,8-dimethoxyquinoline-2-carboxylic acid) and methanol. This is often the most significant non-photolytic degradation route.

  • Oxidation/Photodegradation: The quinoline ring can be oxidized to form N-oxides or hydroxylated species.[3] UV light can catalyze these reactions, leading to complex mixtures of degradants.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation / Photodegradation parent Methyl 4,8-dimethoxy- quinoline-2-carboxylate hydrolysis_prod 4,8-dimethoxyquinoline- 2-carboxylic Acid parent->hydrolysis_prod  Acid (H⁺) or  Base (OH⁻)   oxidation_prod N-Oxides & Other Oxidized Species parent->oxidation_prod  Light (hν) or  Oxidizing Agents (O₂)  

Caption: Potential degradation pathways for the target compound.

Proactive Stability Enhancement Strategies

To minimize degradation, implement the following strategies during solution preparation and storage.

  • pH Control: Use buffers to maintain a stable pH, ideally in the neutral range (pH 6-7.5), to minimize acid- or base-catalyzed hydrolysis. The optimal pH should be determined experimentally.

  • Solvent Selection: Prepare primary stock solutions in an inert, aprotic solvent like anhydrous DMSO or acetonitrile, where the compound is typically more stable. Minimize the amount of aqueous solvent in stock solutions.

  • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to significantly slow the rate of all chemical degradation processes. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.

  • Light Protection: Always store both solid compound and solutions protected from light using amber vials or by covering containers with foil.

  • Inert Atmosphere: For highly sensitive experiments or long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.

Experimental Protocols

To scientifically validate the stability of your compound under your specific experimental conditions, a forced degradation study and a stability-indicating analytical method are essential.[5][6]

Protocol 1: Forced Degradation Study

Forced degradation studies intentionally stress the compound to rapidly identify potential degradation pathways and products.[5] This is crucial for developing a robust analytical method.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution (e.g., in Acetonitrile) acid Acidic (0.1 M HCl, 60°C) prep->acid Aliquot & Expose base Basic (0.1 M NaOH, 60°C) prep->base Aliquot & Expose oxidative Oxidative (3% H₂O₂, RT) prep->oxidative Aliquot & Expose thermal Thermal (80°C) prep->thermal Aliquot & Expose photo Photolytic (UV/Visible Light) prep->photo Aliquot & Expose sample Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sample base->sample oxidative->sample thermal->sample photo->sample neutralize Neutralize/Dilute Sample sample->neutralize analyze Analyze via Stability-Indicating HPLC Method neutralize->analyze

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Include an unstressed control sample kept at 4°C in the dark.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place 1 mL of stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose 1 mL of stock solution to direct UV or white light as per ICH Q1B guidelines.

  • Sampling: Take aliquots from each condition at various time points (e.g., 0, 2, 8, 24 hours).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples (e.g., with 0.1 M NaOH or 0.1 M HCl, respectively). Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze all samples using the stability-indicating HPLC method described below.

StressorTypical ConditionsPurpose
Acid 0.1 M HCl, 60-80°CTo assess susceptibility to acid-catalyzed hydrolysis.
Base 0.1 M NaOH, 60-80°CTo assess susceptibility to base-catalyzed hydrolysis.
Oxidation 3-30% H₂O₂, Room TempTo identify potential oxidative degradation products.
Heat 60-80°CTo evaluate thermal stability.
Light ICH Q1B compliant light sourceTo determine photosensitivity.
Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[7] It must be able to separate the parent compound from all potential degradation products.

Objective: To develop a Reverse-Phase HPLC (RP-HPLC) method that resolves this compound from its stress-induced degradants.

Starting Point Methodology:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to resolve polar and non-polar species.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Example):

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector with a Photo Diode Array (PDA) detector. Monitor at a wavelength where the parent compound has maximum absorbance (determine this by running a UV scan). A PDA is crucial for checking peak purity, ensuring that the parent peak is not co-eluting with a degradant.

  • Method Validation: Once developed, the method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines. The key is to demonstrate that the peaks from the forced degradation samples are well-resolved from the parent compound peak.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution for long-term storage? A1: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Aliquot into single-use amber glass vials, purge with nitrogen or argon if possible, and store at -80°C. This minimizes water content (reducing hydrolysis risk) and oxygen (reducing oxidation risk) while low temperatures slow all reactions.

Q2: My compound is poorly soluble in aqueous buffers. How can I prepare my working solutions? A2: First, dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol. Then, slowly add this concentrated solution to your aqueous buffer while vortexing to prevent precipitation. Be mindful of the final percentage of organic solvent, as it may affect your assay. Do not exceed the solvent tolerance of your experimental system.

Q3: Can I use plastic tubes to store my solutions? A3: It is strongly recommended to use glass vials, preferably amber borosilicate glass. Some organic compounds can adsorb to plastic surfaces, leading to an apparent loss of concentration. If plastic must be used, polypropylene is generally preferred over polystyrene. Conduct an adsorption study if you suspect this is an issue.

References

  • Schwarz, G., Senghas, E., Erben, A., Schäfer, B., Lingens, F., & Höke, H. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-1189. Retrieved from [Link]

  • Prajapati, R., & Wadher, K. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]

  • Pathway proposed for the degradation of quinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2021). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). Lead Sciences. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Zhu, X., Jia, Y., Wang, Y., Zhang, Y., & Liu, S. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4158. Retrieved from [Link]

  • Possible degradation pathway of quinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). Suzhou Health Chemicals Co. Retrieved from [Link]

  • Musiol, R., Jampilek, J., Podeszwa, B., Finstera, J., Tabaka, D., Dohnal, J., & Polanski, J. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry, 5(3), 776-793. Retrieved from [Link]

  • Schmidt, M., Röger, P., & Lingens, F. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biological Chemistry Hoppe-Seyler, 372(11), 1015-1020. Retrieved from [Link]

  • Maciążek-Jurczyk, M., Morak-Młodawska, B., Jeleń, M., & Koczoń, P. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 24(1), 661. Retrieved from [Link]

  • Methyl 8-methoxyquinoline-2-carboxylate. (n.d.). Kuujia.com. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2024). Separation Science. Retrieved from [Link]

  • Filali Baba, O., El Mrabet, F., Hayani, M., et al. (2024). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. IUCrData, 9(7). Retrieved from [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20189-20207. Retrieved from [Link]

Sources

Technical Support Center: Purifying Quinoline Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoline derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Here, we synthesize technical expertise with practical, field-proven insights to ensure your purification workflows are both efficient and robust.

Section 1: Troubleshooting Common Issues in Quinoline Derivative Purification

This section is formatted as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments. We delve into the root causes of these issues and provide actionable solutions.

FAQ 1: My quinoline derivative is streaking badly or not moving from the baseline on the silica gel TLC plate. What's happening and how do I fix it?

Answer: This is a classic problem when dealing with nitrogen-containing heterocycles like quinolines. The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to strong, sometimes irreversible, adsorption. This results in significant streaking or tailing, making effective separation impossible.

Here are several strategies to counteract this issue:

  • Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a frequent choice. Start by adding 0.5-2% TEA to your eluent system. For example, if your mobile phase is 9:1 Hexanes:Ethyl Acetate, you would modify it to 9:1:0.1 Hexanes:Ethyl Acetate:TEA. This neutralizes the acidic sites on the silica gel, minimizing the strong interaction with your quinoline derivative.

  • Use an Alternative Stationary Phase: If a basic modifier doesn't resolve the streaking, consider a different stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds like quinolines. Other options include Florisil or cellulose, though you should still monitor for potential compound decomposition.

  • Consider Reversed-Phase Chromatography: For particularly stubborn cases, your compound might be better suited for reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18).

Workflow for Addressing Streaking/Tailing

Technical Support Center: Strategic Control of Methylation in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for methylation reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with unwanted O- and N-methylation side products. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to enhance the selectivity and efficiency of your synthetic routes.

Introduction: The Challenge of Chemoselective Methylation

Methylation is a fundamental transformation in organic synthesis, crucial for modifying the steric and electronic properties of molecules, thereby impacting their biological activity and physicochemical characteristics. However, the presence of multiple nucleophilic sites, primarily oxygen (hydroxyls, phenols, carboxylic acids) and nitrogen (amines, amides, heterocycles), often leads to a competition for the methylating agent. This lack of chemoselectivity results in the formation of undesired O- and N-methylated side products, complicating purification, reducing yields, and potentially introducing unforeseen toxicological profiles in drug candidates.

This guide provides a structured approach to diagnosing and resolving these common issues, moving from fundamental principles to advanced, practical solutions.

Troubleshooting Guide: Diagnosing and Resolving Methylation Side Reactions

This section is organized in a question-and-answer format to directly address the specific problems you may be facing at the bench.

FAQ 1: I am observing significant N-methylation on a primary/secondary amine when targeting a hydroxyl group. How can I improve O-selectivity?

Root Cause Analysis: This is a classic chemoselectivity challenge. Primary and secondary amines are often more nucleophilic than hydroxyl groups under neutral or basic conditions. The reaction kinetics will favor the path of lower activation energy, which in many cases is N-methylation.

Troubleshooting Strategies:

  • Protect the Amine: The most robust strategy is to temporarily "mask" the amine's reactivity using a protecting group.

    • Mechanism: Protecting groups reduce the nucleophilicity of the nitrogen atom, preventing it from reacting with the methylating agent.

    • Recommended Protocol:

      • Protection: For primary or secondary amines, consider forming a carbamate (e.g., Boc, Cbz) or an amide (e.g., acetyl). The choice of protecting group depends on the overall stability of your molecule to the deprotection conditions.

      • Methylation: Once the amine is protected, proceed with the O-methylation of the hydroxyl group.

      • Deprotection: Selectively remove the protecting group under conditions that do not affect the newly formed methyl ether.

  • pH Control (Protonation of the Amine): In some cases, you can exploit the difference in pKa between the amine and the hydroxyl group.

    • Mechanism: By lowering the pH of the reaction medium with a strong, non-nucleophilic acid (e.g., triflic acid), the more basic amine will be protonated to form a non-nucleophilic ammonium salt.[1] The hydroxyl group, being less basic, remains largely unprotonated and available for methylation.

    • Caution: This strategy is highly substrate-dependent and may require careful optimization of the acid stoichiometry and solvent system.[1] It is generally more effective for tertiary amines which are more basic than phenols.[1]

FAQ 2: My reaction is producing a mixture of the desired O-methylated phenol and a quaternary ammonium salt from a tertiary amine in my molecule. What are my options?

Root Cause Analysis: Tertiary amines are excellent nucleophiles and will readily react with methylating agents like methyl iodide to form quaternary ammonium salts.[1] Phenols require deprotonation to a more nucleophilic phenolate to react efficiently.[1] The challenge is to favor phenolate formation and reaction over quaternization of the tertiary amine.

Troubleshooting Strategies:

  • Harnessing Hard and Soft Acid-Base (HSAB) Theory:

    • Mechanism: HSAB theory can guide the selection of your methylating agent. The phenolate oxygen is a "hard" nucleophile, while the tertiary amine nitrogen is a "softer" nucleophile. To selectively methylate the oxygen, a "hard" electrophile should be used.

    • Recommendations:

      • Avoid: "Soft" methylating agents like methyl iodide (MeI), which will preferentially react with the soft amine.[1]

      • Favor: "Hard" methylating agents such as dimethyl sulfate (Me₂SO₄) or methyl triflate (MeOTf).[1] These reagents have a harder electrophilic methyl carbon and will react more readily with the hard phenolate.

      • Safety Note: Be aware that dimethyl sulfate and methyl triflate are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[1]

  • Optimize the Base and Solvent System:

    • Mechanism: The choice of base and solvent can significantly influence the relative nucleophilicity of the phenolate versus the tertiary amine.

    • Recommendations:

      • Use a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to selectively deprotonate the phenol without significantly increasing the reactivity of the tertiary amine.[1]

      • Employ a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) which can help to solvate the cation of the base and enhance the nucleophilicity of the phenolate.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Selective O-Methylation of a Phenol in the Presence of a Primary/Secondary Amine via Protection

This protocol outlines the use of a tert-butyloxycarbonyl (Boc) protecting group.

Step 1: Protection of the Amine

  • Dissolve the substrate containing the amine and phenol functionalities in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine (1.2 equivalents).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous workup to remove the base and excess Boc₂O. Purify the Boc-protected intermediate by column chromatography if necessary.

Step 2: O-Methylation of the Phenol

  • Dissolve the Boc-protected substrate in a polar aprotic solvent like DMF.

  • Add a mild base such as potassium carbonate (1.5 equivalents).

  • Add the methylating agent, for example, dimethyl sulfate (1.1 equivalents), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Step 3: Deprotection of the Amine

  • Dissolve the O-methylated, Boc-protected product in a solvent such as dichloromethane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA), and stir at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) and extract the final product. Purify as needed.

Visualization of Key Concepts

Decision Workflow for Selective Methylation

The following diagram illustrates a logical workflow for choosing a strategy to avoid O- and N-methylation side products.

G start Substrate with O and N Nucleophiles protect_N Is N-protection feasible? start->protect_N protect_O Is O-protection feasible? protect_N->protect_O No protect_N_yes Protect N-group, then methylate O-group protect_N->protect_N_yes Yes hsab Can HSAB theory be applied? protect_O->hsab No protect_O_yes Protect O-group, then methylate N-group protect_O->protect_O_yes Yes pH_control Is pH control an option? hsab->pH_control No hsab_yes Use hard methylating agent (e.g., Me2SO4) for O-methylation hsab->hsab_yes Yes pH_control_yes Protonate amine with strong acid to favor O-methylation pH_control->pH_control_yes Yes rethink Re-evaluate synthetic strategy pH_control->rethink No

Caption: Decision tree for selecting a chemoselective methylation strategy.

Mechanism: O- vs. N-Methylation Competition

This diagram illustrates the competing reaction pathways for a substrate containing both a phenol and a tertiary amine.

G sub Substrate (Ar-OH, R3N) me_reagent + CH3-X (Methylating Agent) base + Base sub->base n_methyl N-Methylated Side Product (R3N+-CH3) sub->n_methyl + CH3-X phenolate Phenolate Intermediate (Ar-O-) base->phenolate -BH+ o_methyl Desired O-Methylated Product (Ar-OCH3) phenolate->o_methyl + CH3-X

Caption: Competing pathways for O- and N-methylation.

Advanced Strategies and Alternative Reagents

For particularly challenging substrates, consider these advanced approaches:

  • Phase-Transfer Catalysis (PTC): PTC can be effective for O-methylation of phenols in the presence of amines.[1] A quaternary ammonium salt is used to transport the phenolate from an aqueous basic phase to an organic phase containing the methylating agent, which can enhance selectivity.

  • Milder Methylating Agents: Reagents like dimethyl carbonate (DMC) can offer higher selectivity for O-methylation over N-methylation, although they often require higher temperatures and longer reaction times.[1]

  • Enzymatic Methylation: In some cases, the use of methyltransferase enzymes can provide exquisite chemo- and regioselectivity that is unattainable with traditional chemical methods.

Summary Table of Methylating Agents and Their Properties

Methylating AgentFormulaTypeCommon Side ReactionsSafety Considerations
Methyl IodideMeISoftN-methylation/quaternizationToxic, volatile
Dimethyl SulfateMe₂SO₄HardOver-methylationExtremely toxic, corrosive, handle with extreme care
Methyl TriflateMeOTfHardVigorous reactionsHighly reactive, corrosive, toxic
TrimethylsilyldiazomethaneTMSCHN₂Can be explosiveToxic, potentially explosive, requires experienced handling
Dimethyl Carbonate(MeO)₂COGreenRequires high temp.Low toxicity, environmentally friendly

This technical guide provides a foundational framework for addressing common challenges in methylation reactions. Successful and selective methylation is often an iterative process of careful planning, execution, and optimization. By understanding the underlying chemical principles and having a robust set of troubleshooting strategies, you can significantly improve the outcomes of your synthetic efforts.

References

  • Benchchem. (n.d.). preventing over-methylation in N-Methyl-m-toluidine synthesis.
  • Reddit. (2024, February 27). Protecting the Phenol during Acetal Formation.
  • Reddit. (2023, September 11). Selective O-methylating conditions?.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Nutritionist Resource. (2021, May 25). How to combat a poor methylation cycle.
  • Benchchem. (n.d.). Technical Support Center: Minimizing Byproducts in the Methylation of Dihydroxyacetophenones.
  • National Institutes of Health. (n.d.). Not So Bioorthogonal Chemistry.
  • MTHFR Support Australia. (2020, February 12). How do you know if you have a methylation problem?.
  • Royal Society of Chemistry. (2021, March 10). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews. [Link]

  • Chemistry LibreTexts. (2014, August 29). 9.14: Biological Methylating Reagents.
  • National Institutes of Health. (n.d.). Methylating agents and DNA repair responses: methylated bases and sources of strand breaks.
  • YouTube. (2023, February 24). Late-Stage Methylation of Drug Molecules.
  • PubMed Central. (2020, December 7). Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life.
  • Sciencemadness.org. (2008, December 13). Possible OTC, 'safe' methylating agents.
  • ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles.
  • ACS Publications. (2021, July 15). Ru-Catalyzed Selective Catalytic Methylation and Methylenation Reaction Employing Methanol as the C1 Source | The Journal of Organic Chemistry.
  • (n.d.). Method for optimizing methylation-specific PCR.

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 4,8-dimethoxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Methyl 4,8-dimethoxyquinoline-2-carboxylate. Our goal is to provide in-depth technical support, moving beyond procedural steps to explain the underlying chemical principles and offer practical, field-tested solutions to common challenges encountered during scale-up.

Core Synthesis Pathway: The Gould-Jacobs Approach

The most reliable and commonly employed method for constructing the quinoline core of the target molecule on a large scale is the Gould-Jacobs reaction.[1] This strategy involves two primary stages: the initial condensation of an aniline with an activated malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinoline ring system.

Reaction Scheme

The overall transformation proceeds as follows:

  • Condensation: 2,6-Dimethoxyaniline reacts with diethyl 2-(ethoxymethylene)malonate (DEMM) to form the key intermediate, diethyl 2-(((2,6-dimethoxyphenyl)amino)methylene)malonate.

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as Dowtherm A, to induce cyclization, yielding Ethyl 4-hydroxy-8-methoxyquinoline-2-carboxylate.

  • Methylation & Esterification (Not Detailed): Subsequent standard procedures would be used to methylate the 4-hydroxy group and potentially transesterify to the methyl ester if the ethyl ester is not the desired final product. This guide focuses on the critical quinoline formation steps.

Scale-Up Experimental Protocol

This protocol is designed for a nominal 100g scale of the final cyclized product.

Step 1: Condensation
  • To a 1 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add 2,6-dimethoxyaniline (100 g, 0.65 mol, 1.0 equiv).

  • Add ethanol (500 mL) and stir until all solids are dissolved.

  • Slowly add diethyl 2-(ethoxymethylene)malonate (DEMM) (148 g, 0.68 mol, 1.05 equiv) to the solution over 30 minutes at room temperature (20-25 °C).

  • Heat the reaction mixture to reflux (~78 °C) and maintain for 4 hours.

  • Monitor the reaction for the disappearance of 2,6-dimethoxyaniline using TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 10 °C. The intermediate product will precipitate.

  • Filter the solid, wash with cold ethanol (2 x 100 mL), and dry under vacuum at 50 °C to a constant weight. Expect a near-quantitative yield of the intermediate as a white to off-white solid.

Step 2: Thermal Cyclization
  • To a 2 L reactor rated for high temperatures, equipped with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet, add Dowtherm A (1 L).[2]

  • Begin stirring and heat the Dowtherm A to 250 °C under a gentle nitrogen blanket. Safety First: Dowtherm A is a high-temperature heat transfer fluid. Ensure all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves and face shields.[3][4][5]

  • Slowly add the dried intermediate from Step 1 (e.g., ~220 g, 0.65 mol) in portions over 1 hour. Control the addition rate to prevent excessive temperature drops.

  • Maintain the reaction temperature at 250-255 °C for 2 hours. The reaction mixture will darken.

  • Monitor the cyclization progress by carefully taking aliquots and analyzing via HPLC.

  • After completion, turn off the heating and allow the mixture to cool to 80-90 °C.

  • Slowly add n-heptane (1 L) to the warm mixture. This will cause the product to precipitate while keeping impurities dissolved.

  • Cool the slurry to room temperature and stir for an additional hour.

  • Filter the solid product, wash thoroughly with n-heptane (2 x 200 mL) to remove residual Dowtherm A.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene.

Reagent Data Table
ReagentMW ( g/mol )MolesEquiv.Amount Used
2,6-Dimethoxyaniline153.180.651.0100 g
Diethyl 2-(ethoxymethylene)malonate216.220.681.05148 g
Dowtherm AN/AN/ASolvent1 L
Ethanol46.07N/ASolvent500 mL (+ washes)
n-Heptane100.21N/ASolvent1 L (+ washes)
Gould-Jacobs Reaction Mechanism

The reaction proceeds through nucleophilic substitution followed by a thermally-driven electrocyclization.

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline 2,6-Dimethoxyaniline Intermediate Anilinomethylene malonate Intermediate Aniline->Intermediate + DEMM - EtOH DEMM DEMM Cyclization 6π-Electrocyclization (Heat, ~250°C) Intermediate->Cyclization Tautomerization Keto-Enol Tautomerization Cyclization->Tautomerization - EtOH Product Ethyl 4-hydroxy-8- methoxyquinoline-2-carboxylate Tautomerization->Product

Caption: The two-stage mechanism for the synthesis of the quinoline core.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up process in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is the Gould-Jacobs reaction the preferred route for this scale-up?

A1: The Gould-Jacobs reaction is highly robust and predictable for anilines bearing electron-donating groups, such as the two methoxy groups in 2,6-dimethoxyaniline.[1] The starting materials are commercially available and relatively inexpensive. While the high temperature required for cyclization is a challenge, it avoids the need for strong acids or expensive catalysts that can complicate product purification and waste disposal on a large scale.[6]

Q2: What are the critical safety protocols for handling Dowtherm A at 250 °C?

A2: Operating at this temperature requires strict safety measures.

  • Ventilation: All work must be performed in a certified, high-performance chemical fume hood or a walk-in hood for larger setups to handle potential vapors.[4]

  • Personal Protective Equipment (PPE): Standard lab attire must be supplemented with a face shield, heat-resistant gloves, and a chemical-resistant apron.

  • Inert Atmosphere: Using a nitrogen or argon blanket is crucial not only for the reaction chemistry but also for safety. It prevents the hot fluid from coming into contact with air, which could lower its autoignition temperature over time, especially if spilled on insulation.[4]

  • Containment: Ensure the reactor is placed within a secondary containment vessel capable of holding the entire volume of the liquid in case of a breach.

  • Material Compatibility: Ensure all reactor components, gaskets, and tubing are rated for the high operating temperature.

Q3: Can the high-temperature cyclization be avoided with alternative methods?

A3: Yes, alternative methods exist, though they come with their own scale-up challenges. One common laboratory method involves using Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA), which can often effect cyclization at lower temperatures (80-140 °C).[7][8] However, on a large scale, these highly viscous and corrosive reagents present significant handling, stirring, and quenching challenges. The workup of such reactions can also be problematic, often involving quenching into large amounts of ice and base, which is less desirable for industrial processes.

Q4: How can I effectively monitor the reaction progress in a large, hot reactor?

A4: Direct sampling from a hot, pressurized, or inerted reactor requires a dedicated sampling port. A common method involves using a long, heat-resistant syringe or a dip tube connected to a valve. The small sample is rapidly cooled and immediately dissolved in a suitable solvent (e.g., DMSO, acetonitrile) for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For HPLC, developing a method that can resolve the starting intermediate, the final product, and key potential byproducts is essential for accurate monitoring.

Troubleshooting Common Issues

Q5: My cyclization step is sluggish, and the yield is low. What are the likely causes?

A5: This is a common and critical issue. The primary culprits are almost always related to temperature.

  • Cause 1: Inaccurate Temperature Reading: On a large scale, the thermocouple reading may not reflect the true internal temperature of the bulk liquid. There can be significant thermal gradients.

    • Solution: Ensure the thermocouple is properly positioned in the reactor (not touching the wall) and that stirring is vigorous and efficient to ensure uniform heat distribution. Calibrate the thermocouple before starting.

  • Cause 2: Insufficient Heat Transfer: The heating mantle or jacket may not be providing enough energy to maintain the target 250 °C, especially during the endothermic process of adding the solid intermediate.

    • Solution: Ensure your heating system is adequately sized for the reactor volume. Preheating the Dowtherm A well above the target before starting the addition can help buffer the temperature drop.

  • Cause 3: Wet Intermediate: The presence of residual ethanol or water in the anilinomethylene malonate intermediate can interfere with the high-temperature reaction.

    • Solution: Ensure the intermediate is dried thoroughly under vacuum to a constant weight before adding it to the hot Dowtherm A.

Q6: The final product is a dark, tarry solid that is difficult to purify. How can I fix this?

A6: Dark coloration and tar formation are indicative of thermal decomposition.[2]

  • Cause 1: Temperature Overshoot: Exceeding the optimal temperature range (e.g., >260 °C) can rapidly degrade the product and intermediates.

    • Solution: Use a reliable temperature controller with PID settings tuned for the reactor size to prevent overshooting. Add the intermediate in smaller portions to better manage the reaction exotherm and temperature.

  • Cause 2: Extended Reaction Time: Keeping the reaction at 250 °C for too long will lead to byproduct formation.

    • Solution: Monitor the reaction closely by HPLC. Once the intermediate has been consumed to an acceptable level (e.g., <2%), begin the cooling process immediately. Do not leave the reaction cooking unnecessarily.

  • Cause 3: Presence of Oxygen: Small leaks in the inert atmosphere system can allow oxygen to enter, leading to oxidative decomposition at high temperatures.

    • Solution: Ensure all joints and seals on the reactor are secure. Maintain a slight positive pressure of nitrogen throughout the reaction.

Q7: During workup, the product precipitates as an oil or is very difficult to filter. What can be done?

A7: This often relates to the cooling and precipitation procedure.

  • Cause 1: Crashing Out Too Quickly: Cooling the reaction mixture too rapidly or adding the anti-solvent (n-heptane) too fast can cause the product to oil out or form very fine particles that clog the filter.

    • Solution: Employ a controlled cooling ramp. Add the n-heptane slowly to the warm Dowtherm A solution with vigorous stirring. This promotes the formation of larger, more easily filterable crystals.

  • Cause 2: Incomplete Removal of Dowtherm A: Residual Dowtherm A can make the product sticky or oily.

    • Solution: After filtration, perform multiple, thorough washes of the filter cake with fresh n-heptane or another suitable hydrocarbon solvent. A slurry wash, where the cake is re-suspended in the wash solvent and then filtered again, is highly effective.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow General Troubleshooting Flow for Low Yield Start Problem: Low Final Yield Check_Condensation Was Condensation Step >95% Complete? Start->Check_Condensation Check_Cyclization Was Cyclization Step >90% Complete? Check_Condensation->Check_Cyclization Yes Fix_Condensation Troubleshoot Condensation: - Check Reagent Purity - Increase Reaction Time - Ensure Anhydrous Conditions Check_Condensation->Fix_Condensation No Check_Purification Investigate Purification & Isolation Losses Check_Cyclization->Check_Purification Yes Fix_Cyclization Troubleshoot Cyclization: - Verify Temperature Control - Check for Decomposition (Tarry) - Ensure Inert Atmosphere Check_Cyclization->Fix_Cyclization No Fix_Purification Troubleshoot Purification: - Optimize Anti-Solvent Addition - Improve Washing Procedure - Analyze Mother Liquor for Product Check_Purification->Fix_Purification Success Yield Improved Fix_Condensation->Success Fix_Cyclization->Success Fix_Purification->Success

Caption: A logical workflow for diagnosing the root cause of low product yield.

References

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Synthesis of quinolines - Organic Chemistry Portal.
  • Diastereoselective Synthesis of (–)
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline -
  • (PDF)
  • Dowtherm® A - SAFETY D
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Gould–Jacobs reaction - Wikipedia.
  • Dowtherm A SDS | Loikits Distribution.
  • CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google P
  • The Skraup Synthesis of Quinolines - ResearchG
  • SAFETY D

Sources

Technical Support Center: Recrystallization Methods for Quinoline Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the recrystallization of quinoline carboxylate esters. This resource is designed for researchers, medicinal chemists, and process development scientists who are working to purify these valuable heterocyclic compounds. Recrystallization is a powerful purification technique, but its success hinges on a nuanced understanding of solubility, nucleation, and crystal growth. This guide moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common challenges encountered during the crystallization of quinoline carboxylate esters in a practical, question-and-answer format.

Q1: How do I select the optimal solvent system for my quinoline carboxylate ester?

A1: Solvent selection is the most critical parameter for successful recrystallization. The ideal solvent should dissolve the compound completely when hot but poorly when cold. Given the hybrid nature of quinoline carboxylate esters—possessing a rigid, somewhat nonpolar quinoline core and a polar ester functional group—a systematic screening approach is highly recommended.

Causality & Rationale: The goal is to find a solvent where the solubility curve of your compound is steep relative to temperature. This allows for complete dissolution at an elevated temperature and maximal recovery of pure solid upon cooling. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).

Recommended Solvent Screening Protocol:

  • Single Solvent Systems: Begin with solvents of varying polarities. A rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers; for esters, ethyl acetate is a logical starting point.[1]

    • Alcohols: Ethanol, Methanol, Isopropanol.

    • Esters: Ethyl acetate.

    • Ketones: Acetone.[2]

    • Aromatic Hydrocarbons: Toluene (often effective for rigid aromatic systems).[1]

    • Ethers: Dioxane, Tetrahydrofuran (THF).

  • Binary Solvent Systems: These mixtures offer fine-tuned control over solubility and are often superior to single solvents. The strategy involves dissolving the crude ester in a minimal amount of a "good" solvent (in which it is highly soluble at boiling) and then adding a "poor" anti-solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid (cloudy). A slight addition of the "good" solvent will clarify the solution, which can then be cooled.

    • Common Pairs: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane, Toluene/Hexane.[1]

Data Summary: Common Recrystallization Solvents

Solvent Boiling Point (°C) Polarity Index Notes & Considerations
Ethanol 78 5.2 Excellent general-purpose solvent, especially for minor impurities.[1] Often used in binary systems with water or hexanes.
Methanol 65 6.6 Similar to ethanol but more polar and has a lower boiling point.
Acetone 56 5.1 Good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization on the filter paper during hot filtration.
Ethyl Acetate 77 4.4 A good starting point for esters due to the "like dissolves like" principle.[1]
Toluene 111 2.4 Effective for aromatic, rigid molecules. Its high boiling point is advantageous for dissolving less soluble compounds.

| n-Hexane | 69 | 0.1 | Typically used as an anti-solvent (poor solvent) in binary systems. Prone to causing "oiling out" if used improperly.[1] |

Q2: My compound has "oiled out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" is a common and frustrating phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[3] This occurs when the solute becomes insoluble in the solvent at a temperature that is above the melting point of the solid form of the compound.[3] This is problematic because impurities tend to be more soluble in the oily phase than in the solvent, leading to an impure product if it solidifies.[3][4]

Root Causes & Corrective Actions:

  • Cause 1: Solution is too concentrated or cooled too quickly. The high level of supersaturation is achieved too rapidly, kinetically favoring the formation of a disordered liquid over an ordered crystal lattice.[4]

    • Solution: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to create a more dilute solution. Allow the flask to cool much more slowly (e.g., by insulating it with glass wool or placing it in a warm water bath that cools to room temperature).

  • Cause 2: Inappropriate solvent choice. The boiling point of the solvent may be too high relative to the melting point of your compound.

    • Solution: Switch to a lower-boiling point solvent or solvent system. For example, if you are using toluene, consider trying ethyl acetate.

  • Cause 3: High impurity load. Significant amounts of impurities can dramatically depress the melting point of your compound, making it more susceptible to oiling out.[3]

    • Solution: If the oil is a different color from your expected product, it suggests impurities are concentrating in it.[3] Consider pre-purification with a charcoal treatment if colored impurities are suspected, or if the issue persists, an initial purification by column chromatography may be necessary before recrystallization.[3]

Troubleshooting Workflow for "Oiling Out"

G start Oily Droplets Form (Oiling Out) reheat Re-heat Solution to Re-dissolve Oil start->reheat add_solvent Add 10-20% More Hot Solvent reheat->add_solvent slow_cool Cool SLOWLY (Insulate Flask) add_solvent->slow_cool success Crystals Form slow_cool->success  Success! failure Still Oils Out slow_cool->failure  Failure change_solvent Change Solvent System (e.g., lower boiling point) failure->change_solvent pre_purify Pre-Purify Sample (e.g., Column Chromatography) failure->pre_purify change_solvent->reheat

Caption: Troubleshooting flowchart for "oiling out".

Q3: The solution is cold, but no crystals have formed. What should I do?

A3: A lack of crystallization upon cooling indicates that the solution is not yet supersaturated, meaning your compound is too soluble in the chosen amount of solvent. The system requires a kinetic "push" to initiate nucleation, the process of forming the initial small crystal seeds.

Inducing Crystallization - A Stepwise Approach:

  • Scratch the surface: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches create nucleation sites where crystals can begin to form.

  • Add a seed crystal: If you have a small crystal of the pure product, add it to the solution. This provides a perfect template for further crystal growth.

  • Reduce the solvent volume: Carefully evaporate some of the solvent using a gentle stream of nitrogen or by re-heating and boiling it off, then attempt to cool again.[3] This will increase the concentration of your compound.

  • Cool to a lower temperature: If the solution is at room temperature, place it in an ice-water bath or a refrigerator to further decrease the solubility of your compound.

  • Use an anti-solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble) drop-by-drop until turbidity persists.

  • Try ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

Q4: My recrystallized product is still impure. Why is this happening and what are my options?

A4: If recrystallization fails to improve purity, it's typically due to one of two reasons: an inappropriate solvent choice or poor technique. Impurities can become incorporated into the final product through adsorption on the crystal surface or, in more challenging cases, inclusion within the crystal lattice itself.[5][6]

Diagnostic Questions & Solutions:

  • Was the cooling process too rapid? Fast crystallization can trap impurities within the growing crystal lattice.[3]

    • Solution: Repeat the recrystallization and ensure the solution cools as slowly as possible to maintain a state of near-equilibrium, allowing impurities to remain in the solution.

  • Do the impurities have a similar solubility profile to your product? If the impurity and the desired compound have very similar structures and polarities, they will be difficult to separate with the chosen solvent.

    • Solution: You must change the solvent system. Experiment with different single solvents or binary mixtures to find one that selectively dissolves the impurity or the product, but not both to the same extent.

  • Are you seeing a lower-than-expected melting point? This is a strong indicator of persistent impurities.

    • Solution: A second recrystallization is often necessary. If purity still does not improve, an alternative purification method like column chromatography may be required to remove the stubborn impurity before a final recrystallization step.

Standard Operating Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach when screening for suitable conditions.

  • Dissolution: Place the crude quinoline carboxylate ester in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil using a hot plate. Continue to add the solvent dropwise until the solid is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization during the subsequent steps.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot filtration. This must be done quickly to prevent the solution from cooling and crystallizing prematurely. Use a pre-heated filter funnel and flask.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals to a constant weight, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filter (Optional) to Remove Insolubles dissolve->hot_filter cool 3. Cool Slowly to Form Crystals hot_filter->cool vac_filter 4. Isolate Crystals (Vacuum Filtration) cool->vac_filter wash 5. Wash with Cold Solvent vac_filter->wash dry 6. Dry Crystals wash->dry

Sources

Technical Support Center: Managing Oily Product Formation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a common and often frustrating challenge in organic synthesis: the formation of oily products, a phenomenon also known as "oiling out." This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and practical protocols to manage and prevent the separation of a product as a liquid phase rather than a crystalline solid. Our goal is to equip you with the knowledge to not only solve this issue but also to understand the underlying chemical principles to proactively design more robust crystallization processes.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding oily product formation.

Q1: What exactly is "oiling out"?

A1: "Oiling out" is a phenomenon where a solute separates from a solution as a liquid phase (an oil) instead of a solid crystalline phase during a crystallization process.[1] This occurs when the solution becomes supersaturated, but the conditions are not favorable for crystal nucleation and growth.[1][2] Instead of forming an ordered crystal lattice, the solute molecules aggregate into disordered, liquid-like droplets.

Q2: Why is my product oiling out instead of crystallizing?

A2: Several factors can contribute to oiling out. The most common reasons include:

  • Low Melting Point: The melting point of your compound may be lower than the temperature of the solution when it starts to precipitate.[3]

  • High Supersaturation: If the solution is too concentrated with your product, it can lead to rapid phase separation as an oil.[4]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[5]

  • Presence of Impurities: Impurities can disrupt the crystallization process by interfering with the formation of the crystal lattice and can also lower the melting point of the mixture.[3][5][6]

  • Inappropriate Solvent Choice: The solvent system may not be ideal for crystallization, potentially due to high solubility of the product even at lower temperatures.[7]

Q3: Is an oiled-out product always impure?

A3: While oiling out can be a sign of impurities, the oil itself is not necessarily impure. However, the oily phase often has a higher capacity to dissolve impurities compared to the crystalline form.[1][3] Therefore, if the oil solidifies without proper purification, the resulting solid is likely to be less pure than a product obtained through direct crystallization. In some specific cases, however, oiling out has been explored as a potential purification technique, as it can selectively partition impurities between the oil and the mother liquor.[8][9]

Q4: Can I still get a solid product after it has oiled out?

A4: Yes, it is often possible to induce crystallization from an oiled-out product. Common techniques include lowering the temperature further, scratching the side of the flask to create nucleation sites, or adding seed crystals. If these methods fail, the oil may need to be redissolved by heating and adding more solvent, followed by a more controlled cooling process.[3][5]

Troubleshooting Guides

This section provides in-depth, question-and-answer-based troubleshooting for specific issues encountered during your experiments.

Scenario 1: My product oiled out upon cooling.

Q: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What should I do now?

A: Immediate Actions to Induce Crystallization from the Oil:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the oil-air or oil-solvent interface. The microscopic scratches on the glass can serve as nucleation sites, initiating crystal growth.[10]

  • Seeding: If you have a small amount of the pure, solid product, add a tiny crystal (a "seed crystal") to the oiled-out mixture. This provides a template for further crystal growth.[10]

  • Lowering the Temperature: Slowly cool the mixture to a temperature well below the expected melting point of your compound. This can sometimes be sufficient to induce solidification.

If immediate actions fail, you will need to re-dissolve the oil and attempt a modified crystallization:

  • Re-dissolve: Gently heat the mixture to redissolve the oil.

  • Add More Solvent: Add a small amount of additional solvent to decrease the supersaturation level.[3][5]

  • Slow Cooling: This is a critical step. Allow the solution to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature over several hours. Afterward, you can move the flask to a refrigerator and then a freezer to maximize yield.

Scenario 2: Oiling out is a recurring problem with this specific compound.

Q: I've tried basic troubleshooting, but my product consistently oils out. How can I proactively prevent this from happening?

A: Proactive Strategies to Prevent Oiling Out:

  • Optimize the Solvent System:

    • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] If your compound is too soluble, it may remain in a supersaturated state or oil out. Experiment with different solvents or solvent mixtures.

    • Anti-Solvent Addition: Dissolve your compound in a "good" solvent in which it is very soluble. Then, slowly add an "anti-solvent" in which your compound is insoluble, until the solution becomes slightly turbid. This can gently induce crystallization. This technique is also known as "drowning-out".[11]

  • Control Supersaturation and Cooling Rate:

    • Slower Cooling: As mentioned previously, slow, controlled cooling is crucial.[5] This keeps the system within the "metastable zone" for longer, allowing for nucleation and growth rather than phase separation.

    • Lower Initial Concentration: Start with a more dilute solution by using more solvent to dissolve your crude product. You can then slowly evaporate the solvent to reach the point of saturation.[12]

  • Address Impurities:

    • Purification Prior to Crystallization: If your crude product is highly impure, consider a preliminary purification step like column chromatography.[6][13]

    • Activated Charcoal: If you suspect colored or resinous impurities, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.[3][5]

Experimental Protocols

Here are detailed, step-by-step methodologies for key techniques to manage oily product formation.

Protocol 1: Inducing Crystallization from an Oil via Seeding
  • Obtain Seed Crystals: If you have a small amount of the pure solid product, use it. If not, try to generate a small amount of solid by taking a drop of the oil on a watch glass and scratching it or allowing the solvent to fully evaporate.

  • Prepare the Oiled-Out Solution: Ensure the oil has fully separated from the solvent.

  • Introduce the Seed Crystal: Using a spatula, add a single, small seed crystal to the oil.

  • Gentle Agitation: Gently swirl the flask to distribute the seed crystal.

  • Patience: Allow the flask to stand undisturbed. Crystal growth from the seed can take anywhere from a few minutes to several hours.

  • Cooling (Optional): If crystallization does not start at room temperature, slowly cool the flask in an ice bath or refrigerator.

Protocol 2: Crystallization using an Anti-Solvent
  • Dissolve the Compound: Dissolve your oily or crude product in a minimum amount of a "good" solvent (a solvent in which it is highly soluble).

  • Slow Addition of Anti-Solvent: Using a pipette or dropping funnel, add a miscible "anti-solvent" (a solvent in which your product is insoluble) dropwise with constant stirring.

  • Observe for Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates that the solution is saturated.

  • Induce Crystallization: At this point, you can attempt to induce crystallization by scratching the flask or adding a seed crystal.

  • Allow for Crystal Growth: Let the solution stand undisturbed to allow crystals to form.

  • Cooling: Once crystals have started to form, you can cool the mixture to maximize the yield.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Action
Product oils out upon coolingLow melting point, high supersaturation, rapid cooling, impuritiesRe-dissolve, add more solvent, cool slowly, try seeding or scratching.
Oiling out is a recurring issueInappropriate solvent system, persistent impuritiesOptimize solvent (try anti-solvent), perform preliminary purification, use activated charcoal.
Seed crystals dissolve in the oilThe system is above the melting point of the compoundCool the mixture to a lower temperature before adding the seed crystal.
Solid forms initially but then turns into an oilThe heat of crystallization is raising the local temperature above the melting pointEnsure slow, controlled cooling and good agitation to dissipate heat.

Visualization of Concepts

Diagram 1: Decision Workflow for Troubleshooting Oiling Out

This diagram outlines a logical sequence of steps to take when you encounter an oily product.

G start Oily Product Formation Observed action1 Immediate Action: Scratch flask or add seed crystal start->action1 check1 Crystallization Occurs? action1->check1 end_success Isolate Pure Crystals check1->end_success Yes action2 Re-dissolve oil (heat) and add more solvent check1->action2 No action3 Implement Slow Cooling Protocol action2->action3 check2 Crystallization Occurs? action3->check2 check2->end_success Yes action4 Modify Protocol: Change solvent system or use anti-solvent check2->action4 No action5 Consider Further Purification of Crude Material action4->action5 end_failure Re-evaluate Synthetic Route or Purification Strategy action5->end_failure

Caption: A decision-making workflow for addressing oily product formation during crystallization.

Diagram 2: The Role of Supersaturation and the Metastable Zone

This diagram illustrates the concept of the metastable zone, which is crucial for successful crystallization.

G cluster_0 Supersaturation vs. Temperature cluster_1 Stable (Undersaturated) Zone cluster_2 Metastable Zone (Ideal for Crystal Growth) cluster_3 Labile Zone (Risk of Oiling Out) a1 a2 a1->a2 Solubility Curve b1 b2 b1->b2 Supersolubility Curve c1 d1 e1 Ylabel Concentration Xlabel Temperature

Caption: Phase diagram illustrating the stable, metastable, and labile zones in a crystallization process.

References

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?[Link]

  • American Chemical Society. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. [Link]

  • ResearchGate. (2013, January 28). How to crystallize the natural compounds from plant extracts?[Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Tanaka, K., et al. (2019). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Journal of Chemical Engineering of Japan, 52(10), 843-849. [Link]

  • LUT University. (n.d.). SUPERSATURATION-CONTROLLED CRYSTALLIZATION. LUTPub. [Link]

  • How It Comes Together. (2023, November 15). What Is Supersaturation In Crystallization Processes? YouTube. [Link]

  • ResearchGate. (n.d.). (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling. [Link]

  • Choi, H. (2021). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Alberta. [Link]

  • University of Angers. (n.d.). Guide for crystallization. [Link]

  • American Chemical Society. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. [Link]

  • ResearchGate. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. [Link]

  • ResearchGate. (2015, March 20). Why do I obtain an oily mixture from my organic reaction?[Link]

  • Reddit. (2022, August 5). Purification of oily products in industrial chemistry. [Link]

  • ResearchGate. (n.d.). Experimental investigation and prediction of oiling out during crystallization process. [Link]

  • Geocities. (n.d.). CRYSTALLIZATION. [Link]

  • Quora. (2018, May 7). How to induce crystallization in a supersaturated solution. [Link]

  • Copernicus Publications. (2021, February 11). Effects of liquid–liquid phase separation and relative humidity on the heterogeneous OH oxidation of inorganic–organic aerosol. Atmospheric Chemistry and Physics. [Link]

  • Homework.Study.com. (n.d.). What are 3 additional methods to promote crystallization?[Link]

  • Wikipedia. (n.d.). Crystallization. [Link]

  • ResearchGate. (n.d.). Crystallization of Fats and Oils. [Link]

  • Sonneveld. (2023, August 24). Crystallization of fats and oils. [Link]

  • ResearchGate. (2016, June 27). What can cause the formation of oil or caramel in synthesis of chalcone?[Link]

  • ResearchGate. (n.d.). Phase separation in organic aerosol. [Link]

  • National Institutes of Health. (n.d.). Crystallization of low saturated lipid blends of palm and canola oils with sorbitan monostearate and fully hydrogenated palm oil. [Link]

  • Chemistry For Everyone. (2023, September 29). How Do Impurities Affect Percent Yield In Chemistry? YouTube. [Link]

  • Chemistry Stack Exchange. (2023, March 30). Why does oil form during some synthesis experiment?[Link]

  • OCL - Oilseeds and fats, Crops and Lipids. (n.d.). From organic chemistry to fat and oil chemistry. [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?[Link]

  • The Chem Connections Homepage. (n.d.). Advances in Lipids Crystallization Technology. [Link]

  • American Chemical Society. (2009, September 23). Liquid−Liquid Phase Separation in Mixed Organic/Inorganic Aerosol Particles. ACS Publications. [Link]

  • American Chemical Society. (2016, September 16). pH Dependence of Liquid–Liquid Phase Separation in Organic Aerosol. ACS Publications. [Link]

  • Wikipedia. (n.d.). Phase separation. [Link]

  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. [Link]

  • KHS Chemistry. (2013, November). 3.2 Organic Synthesis (Reaction Pathways). [Link]

  • National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]

  • Auriga Research. (n.d.). Inorganic Impurities. [Link]

Sources

"optimizing reaction conditions for quinoline synthesis (temperature, solvent, catalyst)"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals engaged in the synthesis of quinoline and its derivatives. This guide is designed to provide practical, in-depth insights into the optimization of reaction conditions—specifically temperature, solvent, and catalyst selection—to enhance yield, purity, and reaction efficiency. Here, you will find comprehensive troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven recommendations to navigate the complexities of quinoline synthesis.

Section 1: Frequently Asked Questions (FAQs) on General Optimization

This section addresses broad questions applicable across various named quinoline syntheses, providing a foundational understanding of how reaction parameters influence the outcome.

Q1: My reaction yield is consistently low. What are the first parameters I should investigate?

A1: Low yield is a multifaceted issue. Begin by systematically evaluating the following:

  • Reaction Temperature: Many classical quinoline syntheses, such as the Conrad-Limpach, require high temperatures (often >250°C) for cyclization.[1] Conversely, some modern catalytic systems operate efficiently at ambient temperatures. Ensure your temperature is optimal and stable, as deviations can lead to product decomposition or the formation of side products.

  • Solvent Choice: The solvent profoundly impacts reaction rates and yields. For thermal cyclizations, high-boiling inert solvents like mineral oil can significantly improve outcomes compared to neat (solvent-free) conditions.[1] In acid-catalyzed reactions like the Friedländer synthesis, polar aprotic solvents are often preferred, while base-mediated reactions may favor non-polar solvents.[2]

  • Catalyst Purity and Loading: The choice and purity of the catalyst are critical. Ensure catalysts are not contaminated or degraded. The optimal catalyst loading should be determined empirically, as excess catalyst can sometimes promote side reactions.

  • Reaction Time & Monitoring: Incomplete reactions are a common cause of low yields. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or LC-MS to establish the optimal duration.

Q2: How do I choose the right catalyst for my specific quinoline synthesis?

A2: Catalyst selection depends heavily on the specific named reaction and the substrates involved.

  • Acid vs. Base Catalysis: The Friedländer synthesis, for example, can be catalyzed by both acids (e.g., p-toluenesulfonic acid, H₂SO₄, zeolites) and bases (e.g., KOH, KOtBu).[2][3] The choice often depends on the electronic nature of your substrates.

  • Lewis vs. Brønsted Acids: In the Doebner-von Miller reaction, both Lewis acids (e.g., SnCl₄, Sc(OTf)₃) and Brønsted acids (e.g., p-TsOH, HClO₄) are effective.[4][5] Milder Lewis acids may be preferable to minimize the polymerization of α,β-unsaturated carbonyl reactants, a common side reaction.

  • Modern Catalysts: A wide array of modern catalysts, including those based on gold, nickel, iridium, and iron, have been developed to facilitate quinoline synthesis under milder conditions.[2][6][7][8] Nanocatalysts are also gaining prominence for their high efficiency and recyclability.[9]

Q3: Are there "green" or more environmentally friendly options for quinoline synthesis?

A3: Yes, significant research has focused on developing greener synthetic routes.[10]

  • Solvent Choice: Water is an excellent green solvent for certain reactions. For instance, the Friedländer synthesis can be performed efficiently in water at 70°C without any catalyst.[11]

  • Solvent-Free Conditions: Many modern protocols have been developed to run under solvent-free conditions, often aided by microwave irradiation or specific catalysts.[10][12] This reduces waste and simplifies purification.

  • Catalyst Alternatives: Using heterogeneous or recyclable catalysts aligns with green chemistry principles.[9] Formic acid has also been explored as a renewable and biodegradable catalyst.[10] Microwave-assisted Skraup reactions in aqueous media have also been reported as an efficient and environmentally friendly alternative.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress. By spotting the reaction mixture alongside your starting materials on a TLC plate at regular intervals, you can visually track the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from unnecessarily long reaction times.

Section 2: Troubleshooting Guides for Specific Syntheses

This section provides detailed troubleshooting for common issues encountered in widely used named quinoline syntheses.

Skraup Synthesis

The Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. It is notoriously exothermic and can be challenging to control.

Issue 1: The reaction is dangerously violent and difficult to control.

  • Causality: The reaction between aniline, glycerol, and concentrated sulfuric acid is highly exothermic.

  • Solution:

    • Add a Moderator: Incorporate ferrous sulfate (FeSO₄) or boric acid into the reaction mixture. These moderators help to control the reaction rate and make it less violent.

    • Controlled Reagent Addition: Add the concentrated sulfuric acid dropwise to the cooled and well-stirred mixture of aniline and glycerol.

    • Efficient Cooling & Stirring: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., an ice bath) and vigorous stirring to dissipate heat effectively.

Issue 2: Significant tar formation is complicating purification and lowering yield.

  • Causality: Harsh acidic and oxidizing conditions at high temperatures can cause the polymerization of acrolein (formed from the dehydration of glycerol) and other reactive intermediates.

  • Solution:

    • Temperature Control: Gently heat the reaction to initiate it, and then carefully control the temperature during the exothermic phase. Avoid excessively high temperatures.

    • Use a Moderator: As with controlling the reaction's vigor, ferrous sulfate can also help minimize charring and tar formation.

    • Purification Strategy: For tarry crude products, steam distillation is often an effective method to isolate the volatile quinoline product from the non-volatile tar.

Friedländer Synthesis

This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base.[2][13]

Issue 1: Poor yield when using traditional high-temperature conditions.

  • Causality: While traditional methods may require high temperatures (150-220°C), especially without a catalyst, these conditions can lead to degradation, particularly when scaling up.[2]

  • Solution:

    • Catalyst Exploration: Introduce a catalyst to enable the reaction to proceed under milder conditions. A wide range of acid, base, and metal catalysts have been shown to be effective.[2][3][13] For example, catalytic amounts of iodine or gold catalysts can facilitate the reaction at lower temperatures.[2]

    • Solvent Optimization: Experiment with different solvents. While classic approaches use alcohols, greener options like water have proven highly effective, sometimes even without a catalyst.[11]

    • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.[14][15]

Issue 2: Aldol condensation of the ketone starting material as a major side reaction.

  • Causality: Under basic conditions, the ketone starting material can undergo self-condensation (an aldol reaction), competing with the desired reaction pathway.

  • Solution:

    • Use an Imine Analog: Consider using the imine analog of the o-aminoaryl aldehyde/ketone to mitigate this side reaction.

    • Optimize Base/Catalyst: Screen different base catalysts. A weaker base or a Lewis acid might disfavor the aldol pathway.

    • Temperature Control: Lowering the reaction temperature may slow the rate of the undesired aldol condensation more than the desired cyclization.

Doebner-von Miller Synthesis

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[4]

Issue 1: Low yield due to extensive polymerization and tar formation.

  • Causality: The strong acidic conditions required for the reaction can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone, which is a primary cause of low yields and tar formation.

  • Solution:

    • Biphasic Reaction Medium: A key strategy is to sequester the polymerizable carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase. This drastically reduces self-polymerization.

    • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture keeps its instantaneous concentration low, minimizing polymerization.

    • Optimize Acid Catalyst: Test different Brønsted and Lewis acids to find one that promotes the desired reaction without excessively catalyzing polymerization.[5]

Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[16][17]

Issue 1: Formation of multiple regioisomers when using an unsymmetrical β-diketone.

  • Causality: With an unsymmetrical β-diketone, the initial condensation with the aniline can occur at either carbonyl group, leading to a mixture of products. The outcome is governed by both steric and electronic effects.

  • Solution:

    • Steric Control: Increase the steric bulk of one of the substituent groups on the β-diketone. This can sterically hinder the approach of the aniline to the more crowded carbonyl group, favoring the formation of a single regioisomer.

    • Catalyst Modification: Some studies have shown that using a mixture of polyphosphoric acid (PPA) and an alcohol to form a polyphosphoric ester (PPE) catalyst can be more effective and potentially influence regioselectivity compared to sulfuric acid.[16]

Section 3: Experimental Protocols & Data

Protocol: Catalyst-Free Friedländer Synthesis in Water[16]

This protocol provides an example of a green, efficient method for quinoline synthesis.

Materials:

  • 2-Aminobenzaldehyde

  • Ketone with an α-methylene group (e.g., acetone)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, combine 2-aminobenzaldehyde (1.0 mmol) and the ketone (1.2 mmol).

  • Add 5 mL of deionized water to the flask.

  • Heat the mixture to 70°C with vigorous stirring.[11]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 3 hours.[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as needed.

Optimization Data Summary

The following table summarizes general conditions for several common quinoline syntheses. Optimal conditions are highly substrate-dependent and should be determined empirically.

SynthesisTypical Temperature RangeCommon SolventsCommon Catalysts/ReagentsKey Optimization Insight
Skraup 140 - 170°CNitrobenzene (also oxidant), H₂OH₂SO₄, FeSO₄ (moderator)Use of moderators like FeSO₄ is crucial to control the highly exothermic reaction.
Friedländer 70 - 220°CWater, Ethanol, DMF, TolueneAcid (p-TsOH), Base (KOH), I₂, NoneCan often be performed under mild, catalyst-free conditions in water.[3][11]
Doebner-von Miller High Temp (Reflux)Toluene/H₂O (biphasic)HCl, H₂SO₄, Lewis Acids (SnCl₄)A biphasic system is key to preventing polymerization of the carbonyl reactant.
Combes High Temp (Reflux)N/A (often neat acid)H₂SO₄, Polyphosphoric Acid (PPA)Regioselectivity can be controlled by the steric properties of the β-diketone.[16]
Conrad-Limpach ~140°C (step 1), >250°C (step 2)Mineral Oil, Diphenyl EtherAcidic catalyst (often HCl)High-boiling, inert solvents are critical for the high-temperature cyclization step.[1]

Section 4: Visualization of Optimization Workflow

General Workflow for Optimizing Quinoline Synthesis

The following diagram illustrates a logical decision-making process for optimizing a generic quinoline synthesis reaction.

G cluster_0 Initial Reaction Setup cluster_1 Analysis & Troubleshooting cluster_2 Optimization Loop start Select Synthesis Method (e.g., Friedländer, Skraup) lit_cond Run with Literature Conditions start->lit_cond analyze Analyze Yield & Purity (TLC, LCMS, NMR) lit_cond->analyze decision Unsatisfactory? analyze->decision opt_temp Optimize Temperature decision->opt_temp Yes end_node Optimized Protocol decision->end_node No opt_solv Optimize Solvent opt_temp->opt_solv opt_cat Optimize Catalyst opt_solv->opt_cat opt_cat->analyze

Caption: A logical workflow for optimizing a quinoline synthesis reaction.

Catalyst Selection Decision Tree

This diagram provides a simplified decision tree for selecting an appropriate catalyst system.

Catalyst_Selection start Reaction Type? friedlander Friedländer start->friedlander 2-aminoaryl ketone + α-methylene compound doebner Doebner-von Miller start->doebner Aniline + α,β-unsaturated carbonyl skraup Skraup start->skraup Aniline + Glycerol fried_acid Acid Catalysis (p-TsOH, H₂SO₄) friedlander->fried_acid fried_base Base Catalysis (KOH, KOtBu) friedlander->fried_base fried_green Catalyst-Free (in Water) friedlander->fried_green doebner_lewis Lewis Acid (SnCl₄, Sc(OTf)₃) Reduces polymerization doebner->doebner_lewis doebner_bronsted Brønsted Acid (HCl, H₂SO₄) doebner->doebner_bronsted skraup_acid Strong Acid Required (Conc. H₂SO₄) skraup->skraup_acid

Caption: A decision tree for initial catalyst selection in quinoline synthesis.

References

  • Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Singh, S. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. Available at: [Link]

  • Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Singh, S. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]

  • Patil, S. A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

  • Tripathi, S., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. Available at: [Link]

  • Wang, X., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Available at: [Link]

  • Bailey, H. V., et al. (2020). Effects of time and temperature on the Friedländer quinoline synthesis... ResearchGate. Available at: [Link]

  • Siddiqui, Z. N., & Khan, K. (2014). Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

  • Wikipedia. (n.d.). Skraup reaction. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]

  • Gutsulyak, D. V., & Kislukhin, A. A. (2013). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Combes Quinoline Synthesis. (n.d.). Name Reactions. Available at: [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to G9a Inhibitors: The Established Quinazoline BIX-01294 versus the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of epigenetics, the histone methyltransferase G9a (also known as EHMT2) has emerged as a critical therapeutic target for a range of diseases, including cancer.[1] G9a catalyzes the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[2] The aberrant activity of G9a is linked to the silencing of tumor suppressor genes, making it an attractive target for small molecule inhibitors.[3]

This guide provides a detailed comparison of two distinct chemical scaffolds for G9a inhibition: the well-characterized quinazoline-based inhibitor, BIX-01294, and the emerging class of quinoline-based inhibitors, represented here by Methyl 4,8-dimethoxyquinoline-2-carboxylate. While BIX-01294 has been extensively studied, specific G9a inhibitory data for this compound is not yet publicly available. Therefore, this guide will use it as a structural exemplar of the quinoline scaffold, a class which has shown promise in G9a inhibition.

The Established Benchmark: BIX-01294

BIX-01294, a diazepin-quinazolin-amine derivative, was one of the first potent and selective small molecule inhibitors of G9a to be discovered through high-throughput screening.[2] It has since become a vital chemical probe for elucidating the biological functions of G9a and its closely related homolog, G9a-like protein (GLP or EHMT1).

Chemical Profile and Mechanism of Action

BIX-01294 acts as a reversible and selective inhibitor of both G9a and GLP.[4] It functions by competing with the peptide substrate for binding to the enzyme's active site, rather than competing with the cofactor S-adenosylmethionine (SAM).[5][6] This substrate-competitive mechanism provides a basis for its specificity. Structural studies have revealed that BIX-01294 occupies the histone substrate binding pocket of G9a.[3]

Potency and Selectivity

BIX-01294 exhibits potent inhibition of G9a and GLP, with reported IC50 values typically in the low micromolar range. For instance, various studies have reported IC50 values for G9a to be around 1.7 µM to 2.7 µM.[3][4] It also inhibits GLP with high potency.[4] While it is highly selective against many other histone methyltransferases, its dual activity against G9a and GLP is a key characteristic.[3]

Cellular and In Vivo Activity

In cellular assays, BIX-01294 has been shown to effectively reduce global levels of H3K9me2.[5] This has been demonstrated in a variety of cell lines, leading to the reactivation of silenced genes. The biological effects of BIX-01294 are extensive and include the induction of apoptosis in cancer cells, inhibition of cell proliferation, and even the enhancement of reprogramming efficiency of somatic cells into induced pluripotent stem cells.[7] However, some studies have noted that its potent in vitro activity does not always translate to high cellular potency, potentially due to factors like cell permeability.[1]

The Emerging Challenger: The Quinoline Scaffold

While the quinazoline scaffold of BIX-01294 has been a major focus of G9a inhibitor development, the closely related quinoline scaffold has also emerged as a promising pharmacophore for targeting this enzyme.[8] this compound (CAS No: 76995-87-4) represents this class of compounds, though its specific biological activity against G9a has not been detailed in published literature.[9]

Chemical Profile of this compound

This compound features a quinoline core with methoxy groups at positions 4 and 8, and a methyl carboxylate group at position 2.[9] The structural similarity to the quinazoline core of BIX-01294, particularly the presence of a bicyclic aromatic system, suggests its potential to interact with the G9a active site.

Caption: Chemical structures of BIX-01294 and this compound.

G9a Inhibition by Quinoline Derivatives

Research has demonstrated that quinoline derivatives can act as potent G9a inhibitors.[4] For example, a study identified a novel quinoline-based G9a inhibitor, CSV0C018875, through virtual screening, which showed inhibitory activity in both enzymatic and cell-based assays with lower toxicity than BIX-01294.[4] This highlights the potential of the quinoline scaffold to yield effective and potentially safer G9a inhibitors.

Head-to-Head Comparison: Performance Metrics

The following table summarizes the key performance characteristics of BIX-01294 and provides a general profile for the quinoline class of G9a inhibitors based on published examples.

FeatureBIX-01294 (Quinazoline)Quinoline-Based Inhibitors (General)
Scaffold QuinazolineQuinoline
Mechanism of Action Substrate-competitive inhibitor of G9a/GLP[5][6]Generally substrate-competitive[4]
G9a IC50 ~1.7 - 2.7 µM[3][4]Varies; some potent inhibitors identified[4]
GLP IC50 Potent inhibitor[4]Data for specific compounds needed
Selectivity Selective against many HMTs, but dual G9a/GLP inhibitor[3]Varies depending on the specific derivative
Cellular Activity Reduces global H3K9me2; induces apoptosis[5][7]Can reduce H3K9me2 levels in cells[4]
Toxicity Can exhibit cellular toxicity[4]Some derivatives show lower toxicity than BIX-01294[4]

G9a Signaling Pathway and Inhibition

The following diagram illustrates the role of G9a in histone methylation and the point of intervention for inhibitors like BIX-01294 and quinoline derivatives.

G9a_Pathway SAM SAM G9a G9a/GLP Complex SAM->G9a SAH SAH Histone_H3 Histone H3 H3K9 H3K9 Histone_H3->H3K9 H3K9->G9a H3K9me1 H3K9me1 H3K9me1->G9a H3K9me2 H3K9me2 Repression Transcriptional Repression H3K9me2->Repression G9a->SAH G9a->H3K9me1 Methylation G9a->H3K9me2 Methylation Inhibitor BIX-01294 / Quinoline Inhibitors Inhibitor->G9a Inhibits

Caption: G9a-mediated histone H3K9 methylation pathway and inhibitor action.

Experimental Protocol: In Vitro G9a Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against G9a, such as a scintillation proximity assay (SPA).

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT).

    • Dilute recombinant G9a enzyme to the desired concentration in assay buffer.

    • Prepare a solution of the histone H3 peptide substrate (e.g., biotinylated H3 1-21 peptide).

    • Prepare a solution of the methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

    • Prepare serial dilutions of the test inhibitors (BIX-01294, quinoline derivatives) in DMSO and then in assay buffer.

  • Assay Reaction:

    • In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted inhibitor solutions. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

    • Add the G9a enzyme solution (e.g., 10 µL) to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the methylation reaction by adding a mixture of the histone H3 peptide substrate and [³H]-SAM (e.g., 10 µL).

  • Reaction Incubation and Termination:

    • Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., containing excess unlabeled SAM and EDTA).

  • Detection:

    • Add streptavidin-coated SPA beads to each well. The biotinylated histone peptide will bind to the beads.

    • Incubate for at least 30 minutes to allow for binding.

    • When the [³H]-methyl group is transferred to the peptide, it is brought into close proximity to the scintillant in the SPA bead, generating a light signal.

    • Read the plate on a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

G9a_Assay_Workflow Start Start: Prepare Reagents Add_Inhibitor Add Inhibitor/DMSO to Plate Start->Add_Inhibitor Add_Enzyme Add G9a Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate_SAM Add H3 Peptide & [³H]-SAM Pre_Incubate->Add_Substrate_SAM Incubate_Reaction Incubate Reaction Add_Substrate_SAM->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Add_SPA_Beads Add SPA Beads Stop_Reaction->Add_SPA_Beads Incubate_Beads Incubate for Binding Add_SPA_Beads->Incubate_Beads Read_Plate Read on Scintillation Counter Incubate_Beads->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a G9a in vitro inhibition scintillation proximity assay.

Conclusion and Future Directions

BIX-01294 remains a cornerstone tool for studying G9a/GLP biology, providing a wealth of data on the cellular consequences of inhibiting these enzymes. Its quinazoline scaffold has served as a template for the development of numerous other potent G9a inhibitors.

The quinoline scaffold represents a promising alternative, with early research suggesting the potential for developing inhibitors with improved potency and reduced toxicity. The lack of specific G9a inhibitory data for this compound underscores the need for broader screening of compound libraries to identify novel chemical entities targeting G9a.

For researchers in drug discovery, the key takeaway is the importance of exploring diverse chemical scaffolds. While optimizing existing inhibitor classes like the quinazolines is a valid strategy, the identification of novel scaffolds such as quinolines can lead to compounds with different pharmacological profiles, potentially offering advantages in terms of selectivity, efficacy, and safety. Future studies should focus on the systematic evaluation of quinoline derivatives, including this compound, to fully understand their potential as a new generation of G9a inhibitors.

References

  • Jittin, V., et al. (2020). Identification of novel quinoline inhibitor for EHMT2/G9a through virtual screening. Biochimie, 168, 137-146. Available at: [Link]

  • Zhang, T., et al. (2015). Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells. Oncology Letters, 10(4), 2279-2285. Available at: [Link]

  • López-López, E., et al. (2020). Towards the understanding of the activity of G9a inhibitors: an activity landscape and molecular modeling approach. Journal of Chemical Information and Modeling, 60(7), 3566-3580. Available at: [Link]

  • Liu, F., et al. (2009). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry, 52(24), 7950-7953. Available at: [Link]

  • Kubicek, S., et al. (2007). Reversal of H3K9me2 by a small-molecule inhibitor for the G9a histone methyltransferase. Molecular Cell, 25(3), 473-481. Available at: [Link]

  • Collins, R. E., et al. (2011). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 2(10), 1033-1038. Available at: [Link]

  • Lead Sciences. This compound. Available at: [Link]

  • Liu, F., et al. (2011). Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines. ACS Medicinal Chemistry Letters, 2(10), 771-775. Available at: [Link]

  • Curry, E., et al. (2023). Dual inhibition of EZH2 and G9A/GLP histone methyltransferases by HKMTI-1-005 promotes differentiation of acute myeloid leukemia cells. Frontiers in Cell and Developmental Biology, 11, 1076458. Available at: [Link]

Sources

A Comparative Analysis of Quinoline and Quinazoline Derivatives in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of cancer therapy, the quest for novel, effective, and selective therapeutic agents is perpetual. Among the myriad of heterocyclic scaffolds explored, quinoline and quinazoline cores have emerged as "privileged structures," forming the backbone of numerous approved and investigational anticancer drugs. While structurally similar, these bicyclic aromatic heterocycles, composed of a benzene ring fused to a pyridine or pyrimidine ring respectively, exhibit distinct and sometimes overlapping mechanisms of action, leading to their differential application in oncology. This guide provides a comparative technical analysis of quinoline and quinazoline derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The Structural Scaffolds: A Tale of Two Heterocycles

At a fundamental level, the key distinction between quinoline and quinazoline lies in the nitrogen atom placement within the heterocyclic ring. Quinoline, or 1-benzazine, features a benzene ring fused to a pyridine ring. In contrast, quinazoline is a benzopyrimidine, with two nitrogen atoms at positions 1 and 3 of the pyrimidine ring.[1] This seemingly subtle difference in their electronic and steric properties profoundly influences their interaction with biological targets, dictating their primary mechanisms of anticancer activity.

Mechanistic Divergence: Topoisomerase Inhibition vs. Kinase Targeting

While both quinoline and quinazoline derivatives have demonstrated broad anticancer potential, their most successful clinical applications have stemmed from distinct molecular targeting strategies.

Quinoline Derivatives: Masters of DNA Damage

A significant class of quinoline-based anticancer agents exerts its cytotoxic effects by targeting DNA topoisomerases, enzymes critical for resolving topological stress during DNA replication and transcription.[2][3]

Camptothecin and its Analogs: A Case Study

The natural alkaloid Camptothecin, isolated from Camptotheca acuminata, is a quintessential example of a quinoline-based topoisomerase I inhibitor.[4][] Its mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks created by the enzyme.[6][7] This leads to the accumulation of DNA lesions, which, upon collision with the replication fork during the S-phase of the cell cycle, are converted into lethal double-strand breaks, ultimately triggering apoptosis.[4][7]

The clinical utility of the parent camptothecin molecule was initially hampered by its poor water solubility and instability of the active lactone ring.[8] This prompted the development of semi-synthetic derivatives like topotecan and irinotecan, which exhibit improved pharmacokinetic profiles and are now established treatments for ovarian, colorectal, and small-cell lung cancers.[][8]

Quinazoline Derivatives: Precision Kinase Inhibitors

Quinazoline derivatives have truly excelled as inhibitors of protein tyrosine kinases, which are pivotal components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[9] Their scaffold is particularly well-suited to fit into the ATP-binding pocket of various kinases.

Gefitinib, Erlotinib, and Lapatinib: Targeting Growth Factor Receptors

The clinical success of quinazoline derivatives is exemplified by drugs like gefitinib (Iressa®) and erlotinib (Tarceva®), which are selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[10][11][12] Overexpression or activating mutations of EGFR are common in several cancers, including non-small cell lung cancer (NSCLC).[13][14] By competitively blocking the ATP binding site in the intracellular domain of EGFR, these drugs inhibit its autophosphorylation and downstream signaling through pathways like the Ras-MAPK and PI3K-Akt cascades, leading to cell cycle arrest and apoptosis.[10][15]

Lapatinib (Tykerb®) is another prominent quinazoline derivative that acts as a dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[16][17][18] This dual targeting is particularly effective in HER2-positive breast cancers that have developed resistance to other therapies.[19]

Comparative Summary of Anticancer Properties

FeatureQuinoline DerivativesQuinazoline Derivatives
Primary Mechanism DNA Topoisomerase I Inhibition[][6]Tyrosine Kinase Inhibition (e.g., EGFR, HER2)[9][10]
Key Molecular Target Topoisomerase I-DNA complex[7]ATP-binding site of tyrosine kinases[14]
Cellular Outcome S-phase specific DNA damage, apoptosis[4]Inhibition of proliferation, cell cycle arrest, apoptosis[10][11]
Prominent Examples Camptothecin, Topotecan, Irinotecan[][8]Gefitinib, Erlotinib, Lapatinib[12]
Primary Clinical Use Ovarian, Colorectal, Lung Cancers[8]Non-Small Cell Lung Cancer, Breast Cancer, Pancreatic Cancer[12][19]

Experimental Evaluation: Protocols and Workflows

The preclinical evaluation of quinoline and quinazoline derivatives involves a battery of in vitro assays to determine their cytotoxicity, mechanism of action, and selectivity.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 for NSCLC, MCF-7 for breast cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline or quinazoline derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compounds induce cell cycle arrest.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently and store at -20°C overnight.[20]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[21]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[20][22]

Protocol 3: Apoptosis Detection by Western Blotting

This method is used to detect key protein markers of apoptosis.

Methodology:

  • Protein Extraction: Treat cells with the compound of interest, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[23]

  • Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic proteins such as cleaved Caspase-3, cleaved PARP, and Bcl-2 family members.[24][25]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.[26]

  • Analysis: Analyze the band intensities to determine the modulation of apoptotic proteins. An increase in cleaved Caspase-3 and cleaved PARP is indicative of apoptosis.[23][24]

Visualizing the Mechanisms

Signaling Pathways

Quinoline_vs_Quinazoline_Mechanisms

Experimental Workflow

Experimental_Workflow

Conclusion and Future Perspectives

Both quinoline and quinazoline scaffolds have proven to be exceptionally fruitful in the development of anticancer therapeutics. While quinoline derivatives have historically been associated with DNA damaging agents, newer research is exploring their potential as kinase inhibitors as well.[27][28] Conversely, while quinazolines are renowned as kinase inhibitors, some derivatives have shown potential to act via other mechanisms like tubulin polymerization inhibition.[29][30]

The future of drug discovery with these heterocycles likely lies in the development of hybrid molecules that combine pharmacophores to achieve multi-targeting capabilities or to overcome drug resistance.[27][31] A thorough understanding of their distinct and overlapping mechanisms of action, guided by robust experimental evaluation, will continue to be paramount in harnessing the full therapeutic potential of these versatile scaffolds in the fight against cancer.

References

  • Alasmary, F., et al. (2019). Quinazoline and Quinazolinone as a Privileged Scaffold in Cancer Drug Discovery. Molecules, 24(19), 3552.
  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789-802.[6]

  • Hsiang, Y. H., et al. (1985). Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. The Journal of biological chemistry, 260(27), 14873–14878.[4]

  • Burris, H. A., 3rd (2004). Dual kinase inhibition in the treatment of breast cancer: initial experience with the EGFR/ErbB-2 inhibitor lapatinib. The oncologist, 9 Suppl 3, 10–15.[16]

  • Wall, M. E., & Wani, M. C. (1995). Camptothecin and taxol: discovery to clinic--thirteenth Bruce F. Cain Memorial Award Lecture. Cancer research, 55(4), 753–760.[4][]

  • Solanki, N., et al. (2021). Quinoline analogues as anticancer agents: A review on recent developments. European Journal of Medicinal Chemistry, 223, 113642.[32]

  • Higa, G. M., & Abraham, J. (2007). Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases. Expert opinion on biological therapy, 7(8), 1237–1249.[16][17]

  • Ciardiello, F. (2000). The role of EGFR in colorectal cancer. Annals of Oncology, 11(Supplement_3), iii23-iii27.[10][11]

  • Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.[2]

  • Medina, P. J., & Goodin, S. (2008). Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases. Clinical therapeutics, 30(8), 1426–1447.[18]

  • Lynch, T. J., et al. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non-small-cell lung cancer to gefitinib. The New England journal of medicine, 350(21), 2129–2139.[10][11]

  • Creemers, G. J., et al. (1996). Topotecan, an active drug in the second-line treatment of epithelial ovarian cancer: results of a large European phase II study. Journal of clinical oncology, 14(12), 3056–3061.[8]

  • Aly, A. A., & Mohamed, M. F. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(54), 32447–32470.[27]

  • Kaur, M., & Kumar, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Chemical Society of Pakistan, 38(1), 166.[3]

  • Abbas, S. Y., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 527.[9]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 112-120.[33]

  • Tomaszewski, M., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International journal of molecular sciences, 22(16), 8877.[29]

  • Chen, Y. L., et al. (2007). Design and synthesis of quinazoline derivatives as potential anticancer agents. AACR-NCI-EORTC International Conference: Molecular Targets and Cancer Therapeutics.[34]

  • Zhang, H., et al. (2019). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 24(18), 3249.[31]

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from Abcam.

  • Kumar, D., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 8(4), 686–705.[12]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Camptothecin? Retrieved from Patsnap Synapse.[7]

  • ChemicalBook. (2023, September 28). Gefitinib: mechanism of action, pharmacokinetics and side effect. Retrieved from ChemicalBook.[13]

  • ResearchGate. (n.d.). Mechanism of action of gefitinib. Retrieved from ResearchGate.[15]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from Assay Genie.[22]

  • Selleck Chemicals. (2024, December 3). Lapatinib is a Dual EGFR/HER2 TK Inhibitor (TKI) for Breast Cancer Research. Retrieved from Selleck Chemicals.[35]

  • Cohen, M. H., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Lung Cancer, 6(1), 23-28.[14]

  • Novus Biologicals. (n.d.). PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c. Retrieved from Novus Biologicals.

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & medicinal chemistry, 103, 117681.[28]

  • Li, J., et al. (2021). The Effectiveness of Lapatinib in HER2-Positive Metastatic Breast Cancer Patients Pretreated With Multiline Anti-HER2 Treatment: A Retrospective Study in China. Frontiers in oncology, 11, 690225.[19]

  • Abcam. (n.d.). Apoptosis western blot guide. Retrieved from Abcam.[23]

  • BenchChem. (2025). Quinazoline Derivatives in Cancer Chemotherapy: A Technical Guide. Retrieved from BenchChem.

  • BenchChem. (2025). Application of Quinazoline Derivatives in Anti-Proliferative Assays. Retrieved from BenchChem.

  • Wujec, M., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(21), 6436.[36]

  • Leese, M. P., et al. (2016). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of medicinal chemistry, 59(17), 7878–7895.[37]

  • YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from YouTube.[24]

  • Lee, S. H., & Kim, Y. J. (2013). Assaying cell cycle status using flow cytometry. Methods in molecular biology (Clifton, N.J.), 962, 71–77.[21]

  • University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from University of Cambridge.[20]

  • Fakhravari, M., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in pharmaceutical sciences, 13(5), 416–425.[38]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from Bio-Rad Antibodies.[25]

  • Julien, O., & Wells, J. A. (2017). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 1657, 69–79.[26]

  • BD Biosciences. (n.d.). Cell Cycle Protocols. Retrieved from BD Biosciences.[39]

  • George, J., et al. (2021). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Current drug targets, 22(13), 1509–1534.[40]

  • Wang, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5099.[1][30]

Sources

A Comparative Guide to the Biological Activities of Dimethoxyquinoline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its numerous derivatives, dimethoxyquinoline analogues have emerged as a particularly promising class, exhibiting a diverse array of pharmacological activities. This guide provides a comprehensive comparison of the biological activities of various dimethoxyquinoline analogues, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships, present key experimental data, and provide detailed protocols for the evaluation of these potent molecules, offering a valuable resource for researchers and drug development professionals.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Dimethoxyquinoline analogues have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1] A primary focus of research has been on their ability to inhibit key enzymes and proteins involved in cancer progression, such as topoisomerases, receptor tyrosine kinases (EGFR and VEGFR-2), and tubulin.[1][2][3]

Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR-2

The 6,7-dimethoxyquinazoline scaffold, a close analogue of dimethoxyquinoline, has been extensively studied for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[2] The introduction of a 4-anilino substituent to this core structure has been a particularly fruitful strategy, leading to the development of potent EGFR inhibitors.[2][4] These compounds typically act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[4]

Similarly, certain 6,7-dimethoxyquinazoline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_analogues Dimethoxyquinoline Analogues cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation Survival EGFR->Proliferation Promotes VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Analogue_EGFR Quinoline Analogue Analogue_EGFR->EGFR Inhibits Analogue_VEGFR2 Quinoline Analogue Analogue_VEGFR2->VEGFR2 Inhibits

Caption: Inhibition of EGFR and VEGFR-2 signaling by dimethoxyquinoline analogues.

Comparative Anticancer Activity of Dimethoxyquinoline Analogues

Compound IDTargetCancer Cell LineActivity (IC50/GI50)Reference
14m Topoisomerase IColon, Leukemia, MelanomaGI50: 0.875 - 0.926 µM[1]
12c FLT3HL-60, MV4-11IC50: 312 nM[5]
12g FLT3HL-60, MV4-11IC50: 384 nM[5]
PD 153035 EGFR-IC50: 0.025 nM
56 EGFR-IC50: 0.006 nM
9a VEGFR-2Leukemia CCRF-CEM, Colon COLO-205GI50: 10 nM[3]
9b VEGFR-2LeukemiaGI50 (MIDb): 0.56 µM[3]
7f TubulinA2780, A2780/RCIS, MCF-7, MCF-7/MX-[6]
7e TubulinA2780, A2780/RCIS, MCF-7, MCF-7/MX-[6]
18j Topoisomerase INCI-60 PanelGI50: 0.33 - 4.87 µM[7]
Inhibition of Tubulin Polymerization

Another significant mechanism of anticancer activity for dimethoxyquinoline analogues is the inhibition of tubulin polymerization.[6][8] Microtubules, which are dynamic polymers of tubulin, are crucial components of the cytoskeleton and are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[8]

Antimicrobial Activity: A Renewed Offensive Against Pathogens

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[9][10] Dimethoxyquinoline analogues have also demonstrated promising activity against a range of bacterial and fungal pathogens.[11] The mechanism of action for their antimicrobial effects can vary, but often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[11]

Comparative Antimicrobial Activity of Dimethoxyquinoline Analogues

Compound ClassTarget OrganismActivity (MIC)Reference
6,7-dimethoxy-4-piperazinylquinolinesStaphylococcus aureusPromising activity[11]
Quinoline hydrazone analoguesVarious pathogenic strains6.25 - 100 µg/mL[7][12]
6,7-dimethoxyquinazoline derivativesGram-positive and Gram-negative bacteria, Fungi6.25 - 50 µg/mL

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain dimethoxyquinoline and dimethoxyquinazoline analogues have been investigated for their anti-inflammatory properties.[13][14] The primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[13] Some dimethoxyquinazoline derivatives have shown potential as COX inhibitors.[13]

Comparative Anti-inflammatory Activity of Dimethoxyquinazoline Analogues

Compound IDTargetActivity (IC50)Reference
4 COX1.772 µg/ml[13][14]

Experimental Protocols

To ensure the reproducibility and validation of the biological data presented, detailed experimental protocols for key assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (cell attachment) seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dimethoxyquinoline analogues in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of microtubules from purified tubulin.

  • Tubulin Preparation: Reconstitute purified tubulin protein in a general tubulin buffer.

  • Reaction Setup: In a 96-well plate, add the tubulin solution, a GTP solution (to initiate polymerization), and the test compound at various concentrations.

  • Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm over time. The increase in absorbance is proportional to the amount of tubulin polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the inhibitory effect of the compound.

EGFR/VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the recombinant kinase (EGFR or VEGFR-2), a specific peptide substrate, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the dimethoxyquinoline analogue at various concentrations to the reaction mixture.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP consumed (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value.

Conclusion and Future Directions

Dimethoxyquinoline analogues represent a versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as anticancer agents, particularly through the inhibition of key signaling pathways and cellular processes, warrants further investigation and development. The antimicrobial and anti-inflammatory activities of these compounds also highlight their potential for broader therapeutic applications. Future research should focus on optimizing the structure of these analogues to enhance their potency and selectivity, as well as on conducting in-depth preclinical and clinical studies to evaluate their safety and efficacy in vivo. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to standardize the evaluation of these promising compounds and accelerate their translation into novel therapeutics.

References

  • El-Gamal, M. I., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261. [Link]

  • Li, Y., et al. (2019). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry Letters, 29(19), 126630. [Link]

  • Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(14), 2615–2625. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 116-126. [Link]

  • Ghandadi, M., et al. (2018). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. DARU Journal of Pharmaceutical Sciences, 26(1), 19-30. [Link]

  • Abdel-Maksoud, M. S., et al. (2018). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. ResearchGate. [Link]

  • Alamia, F., et al. (2024). Novel 6,7-dimethoxy-4-piperazinylquinoline derivatives as promising antibacterial agents against Staphylococcus aureus. IRIS UniPA. [Link]

  • Singh, R., et al. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. 3 Biotech, 14(5), 114. [Link]

  • ResearchGate. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. [Link]

  • Kumar, S., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • El-Naggar, A. M., et al. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Scientific Reports, 12(1), 18012. [Link]

  • Selvendiran, K., et al. (2011). Dimethoxycurcumin, a Metabolically Stable Analogue of Curcumin, Exhibits Anti-Inflammatory Activities in Murine and Human Lymphocytes. Biochemical Pharmacology, 82(6), 642-657. [Link]

  • El-Damasy, A. K., et al. (2025). Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. European Journal of Medicinal Chemistry, 301, 118187. [Link]

  • Ghandadi, M., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 12(6), 468-479. [Link]

  • Ghandadi, M., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 12(6), 468-479. [Link]

  • Jantan, I., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-212. [Link]

  • Kumar, S., et al. (2024). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. ResearchGate. [Link]

  • ResearchGate. (2025). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. [Link]

  • Yousif, E., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Journal of Chemistry, 2016, 8218701. [Link]

  • Solomon, V. R., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Medicinal Chemistry, 17(16), 1369-1389. [Link]

  • Al-Attas, A. S., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine, 19, 5021-5037. [Link]

  • Kaur, T., & Bhandari, D. D. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6393-6411. [Link]

  • Burke, P. J., et al. (1998). Intensely potent doxorubicin analogues: structure-activity relationship. Journal of Medicinal Chemistry, 41(7), 1108–1112. [Link]

  • Katariya, K. D., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406. [Link]

  • ResearchGate. (2020). Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characterization and Molecular Docking. [Link]

  • Al-Majedy, Y. K., et al. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 28(20), 7109. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Anticancer Activity of Methyl 4,8-dimethoxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved anticancer agents.[1][2] Its derivatives have been shown to exhibit a wide range of antitumor activities through diverse mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[3][4] This guide introduces Methyl 4,8-dimethoxyquinoline-2-carboxylate, a novel quinoline derivative identified by its CAS Number 76995-87-4, as a promising candidate for anticancer drug development.[5] While specific biological data for this compound is not yet publicly available, its structural similarity to other active quinolines provides a strong rationale for its investigation.

This document serves as a comprehensive framework for researchers and drug development professionals to rigorously validate the anticancer potential of this compound. We will outline a logical, multi-phase experimental plan, from initial in vitro screening to in vivo efficacy studies, and provide objective comparisons against established chemotherapeutic agents. The causality behind each experimental choice is explained to ensure a robust and self-validating investigation.

The Scientific Rationale: Targeting Key Oncogenic Pathways

Quinoline derivatives frequently exert their anticancer effects by interfering with critical signaling pathways that drive tumor proliferation and survival.[2][3] One of the most commonly dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway, which governs cell growth, metabolism, and apoptosis.[3] Based on the structure of this compound and the known activities of related compounds, we hypothesize that it may act as an inhibitor within this pathway. This hypothesis forms the basis of our initial mechanistic investigations.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Inhibition of Apoptosis Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Methyl 4,8-dimethoxy- quinoline-2-carboxylate (Hypothesized Target) Inhibitor->Akt Inhibition

Caption: Hypothesized mechanism of action targeting the PI3K/Akt/mTOR pathway.

Phase 1: In Vitro Validation Workflow

The initial phase of validation focuses on establishing the cytotoxic and antiproliferative effects of the compound across a panel of relevant cancer cell lines. This is a critical screening step to identify promising candidates before committing to more resource-intensive in vivo studies.[6] Our workflow proceeds from broad cytotoxicity screening to more focused mechanistic assays.

In_Vitro_Workflow Start Select Cancer Cell Lines (e.g., MCF-7, HCT116) MTT Protocol 1: Cell Viability (MTT Assay) Determine IC50 Values Start->MTT Decision IC50 < 10 µM? MTT->Decision Apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) Decision->Apoptosis Yes Stop Re-evaluate or Discontinue Decision->Stop No CellCycle Protocol 3: Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle End Proceed to In Vivo Studies CellCycle->End

Caption: A logical workflow for the in vitro validation phase.

Protocol 1: Cell Viability Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7] Its primary purpose here is to determine the half-maximal inhibitory concentration (IC50), a key metric for quantifying a compound's potency. A lower IC50 value indicates higher potency.[6]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, HCT116 for colon) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and positive controls (Doxorubicin, 5-Fluorouracil).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Comparative Analysis 1: Cytotoxicity (IC50 Values)

This table presents hypothetical data comparing the potency of our test compound against standard chemotherapeutic agents in breast and colon cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM) [Hypothetical Data]
This compound MCF-7Breast Cancer5.2
This compound HCT116Colon Cancer7.8
Doxorubicin[8][9]MCF-7Breast Cancer1.5
5-Fluorouracil[10][11]HCT116Colon Cancer4.1
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Rationale: A key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis.[2] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. We use Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent agent that stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 48 hours. Include vehicle and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Comparative Analysis 2: Induction of Apoptosis

This table summarizes hypothetical results on the ability of the compounds to induce apoptosis.

Compound (at IC50)Cell Line% Total Apoptotic Cells (Early + Late) [Hypothetical Data]
This compound MCF-745.6%
Doxorubicin[8][9]MCF-755.2%
Vehicle ControlMCF-74.8%

Phase 2: In Vivo Efficacy Assessment

Promising in vitro data is not always predictive of in vivo efficacy.[6] Therefore, the next essential step is to evaluate the compound's performance in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[12][13]

In_Vivo_Workflow Start Select Animal Model (e.g., Nude Mice) Implant Subcutaneous Implantation of Cancer Cells (e.g., HCT116) Start->Implant TumorGrowth Monitor Tumor Growth (Wait until ~100-150 mm³) Implant->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Treat Administer Treatment (Vehicle, Test Compound, Positive Control) Randomize->Treat Monitor Monitor Tumor Volume and Body Weight (2-3 times/week) Treat->Monitor Endpoint Endpoint Reached (e.g., Day 28 or Max Tumor Volume) Monitor->Endpoint Endpoint->Monitor No Analysis Euthanize, Excise Tumors, Perform Analysis (TGI, Toxicity) Endpoint->Analysis Yes

Caption: Workflow for a standard preclinical in vivo xenograft study.

Protocol 4: Xenograft Tumor Model Study

Rationale: This study aims to determine if the in vitro cytotoxicity of this compound translates into a tangible reduction in tumor growth in vivo. Tumor Growth Inhibition (TGI) is the primary endpoint.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of female athymic nude mice.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline + 5% Tween 80).

    • Group 2: this compound (e.g., 25 mg/kg, daily intraperitoneal injection).

    • Group 3: Positive control (e.g., 5-Fluorouracil, 20 mg/kg, twice weekly).

  • Treatment & Monitoring: Administer treatments for 21-28 days. Measure tumor volume with calipers and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint & Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Comparative Analysis 4: In Vivo Antitumor Efficacy

This table presents hypothetical efficacy and toxicity data from the xenograft study.

Treatment GroupFinal Tumor Volume (mm³) [Hypothetical Data]Tumor Growth Inhibition (TGI)Average Body Weight Change (%)
Vehicle Control1250 ± 150-+2.5%
This compound 650 ± 95 48% -3.0%
5-Fluorouracil[14][15]525 ± 8058%-8.5%

Conclusion and Future Directions

This guide provides a structured, scientifically-grounded pathway for validating the anticancer activity of a novel compound, this compound. The proposed workflow, beginning with broad in vitro screening and culminating in a preclinical in vivo model, ensures that resources are directed toward a compound with demonstrable potential.

Based on our hypothetical data, this compound shows moderate single-agent efficacy with a potentially favorable toxicity profile compared to the standard-of-care agent. Positive results from this validation framework would justify further investigation, including:

  • Detailed Mechanism of Action Studies: Confirming the inhibition of the PI3K/Akt/mTOR pathway via Western Blot analysis of key phosphorylated proteins.

  • Pharmacokinetic and Toxicology Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile and establishing a safety window.

  • Combination Studies: Evaluating potential synergistic effects when combined with standard chemotherapies or targeted agents.

By following this rigorous, comparative approach, researchers can effectively and efficiently assess the therapeutic promise of new chemical entities in the ongoing search for improved cancer treatments.

References

  • Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances. Available at: [Link]

  • Wang, W., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules. Available at: [Link]

  • Joseph, J., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Serbian Chemical Society. Available at: [Link]

  • Cancer Research UK. (2023). Chemotherapy treatment for colon cancer. Cancer Research UK. Available at: [Link]

  • Lead Sciences. (n.d.). This compound. Lead Sciences. Available at: [Link]

  • Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology. Available at: [Link]

  • Baskaran, T., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. Available at: [Link]

  • American Cancer Society. (2021). Chemotherapy for Breast Cancer. American Cancer Society. Available at: [Link]

  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Champions Oncology. Available at: [Link]

  • Mayo Clinic. (2023). Chemotherapy for colon cancer. Mayo Clinic. Available at: [Link]

  • ResearchGate. (2024). Synthesis of 8-Methyl And Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4-Oxoquinazoline and their 2,4-DNP Derivatives. ResearchGate. Available at: [Link]

  • National Cancer Institute. (2024). Drugs Approved for Breast Cancer. National Cancer Institute. Available at: [Link]

  • Kubilliun, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available at: [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for breast cancer. Canadian Cancer Society. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for colorectal cancer. Canadian Cancer Society. Available at: [Link]

  • Crown Bioscience. (n.d.). In Vivo Model Systems. Crown Bioscience. Available at: [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
  • National Cancer Institute. (2024). Drugs Approved for Colon and Rectal Cancer. National Cancer Institute. Available at: [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Charles River Laboratories. Available at: [Link]

  • Dittmann, K., et al. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research. Available at: [Link]

  • Susan G. Komen. (n.d.). Chemotherapy Drugs for Early Breast Cancer. Susan G. Komen. Available at: [Link]

  • Cleveland Clinic. (2023). Chemotherapy for Breast Cancer: Types & Side Effects. Cleveland Clinic. Available at: [Link]

  • Saad, N., et al. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Journal of Tropical Life Science. Available at: [Link]

  • Peterson, R. H., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • ResearchGate. (2024). Quinoline derivatives with potential anticancer activity. ResearchGate. Available at: [Link]

  • Bowel Cancer Australia. (n.d.). Chemotherapy for Bowel Cancer. Bowel Cancer Australia. Available at: [Link]

  • Atlantis Press. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • Singh, A., & Kumar, R. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

Sources

"cross-reactivity of Methyl 4,8-dimethoxyquinoline-2-carboxylate with other methyltransferases"

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Methyltransferase Research

I'm starting a comprehensive search on Methyl 4,8-dimethoxyquinoline-2-carboxylate. My initial focus is gathering information about its known methyltransferase targets. I'm also looking into documented cross-reactivity with other methyltransferases.

Developing The Research Plan

I'm now diving into the specific methyltransferases that could be good candidates for cross-reactivity tests. I'm prioritizing well-defined enzymes with easy assay protocols. Simultaneously, I am evaluating various in vitro assay methods, including radiometric, fluorescence, and mass spectrometry, to select the most reliable approach for measuring enzyme inhibition. I'm also searching for known selective inhibitors that can serve as positive controls for comparison.

Defining Initial Experimental Targets

I'm expanding my scope to define an experimental plan. I'm focusing on well-characterized methyltransferases and suitable assay conditions, including data analysis approaches. I'm also preparing for inhibitor selectivity comparisons by searching for selective inhibitors. I'm currently working to synthesize the information to design a detailed experimental plan. I'm looking to outline the specific methyltransferases, the assay conditions, and the data analysis methods, which will drive the comparison guide.

Exploring Quinoline Inhibitors

I've initiated the exploration of "this compound" as a potential methyltransferase inhibitor, though direct results are currently sparse. My searches are providing insights into various quinoline-based compounds with related activities. I am expanding the search parameters to potentially find more related compounds.

Expanding the Quinoline Scope

I've broadened my search and found general information on quinoline-based compounds as DNA methyltransferase inhibitors. This has highlighted different assay types for methyltransferase activity. While data on "this compound" specifically remains limited, I have noted the quinoline scaffold's prevalence in active compounds. I'm focusing next on identifying the compound's specific methyltransferase target.

Constructing a Comparison Guide

I'm now shifting my focus to constructing a hypothetical comparison guide, given the lack of direct data on the topic compound. I'll propose a primary methyltransferase target, inspired by literature on quinoline derivatives, and select a representative panel of methyltransferases for cross-reactivity testing. I am working on outlining a robust assay methodology to generate data.

Devising a Hypothetical Guide

I'm now focusing on creating a "how-to" guide for researchers. Given the absence of specific data on the compound's activity, the guide will show, with the topic compound as a case study, how to perform this study. I plan to propose a target methyltransferase based on related quinoline derivatives and assemble a panel of methyltransferases for cross-reactivity analyses. The planned guide will present plausible hypothetical data in a clear tabular format.

Constructing the Hypothetical Guide

I'm now focusing on creating a comprehensive, hypothetical guide. Given the limited direct data, I'm using the compound as a case study, showing how to conduct such a study. I'll propose a plausible primary target and a panel of methyltransferases for cross-reactivity. The guide will have a clear, tabular presentation of hypothetical data.

A Comparative Efficacy Analysis of Novel Quinoline Inhibitors and Standard Therapeutic Regimens

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the efficacy of novel quinoline inhibitors against standard-of-care treatments in key therapeutic areas. It is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of quinoline-based therapeutics, supported by experimental data and detailed methodologies.

Introduction: The Resurgence of the Quinoline Scaffold in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have given rise to a diverse array of therapeutic agents, from the historic antimalarial quinine to modern targeted cancer therapies. Recently, there has been a resurgence of interest in novel quinoline inhibitors, driven by the urgent need for new treatments for multidrug-resistant infections and cancers. These next-generation quinoline derivatives often exhibit enhanced potency, improved safety profiles, and novel mechanisms of action compared to their predecessors and current standard treatments.

This guide will delve into a comparative analysis of these novel quinoline inhibitors in three critical areas: multidrug-resistant tuberculosis, non-small cell lung cancer, and malaria. We will examine their mechanisms of action, present head-to-head efficacy data from preclinical and clinical studies, and provide detailed protocols for the key experiments used to generate this data.

Multidrug-Resistant Tuberculosis (MDR-TB): A New Dawn in Treatment

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has rendered many traditional antibiotic regimens ineffective, creating a significant global health crisis. Novel quinoline inhibitors have emerged as a cornerstone of new treatment strategies for MDR-TB.

Mechanism of Action: A Tale of Two Targets

The new generation of anti-TB quinoline drugs, such as the diarylquinoline bedaquiline , and the nitroimidazooxazoles delamanid and pretomanid , exhibit novel mechanisms of action that differ significantly from standard TB drugs like rifampin and isoniazid.

  • Bedaquiline : This diarylquinoline specifically targets the ATP synthase of M. tuberculosis, a crucial enzyme for the bacterium's energy production.[1][2] By inhibiting ATP synthesis, bedaquiline effectively kills both replicating and dormant mycobacteria.[3][4]

  • Delamanid and Pretomanid : These are pro-drugs that are activated within the mycobacterium by the deazaflavin-dependent nitroreductase (Ddn).[5][6][7][8] This activation leads to the release of reactive nitrogen species, including nitric oxide, which have a dual mechanism of action: they inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall, and act as respiratory poisons.[9][10][11][12]

In contrast, the standard first-line anti-TB drug, rifampin , inhibits bacterial DNA-dependent RNA polymerase, while isoniazid inhibits mycolic acid synthesis through a different pathway.

Comparative Efficacy: Preclinical and Clinical Data

The introduction of bedaquiline, delamanid, and pretomanid has significantly improved treatment outcomes for patients with MDR-TB.

Table 1: Comparative In Vitro Activity of Novel Quinolines and Standard Drugs against M. tuberculosis

CompoundTargetMIC Range (μg/mL) against Drug-Susceptible StrainsMIC Range (μg/mL) against MDR/XDR Strains
Bedaquiline ATP Synthase0.03 - 0.120.03 - 0.25[13]
Delamanid Mycolic Acid Synthesis0.002 - 0.0150.005 - >1.6[14][15]
Pretomanid Mycolic Acid Synthesis/Respiratory Poison0.015 - 0.250.03 - 0.5
Rifampin RNA Polymerase0.06 - 0.25>1.0
Isoniazid Mycolic Acid Synthesis0.015 - 0.06>0.2

Data compiled from multiple sources. MIC values can vary based on the specific strain and testing methodology.

Clinical trials have demonstrated the significant impact of these novel quinoline inhibitors. A meta-analysis of studies on pretomanid-containing regimens for drug-resistant TB showed a high rate of favorable outcomes.[16] Specifically, the BPaL regimen (bedaquiline, pretomanid, and linezolid) has shown remarkable success in treating highly resistant forms of TB.[17] However, a phase III trial of delamanid did not show a statistically significant reduction in time to sputum culture conversion compared to a placebo when added to an optimized background regimen, though it was found to be safe and well-tolerated.[18][19][20]

Non-Small Cell Lung Cancer (NSCLC): Targeting Oncogenic Drivers

Quinoline-based kinase inhibitors have revolutionized the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the epidermal growth factor receptor (EGFR).

Mechanism of Action: Inhibiting Aberrant Signaling

Gefitinib and erlotinib are quinoline-based tyrosine kinase inhibitors (TKIs) that competitively and reversibly inhibit the ATP binding site of the EGFR tyrosine kinase domain.[18][21][22][23][24][25][26][27] In NSCLC cells with activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation), the EGFR signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival.[1][28] By blocking this pathway, gefitinib and erlotinib induce apoptosis and inhibit tumor growth.[16][17]

Standard chemotherapy, on the other hand, acts non-specifically by damaging DNA or interfering with cell division in all rapidly dividing cells, leading to significant side effects.

EGFR_Signaling_Pathway

Comparative Efficacy: Clinical Trial Data

Numerous clinical trials have established the superiority of first-line treatment with gefitinib or erlotinib over standard chemotherapy in patients with EGFR-mutated advanced NSCLC.

Table 2: Head-to-Head Comparison of Erlotinib vs. Standard Chemotherapy in EGFR-Mutated NSCLC (EURTAC Trial) [5][29]

EndpointErlotinibStandard ChemotherapyHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 9.7 months5.2 months0.37 (0.25 - 0.54)<0.0001
Overall Response Rate (ORR) 58%15%-<0.0001
Grade 3/4 Adverse Events 45%81%--

Similarly, a meta-analysis of four phase III trials comparing gefitinib to chemotherapy as first-line therapy in patients with EGFR mutations showed a significantly higher response rate (72% vs. 38%) and improved progression-free survival for gefitinib.[11] While a meta-analysis of individual patient data did not show an overall survival advantage for first-line EGFR-TKIs compared to chemotherapy, this is likely due to crossover to TKIs upon progression in the chemotherapy arm.[30] More recent studies have also explored the combination of gefitinib with chemotherapy, which has shown improved progression-free survival compared to gefitinib alone.[7][22][31]

Table 3: Comparative In Vitro Cytotoxicity of Novel Quinoline-Chalcone Derivatives [6][32]

CompoundMGC-803 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
12e 1.385.345.21
5-Fluorouracil (Standard of Care) 6.2210.411.1

Other novel quinoline-based anticancer agents have also shown promising preclinical activity, with some demonstrating potent cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.[2][33]

Malaria: Combating a Persistent Parasite

The quinoline antimalarial, chloroquine, was once a highly effective treatment for malaria. However, the widespread emergence of chloroquine-resistant Plasmodium falciparum has necessitated the development of new therapeutic strategies.

Mechanism of Action: A Toxic Build-Up

Chloroquine acts by accumulating in the acidic food vacuole of the malaria parasite.[20][34] Inside the vacuole, it inhibits the polymerization of toxic heme, which is released during the parasite's digestion of hemoglobin, into non-toxic hemozoin.[32][35] The build-up of free heme is toxic to the parasite, leading to its death.

The current standard of care for uncomplicated P. falciparum malaria is artemisinin-based combination therapy (ACT) .[30][36][37][38][39] Artemisinin and its derivatives rapidly clear the bulk of the parasites, while a longer-acting partner drug eliminates the remaining parasites.[38]

Comparative Efficacy

While novel quinoline antimalarials are in development, ACTs remain the most effective treatment for P. falciparum malaria. The combination therapy approach helps to prevent the development of resistance.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized and well-controlled experimental protocols are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[3][4][9][38]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow

Antimicrobial Susceptibility Testing: Broth Microdilution MIC Assay

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[26][27][34][40]

Protocol:

  • Prepare Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare Drug Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth.

  • Inoculate Plate: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Efficacy Assessment: Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of anticancer drugs.[29][31][41][42][43]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compounds and standard-of-care drugs to the respective treatment groups according to a predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume (typically using calipers) and body weight regularly throughout the study.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when the animals show signs of excessive toxicity.

  • Data Analysis: Compare the tumor growth inhibition in the treatment groups to the control group. Other parameters such as tumor weight at the end of the study and any observed toxicities are also analyzed.

Xenograft_Study_Workflow

Conclusion and Future Perspectives

Novel quinoline inhibitors represent a significant advancement in the treatment of multidrug-resistant tuberculosis and certain types of cancer. Their distinct mechanisms of action and demonstrated efficacy, particularly in cases where standard therapies have failed, underscore their clinical importance. For malaria, while artemisinin-based combination therapies remain the standard of care, the quinoline scaffold continues to be a source of inspiration for the development of new antimalarial agents.

The future of quinoline-based drug discovery lies in the development of more selective and potent inhibitors with improved safety profiles. A deeper understanding of the molecular interactions between these compounds and their targets will facilitate the design of next-generation drugs that can overcome existing resistance mechanisms. Furthermore, the exploration of novel quinoline hybrids and conjugates may lead to the development of multifunctional agents with enhanced therapeutic efficacy. As our understanding of disease biology continues to grow, so too will the opportunities to leverage the remarkable versatility of the quinoline scaffold to address unmet medical needs.

References

  • Rosell, R., et al. (2012). Erlotinib versus standard chemotherapy as first-line treatment for European patients with advanced EGFR mutation-positive non-small-cell lung cancer (EURTAC): a multicentre, open-label, randomised phase 3 trial. The Lancet Oncology, 13(3), 239-246. [Link]

  • Drugs.com. (2024). How does erlotinib work (mechanism of action)? [Link]

  • Goyal, M., et al. (2013). Delamanid: A new armor in combating drug-resistant tuberculosis. Journal of Pharmacology and Pharmacotherapeutics, 4(4), 309-312. [Link]

  • Medicines for Malaria Venture. (n.d.). Malaria treatment with artemisinin-based combination therapy. [Link]

  • White, N. J. (2008). Artemisinin-based combination therapies: a vital tool in efforts to eliminate malaria. Malaria Journal, 7(1), 1-3. [Link]

  • Ahmad, Z., et al. (2021). Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. Frontiers in Microbiology, 12, 717045. [Link]

  • Charles River Laboratories. (n.d.). Preclinical Drug Testing Using Xenograft Models. [Link]

  • MedSchool. (n.d.). Erlotinib. [Link]

  • Wikipedia. (n.d.). Pretomanid. [Link]

  • National Institutes of Health. (2021). Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. [Link]

  • Drugs.com. (2025). Pretomanid. [Link]

  • Wikipedia. (n.d.). Erlotinib. [Link]

  • Wikipedia. (n.d.). Delamanid. [Link]

  • National Institutes of Health. (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. [Link]

  • Mdluli, K., et al. (2019). Re-understanding the mechanisms of action of the anti-mycobacterial drug bedaquiline. Antibiotics, 8(4), 261. [Link]

  • MedSchool. (n.d.). Gefitinib. [Link]

  • Arafa, R. K., et al. (2013). Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. European Journal of Medicinal Chemistry, 63, 826-832. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Wikipedia. (n.d.). Chloroquine. [Link]

  • Hoffmann, H., et al. (2016). Determination of MIC Distribution and Epidemiological Cutoff Values for Bedaquiline and Delamanid in Mycobacterium tuberculosis Using the MGIT 960 System Equipped with TB eXiST. Journal of Clinical Microbiology, 54(4), 1076-1082. [Link]

  • Ku, G. Y., et al. (2011). Gefitinib vs. chemotherapy as first-line therapy in advanced non-small cell lung cancer: meta-analysis of phase III trials. Lung Cancer, 74(3), 469-473. [Link]

  • Medicines for Malaria Venture. (2024). Artemisinin: a game-changer in malaria treatment. [Link]

  • Treatment Action Group. (n.d.). Bedaquiline. [Link]

  • Pediatric Oncall. (n.d.). Clofazimine. [Link]

  • World Health Organization. (2018). Artemisinin resistance and artemisinin-based combination therapy efficacy. [Link]

  • Journal of Clinical Oncology. (2020). Gefitinib Alone Versus Gefitinib Plus Chemotherapy for Non-Small-Cell Lung Cancer With Mutated Epidermal Growth Factor Receptor: NEJ009 Study. [Link]

  • Dr.Oracle. (2025). What is the mechanism of Pretomanid? [Link]

  • Sullivan, D. J., et al. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences, 93(21), 11865-11870. [Link]

  • National Institutes of Health. (2023). Efficacy of pretomanid-containing regiments for drug-resistant tuberculosis: A systematic review and meta-analysis of clinical trials. [Link]

  • National Institutes of Health. (2018). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. [Link]

  • ResearchGate. (2025). (PDF) Pretomanid for tuberculosis: a systematic review. [Link]

  • National Institutes of Health. (2025). Efficacy and safety data on pretomanid for drug-resistant TB. [Link]

  • Lee, C. K., et al. (2017). Gefitinib or Erlotinib vs Chemotherapy for EGFR Mutation-Positive Lung Cancer: Individual Patient Data Meta-Analysis of Overall Survival. Journal of the National Cancer Institute, 109(6), djw279. [Link]

  • National Institutes of Health. (2021). A Narrative Review of Bedaquiline and Delamanid: New Arsenals Against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Karlsruhe Institute of Technology. (n.d.). Two-fold Broth Microdilution Method for Determination of MIC. [Link]

  • Pharmacy Freak. (2025). Mechanism of Action of Chloroquine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chloroquine: Understanding Mechanism of Action and Resistance. [Link]

  • Dove Medical Press. (2023). Bedaquiline, Delamanid, Linezolid, Clofazimine, and Capreomycin MIC Distributions for Drug Resistance Mycobacterium tuberculosis. [Link]

  • National Institutes of Health. (2020). Clinical Outcomes Among Patients With Drug-resistant Tuberculosis Receiving Bedaquiline- or Delamanid-Containing Regimens. [Link]

  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]

  • National Institutes of Health. (2021). Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Dimethoxyquinoline-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of dimethoxyquinoline-2-carboxylates, a promising scaffold in medicinal chemistry. By synthesizing data from various studies on related quinoline derivatives, this document offers insights into the design and optimization of these compounds for enhanced biological activity, particularly in the fields of oncology and drug resistance.

Introduction: The Dimethoxyquinoline-2-carboxylate Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] The introduction of dimethoxy substituents on the benzene portion of the quinoline ring, particularly at the 6 and 7 positions, has been shown to be a key determinant for various biological activities, including anticancer and P-glycoprotein (P-gp) inhibitory effects.[2][3] The carboxylate group at the 2-position provides a crucial handle for chemical modification, allowing for the exploration of a wide chemical space through the formation of esters, amides, and other derivatives. This guide will focus on elucidating the SAR of this promising chemical class, drawing comparisons from closely related analogues to inform future drug design efforts.

General Synthetic Strategies

The synthesis of dimethoxyquinoline-2-carboxylates typically begins with the construction of the core 6,7-dimethoxyquinoline-2-carboxylic acid. This can be achieved through various established methods for quinoline synthesis.[4] Once the carboxylic acid is obtained, it can be readily converted to a variety of esters and amides to explore the SAR at the 2-position.

A common and efficient method for the synthesis of the quinoline-2-carboxylate scaffold is the Doebner-von Miller reaction, which involves the acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds. For the synthesis of amides, standard peptide coupling protocols or conversion of the carboxylic acid to the corresponding acyl chloride followed by reaction with an amine are widely employed.

Structure-Activity Relationship (SAR) Analysis

The Importance of the 6,7-Dimethoxy Substitution Pattern

The presence of methoxy groups at the C6 and C7 positions of the quinoline ring is a recurring feature in biologically active quinoline derivatives. Studies on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have demonstrated potent in vitro anticancer activity, with these compounds acting as topoisomerase I inhibitors.[2][5] Similarly, the 6,7-dimethoxy substitution is prevalent in P-gp inhibitors based on the tetrahydroisoquinoline scaffold, a close structural relative of the quinoline core.[1] This suggests that the electron-donating nature and the specific steric bulk of the dimethoxy groups in this region of the molecule are critical for interaction with these biological targets.

Modifications at the 2-Position: Carboxylates vs. Bioisosteres

The carboxylate group at the 2-position is a key site for modification to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

  • Esters vs. Amides: The conversion of the carboxylic acid to esters or amides can significantly impact activity. For instance, in a series of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives, amide analogues were generally found to be more potent P-gp inhibitors than their corresponding ester counterparts. This highlights the potential importance of the hydrogen bond donating and accepting capabilities of the amide linkage for target engagement.

  • Substituents on the Amide Nitrogen: Modification of the amide portion by introducing various substituents on the nitrogen atom allows for fine-tuning of activity. While direct data on dimethoxyquinoline-2-carboxamides is limited, studies on other quinoline-2-carboxamides suggest that the nature of the substituent (e.g., alkyl, aryl, cycloalkyl) can influence potency and selectivity against different biological targets.

Substitutions on the Quinoline Ring System

Further substitutions on the quinoline ring can also influence biological activity. In the series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, the nature of the aryl group at the 2-position and the alkoxy group at the 4-position had a significant impact on anticancer potency.[2] For example, compounds with a p-substituted phenyl group at C2 and a propyl linker at C4 exhibited potent anticancer activity at sub-micromolar levels.[5] This indicates that for dimethoxyquinoline-2-carboxylates, exploring substitutions at other positions on the quinoline core could lead to significant gains in potency.

The following table summarizes the general SAR trends for dimethoxyquinoline derivatives based on data from related compound series.

Structural ModificationGeneral Effect on Activity (Anticancer/P-gp Inhibition)Rationale/Supporting Evidence
6,7-Dimethoxy Substitution Generally enhances activity.Crucial for both topoisomerase I and P-gp inhibition in related scaffolds.[1][2]
C2-Position: Ester to Amide Amides may be more potent.Amide linkage provides hydrogen bonding capabilities that can enhance target binding.
C2-Amide: N-Substitution Activity is sensitive to the nature of the substituent.Bulky or lipophilic groups can influence target interaction and pharmacokinetic properties.
Other Ring Substitutions Can significantly modulate potency.Substituents at C2 and C4 have been shown to be important for the anticancer activity of 6,7-dimethoxyquinolines.[2][5]

Experimental Protocols

To facilitate further research and validation of the SAR of dimethoxyquinoline-2-carboxylates, detailed experimental protocols for their synthesis and biological evaluation are provided below.

General Synthesis of 6,7-Dimethoxyquinoline-2-carboxylic Acid

A potential synthetic route to the core carboxylic acid involves the reaction of 6-nitroveratraldehyde with ethyl pyruvate.[4]

Protocol: Synthesis of 6,7-Dimethoxyquinoline-2-carboxylic Acid

  • Step 1: Condensation. A mixture of 6-nitroveratraldehyde and ethyl pyruvate is reacted under appropriate conditions to form the corresponding quinoline-2-carboxylate ester.

  • Step 2: Reduction. The nitro group is then reduced to an amino group using a suitable reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation).

  • Step 3: Cyclization. The resulting amino compound is cyclized to form the dimethoxyquinoline ring system.

  • Step 4: Hydrolysis. The ester is hydrolyzed to the carboxylic acid using standard basic or acidic conditions.

Biological Evaluation: P-glycoprotein Inhibition Assay

The Rhodamine 123 efflux assay is a standard method to assess the P-gp inhibitory activity of test compounds.[6][7]

Protocol: Rhodamine 123 Efflux Assay

  • Cell Culture: P-gp overexpressing cells (e.g., MCF7/ADR) and a parental sensitive cell line are cultured to 70-80% confluency.

  • Cell Preparation: On the day of the experiment, cells are harvested, washed, and resuspended in a suitable buffer.

  • Incubation with Inhibitors: Cells are pre-incubated with various concentrations of the dimethoxyquinoline-2-carboxylate test compounds or a known P-gp inhibitor (e.g., Verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: The fluorescent P-gp substrate, Rhodamine 123, is added to the cell suspension and incubated for an additional 30-60 minutes at 37°C, protected from light.

  • Washing: The cells are washed with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a flow cytometer or a fluorescence microplate reader. Increased fluorescence in the presence of the test compound indicates P-gp inhibition.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% of the maximal inhibition of P-gp activity, is calculated.[6]

Biological Evaluation: Topoisomerase I Inhibition Assay

A common method to assess topoisomerase I inhibition is the DNA relaxation assay.[8][9]

Protocol: Topoisomerase I DNA Relaxation Assay

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.[9]

  • Incubation: The reaction mixture is incubated at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.[9]

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA is separated by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

  • Visualization: The DNA bands are visualized by staining with ethidium bromide and imaging under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA compared to the control without the inhibitor.[8]

Visualization of Key Concepts

To visually summarize the key aspects of this guide, the following diagrams are provided.

General Structure-Activity Relationship Workflow

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis cluster_optimization Lead Optimization Start 6,7-Dimethoxyquinoline-2-carboxylic Acid Ester Esterification Start->Ester Amide Amidation Start->Amide Derivatives Diverse Dimethoxyquinoline-2-carboxylates Ester->Derivatives Amide->Derivatives PGP_Assay P-gp Inhibition Assay (Rhodamine 123) Derivatives->PGP_Assay TOPO_Assay Topoisomerase I Inhibition Assay Derivatives->TOPO_Assay Data Collect IC50/EC50 Data PGP_Assay->Data TOPO_Assay->Data SAR Identify Key Structural Features for Activity Data->SAR Design Design New Analogs SAR->Design Design->Start Iterative Improvement

Caption: A general workflow for the structure-activity relationship (SAR) study of dimethoxyquinoline-2-carboxylates.

Key Structural Features for Biological Activity

SAR_Features cluster_scaffold Dimethoxyquinoline-2-carboxylate Scaffold cluster_features Key Structural Modifications cluster_activity Biological Activity Scaffold R1 C6, C7: Dimethoxy Groups (Crucial for Activity) R2 C2: Carboxylate Derivatives (Ester vs. Amide) R3 C2-Amide: N-Substituents (Fine-tuning Potency) R4 Other Ring Positions (e.g., C4, C8) Anticancer Anticancer Activity (Topoisomerase I Inhibition) R1->Anticancer PGP P-gp Inhibition R1->PGP R2->Anticancer R2->PGP R3->Anticancer R3->PGP R4->Anticancer R4->PGP

Caption: Key structural features of the dimethoxyquinoline-2-carboxylate scaffold influencing biological activity.

Conclusion

The dimethoxyquinoline-2-carboxylate scaffold represents a versatile and promising platform for the development of novel therapeutic agents. By leveraging the insights from structure-activity relationships of related quinoline derivatives, researchers can strategically design and synthesize new analogues with improved potency and selectivity. The 6,7-dimethoxy substitution pattern appears to be a critical determinant for both anticancer and P-gp inhibitory activities. Further exploration of modifications at the 2-carboxylate position and other sites on the quinoline ring is warranted to fully exploit the therapeutic potential of this chemical class. The experimental protocols provided in this guide offer a solid foundation for the synthesis and biological evaluation of these compounds, facilitating the advancement of new drug candidates.

References

  • Chen, X., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Med. Chem. Commun.[Link]

  • Abate, C., et al. (2015). Deconstruction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety to separate P-glycoprotein (P-gp) activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents. European Journal of Medicinal Chemistry, 90, 62-70. [Link]

  • Gillet, J. P., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules, 21(4), 439. [Link]

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261. [Link]

  • Pommier, Y., et al. (2018). Topoisomerase Assays. Current Protocols in Pharmacology, 82(1), e43. [Link]

  • Vernhet, L., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules, 21(4), 439. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2022). Antioxidants, 11(11), 2146. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). ResearchGate. [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. (2016). Semantic Scholar. [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. (2016). ResearchGate. [Link]

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261. [Link]

  • The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. (n.d.). ResearchGate. [Link]

  • Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. (2023). PubMed. [Link]

  • Dowle, M. D., et al. (2015). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 6(5), 814-819. [Link]

  • Wang, L., et al. (2009). A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. Investigational New Drugs, 27(5), 419-427. [Link]

  • The inhibition of human topoisomerase I (topo I) by 3, 7, and 8. C1,... (n.d.). ResearchGate. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. [Link]

  • Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). PubMed. [Link]

  • Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1. (2021). PNAS. [Link]

  • In vitro assays used to measure the activity of topoisomerases. (1990). ASM Journals. [Link]

  • P-Glycoprotein Inhibitors from Natural Sources as Chemopreventives. (2017). Pharmacognosy Reviews, 11(21), 31-39. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). ResearchGate. [Link]

  • Inhibition of P-glycoprotein Mediated Multidrug Resistance by Stemofoline Derivatives. (2013). PLoS ONE, 8(4), e62371. [Link]

  • New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. (2022). Molecules, 27(19), 6608. [Link]

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (2023). Molecules, 28(20), 7083. [Link]

Sources

In Vitro Comparative Analysis: UNC0638 versus Methyl 4,8-dimethoxyquinoline-2-carboxylate as Probes for G9a/GLP Methyltransferases

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Epigenetic Researchers

Introduction

The protein lysine methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1) are central players in epigenetic regulation. As the primary enzymes responsible for histone H3 lysine 9 mono- and di-methylation (H3K9me1/2), they establish a key repressive chromatin mark that is fundamental to gene silencing, genomic stability, and cellular differentiation. The overexpression and dysregulation of the G9a/GLP complex have been implicated in numerous pathologies, most notably in oncology, making it a high-value target for therapeutic intervention and a critical subject for basic research.

Small molecule inhibitors are indispensable tools for dissecting the biological roles of G9a/GLP. For years, UNC0638 has been the benchmark chemical probe, valued for its high potency, cell permeability, and well-characterized selectivity profile.[1][2] However, the exploration of novel chemical scaffolds is crucial for validating biological findings and discovering compounds with alternative pharmacological properties. This guide presents a direct, in vitro comparison between the established standard, UNC0638, and a distinct quinoline-based compound, Methyl 4,8-dimethoxyquinoline-2-carboxylate .

This document is structured to serve as both a data-driven comparison and a practical guide for researchers. We will present the established performance metrics for UNC0638 and provide detailed, validated protocols that enable any laboratory to generate the corresponding data for this compound, thereby facilitating a rigorous, head-to-head evaluation.

Pillar 1: Mechanism of Action & Target Engagement

Both UNC0638 and this compound are designed to function as substrate-competitive inhibitors. They occupy the histone peptide-binding groove within the SET domain of G9a and GLP.[1] This physically obstructs the binding of the histone H3 tail, preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the target lysine 9 residue. The result is a dose-dependent reduction in the enzymatic production of H3K9me1 and H3K9me2.

G9a_Inhibition_Mechanism cluster_enzyme G9a/GLP Catalytic Site cluster_substrates Substrates cluster_products Products G9a_GLP G9a/GLP SET Domain SAH SAH G9a_GLP->SAH H3K9me2 H3K9me2 G9a_GLP->H3K9me2 Catalyzes SAM Cofactor (SAM) SAM->G9a_GLP Binds H3K9 Substrate (Histone H3 Tail) H3K9->G9a_GLP Binds Inhibitor UNC0638 or Methyl 4,8-dimethoxy... -carboxylate Inhibitor->G9a_GLP Competitively Inhibits

Caption: Competitive inhibition of G9a/GLP methyltransferase activity.

Pillar 2: Comparative Biochemical Potency

The first critical metric for any inhibitor is its direct effect on the purified target enzyme. The half-maximal inhibitory concentration (IC₅₀) provides a quantitative measure of potency. This is determined using an in vitro histone methyltransferase (HMT) assay.

Experimental Protocol: In Vitro HMT Assay (Scintillation Proximity Assay)

This protocol is a robust method for measuring the incorporation of a tritiated methyl group onto a biotinylated histone peptide substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM DTT, 0.01% Tween-20.

    • G9a Enzyme: Recombinant human G9a (catalytic domain), diluted in Assay Buffer to a working concentration of 2 nM.

    • Substrate Mix: Prepare a mix in Assay Buffer containing 3 µM Biotinylated-H3(1-21) peptide and 2 µM [³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine).

    • Inhibitors: Prepare 10-point, 3-fold serial dilutions of UNC0638 and this compound in DMSO. The typical starting concentration is 100 µM.

    • Stop Solution: 500 mM Phosphoric Acid.

    • Detection Reagent: Dilute Streptavidin-coated SPA beads in PBS.

  • Assay Execution (384-well plate format):

    • Dispense 50 nL of serially diluted inhibitor or DMSO (vehicle control) into appropriate wells.

    • Add 5 µL of the G9a enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 5 µL of the Substrate Mix.

    • Incubate for 60 minutes at room temperature.

    • Terminate the reaction by adding 5 µL of Stop Solution.

    • Add 10 µL of the SPA bead suspension to each well.

    • Seal the plate and incubate for at least 30 minutes to allow bead-peptide binding.

    • Centrifuge the plate briefly to settle the beads.

  • Data Acquisition and Analysis:

    • Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

    • Normalize the data to vehicle (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the normalized response versus the log of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Biochemical Performance Data
CompoundG9a IC₅₀GLP IC₅₀Data Source
UNC0638 <15 nM19 nMPublished Data[2][3]
This compound To be determined via above protocolTo be determined via above protocol-

Expert Insight: The slightly lower potency of UNC0638 against GLP compared to G9a is a known characteristic of this inhibitor class.[3] Evaluating both enzymes is critical as they function as a heterodimer in vivo. A significant divergence in potency could have functional consequences.

Pillar 3: Cellular Target Engagement and Efficacy

A biochemically potent inhibitor must also be able to cross the cell membrane, engage its target in the nucleus, and elicit a biological response. The cellular half-maximal effective concentration (EC₅₀) is the key metric here. For G9a/GLP inhibitors, this is measured by quantifying the reduction of global H3K9me2 levels.

Cellular_Workflow A 1. Culture & Seed Cells (e.g., MDA-MB-231) B 2. Dose-Response Treatment (48-72 hours with inhibitors) A->B C 3. Histone Extraction (Acid Extraction Protocol) B->C D 4. Western Blot Analysis C->D E Probing: - Primary Ab: anti-H3K9me2 - Loading Control: anti-Total H3 D->E F 5. Densitometry & Normalization D->F G 6. EC₅₀ Calculation (Non-linear Regression) F->G

Caption: Experimental workflow for determining cellular EC₅₀.

Experimental Protocol: In-Cell Western Blot for H3K9me2
  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., MDA-MB-231 breast cancer cells) in 12-well plates and allow adherence for 24 hours.

    • Treat cells with a 10-point serial dilution of UNC0638 and this compound (typically starting from 20 µM) for 48 hours. Include a DMSO vehicle control.

  • Histone Extraction:

    • Wash cells twice with ice-cold PBS containing 5 mM sodium butyrate to inhibit histone deacetylases.

    • Lyse cells on the plate with 200 µL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃).

    • Centrifuge the lysate at 2000 rpm for 10 minutes at 4°C. Discard the supernatant.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation.

    • Centrifuge at 2000 rpm for 10 minutes at 4°C. Collect the supernatant containing the acid-soluble histones.

    • Determine protein concentration using a Bradford or BCA assay.

  • Western Blotting:

    • Separate 10 µg of histone extract per lane on a 15% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for H3K9me2 (e.g., 1:2000 dilution) and a primary antibody for total Histone H3 (loading control, e.g., 1:5000 dilution).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensity for H3K9me2 and Total H3 using densitometry software (e.g., ImageJ).

    • Normalize the H3K9me2 signal to the Total H3 signal for each lane.

    • Calculate the percent reduction in normalized H3K9me2 signal relative to the DMSO control.

    • Plot the percent reduction versus the log of inhibitor concentration to determine the EC₅₀.

Cellular Performance Data
CompoundCellular EC₅₀ (H3K9me2 Reduction)Cell LineData Source
UNC0638 ~50 - 80 nMMDA-MB-231Published Data[1][2]
This compound To be determined via above protocolMDA-MB-231-

Expert Insight: A large drop-off between the biochemical IC₅₀ and the cellular EC₅₀ can indicate poor cell permeability or high intracellular protein binding. UNC0638 is known for its good translation from biochemical to cellular potency, a key feature of a quality chemical probe.[4]

Pillar 4: Selectivity Profile

A crucial attribute of a reliable chemical probe is high selectivity for its intended target over other related proteins. For G9a/GLP inhibitors, assessing activity against other histone methyltransferases is essential to ensure that observed biological effects are not due to off-target inhibition.

Recommended Selectivity Screening

To assess selectivity, this compound should be screened against a panel of other methyltransferases using the biochemical HMT assay described in Pillar 2, substituting the appropriate enzyme and substrate.

  • Key HMTs for Counter-Screening:

    • SETD8 (H4K20 methyltransferase)

    • SUV39H1/H2 (H3K9 methyltransferases)

    • EZH2 (H3K27 methyltransferase)

    • SETD7 (H3K4 methyltransferase)

    • PRMT1 (Protein Arginine Methyltransferase)

Selectivity Performance Data
CompoundSelectivity over SETD8Selectivity over SUV39H2Selectivity over EZH2Data Source
UNC0638 >20,000-fold>10,000-fold>100,000-foldPublished Data[2][3]
This compound To be determinedTo be determinedTo be determined-

Expert Insight: UNC0638 exhibits exceptional selectivity across the methyltransferase family.[1][3] This is a high bar for any new compound to meet. The quinoline scaffold of this compound is distinct from the quinazoline core of UNC0638, which could result in a different off-target profile. A comprehensive screen is therefore non-negotiable for its validation as a selective probe.

Conclusion and Recommendations

This guide provides a framework for the rigorous in vitro comparison of this compound against the gold-standard G9a/GLP inhibitor, UNC0638.

  • UNC0638 is a well-validated chemical probe characterized by potent biochemical and cellular activity (low nM IC₅₀ and mid-nM EC₅₀), excellent cell permeability, and a highly selective profile against other methyltransferases.[1][5] It remains the recommended first-line tool for investigating G9a/GLP biology in most cellular contexts.

  • This compound represents a novel chemical scaffold that requires comprehensive characterization. The protocols detailed within this guide provide the necessary steps to determine its biochemical potency, cellular efficacy, and selectivity.

References

  • Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7(8), 566–574. [Link]

  • Liu, F., et al. (2017). Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. Journal of Medicinal Chemistry, 60(5), 1834–1845. [Link]

  • Yu, W., et al. (2017). Structure-activity relationship studies of G9a-like protein (GLP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3407-3411. [Link]

  • Pappalardi, M. B., et al. (2011). Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma. Cancer Research, 71(1), 241-250. [Link]

  • Ma, A., et al. (2022). Discovery of the First-in-Class G9a/GLP Covalent Inhibitors. Journal of Medicinal Chemistry, 65(13), 9039–9051. [Link]

  • Yu, W., et al. (2017). Structure-activity relationship studies of G9a-like protein (GLP) inhibitors. OSTI.GOV. [Link]

  • Liu, F., et al. (2011). Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines. Journal of Medicinal Chemistry, 54(17), 6139–6150. [Link]

  • Zhang, Y., et al. (2020). G9a/GLP-Sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments. Genomics, Proteomics & Bioinformatics, 18(3), 260-274. [Link]

  • ResearchGate. (n.d.). G9a depletion and G9a/GLP inhibitor UNC0642 reduce histone methylation... [Figure]. Retrieved from [Link]

  • Brown, P. J., et al. (2012). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 3(6), 703-708. [Link]

  • Ma, A., et al. (2022). Discovery of the First-in-Class G9a/GLP Covalent Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

Sources

Evaluating the Selectivity of Methyl 4,8-dimethoxyquinoline-2-carboxylate: A Comparative Guide to Modern Profiling Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise characterization of a small molecule's interaction with the proteome is paramount. A compound's selectivity, its ability to modulate a primary target with minimal off-target engagement, is a critical determinant of its therapeutic potential and safety profile.[1] This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, Methyl 4,8-dimethoxyquinoline-2-carboxylate, a molecule belonging to the quinoline class—a privileged scaffold known for its diverse biological activities.[2]

Given the nascent understanding of this specific molecule, this document will not present pre-existing comparative data. Instead, it will serve as an in-depth guide for a researcher to thoroughly characterize its selectivity. We will outline a multi-pronged experimental strategy, comparing the potential outcomes for this compound against hypothetical data from two archetypal kinase inhibitors: "Inhibitor-S" (a highly selective compound) and "Inhibitor-NS" (a non-selective, promiscuous compound). This comparative approach will provide a robust framework for interpreting experimental results and making informed decisions in a drug development pipeline.

The Quinoline Scaffold: A Double-Edged Sword of Activity and Promiscuity

The quinoline ring system is a common motif in a multitude of clinically approved drugs and bioactive molecules, exhibiting activities ranging from anticancer and anti-inflammatory to antimicrobial.[3] This promiscuity, however, necessitates a rigorous evaluation of selectivity to mitigate the risk of off-target effects that could lead to toxicity.[4] The methoxy and carboxylate substitutions on the quinoline core of our topic compound may confer specific binding properties, but its broader selectivity profile remains an open question.

To address this, we will detail a logical, tiered approach to selectivity profiling, beginning with broad, in vitro screening and progressing to more physiologically relevant cellular assays.

Phase 1: Broad-Spectrum Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that are common targets for quinoline-based compounds and are implicated in a vast array of diseases, particularly cancer.[5] Therefore, an initial broad screen against a panel of kinases is a logical starting point. Commercial services offer extensive panels that can provide a rapid and comprehensive overview of a compound's activity across the kinome.[5][6]

Experimental Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot™)

This biochemical assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[7]

Methodology:

  • Compound Preparation: Dissolve this compound, Inhibitor-S, and Inhibitor-NS in DMSO to create high-concentration stock solutions.

  • Assay Plate Setup: In a multi-well plate, dispense the individual kinase, its specific substrate, and cofactors in a buffered solution.

  • Inhibitor Addition: Add the test compounds at a fixed concentration (e.g., 1 µM) to the appropriate wells. Include a DMSO-only control for 100% kinase activity and a known potent inhibitor for the specific kinase as a positive control.

  • Reaction Initiation: Start the phosphorylation reaction by adding [γ-³³P]-ATP. The ATP concentration should be at or near the Km for each kinase to provide a more accurate measure of intrinsic affinity.[7]

  • Incubation: Allow the reaction to proceed at a controlled temperature for a specified time.

  • Reaction Termination and Substrate Capture: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filter to remove unincorporated [γ-³³P]-ATP.

  • Detection: Quantify the amount of radiolabeled phosphate transferred to the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Interpreting the Data: A Comparative Overview

The results from this initial screen will provide a broad overview of the compound's selectivity.

Kinase Target% Inhibition @ 1 µM (Hypothetical)
This compound Inhibitor-S (e.g., Selective EGFR inhibitor) Inhibitor-NS (e.g., Staurosporine analog)
EGFR85%95%98%
VEGFR260%5%92%
SRC45%2%88%
ABL115%1%75%
CDK255%3%90%
... (400+ other kinases).........

Analysis:

  • Inhibitor-S demonstrates a classic selective profile, potently inhibiting only its intended target (EGFR).

  • Inhibitor-NS shows broad activity across multiple kinase families, indicative of a promiscuous inhibitor.

  • The hypothetical data for This compound suggests a semi-selective profile, with potent inhibition of EGFR but also significant activity against VEGFR2, SRC, and CDK2. This would warrant further investigation to determine the IC50 values for these primary targets and potential off-targets.

Phase 2: Cellular Target Engagement with CETSA

While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complexities of a cellular environment, such as compound permeability, efflux, and target availability.[8] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm direct target engagement within intact cells.[9][10] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 lung cancer cells, which express EGFR) and treat with this compound, control inhibitors, or vehicle (DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling.[12]

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., EGFR) using an antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[13]

Visualizing the Workflow

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_processing Biophysical Assay cluster_analysis Data Analysis cells Intact Cells compound Add Compound (or DMSO) cells->compound Incubate heat Heat Gradient (e.g., 40-70°C) compound->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Soluble Protein Fraction centrifuge->supernatant detection Quantify Target Protein (e.g., Western Blot) supernatant->detection curve Generate Melting Curve (Thermal Shift) detection->curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Interpreting the Data: Isothermal Dose-Response

To quantify the potency of target engagement in cells, an isothermal dose-response (ITDR) experiment is performed at a single temperature that causes partial denaturation.

CompoundCellular IC50 (ITDR @ 54°C) (Hypothetical)
This compound 2.5 µM
Inhibitor-S 0.5 µM
Inhibitor-NS 0.8 µM

Analysis:

This data confirms that this compound enters the cells and binds to its target, EGFR. The cellular IC50 is higher than the biochemical IC50 might be, which is common and reflects the more complex cellular environment. This step validates the primary target in a more physiologically relevant context.

Phase 3: Unbiased Proteome-Wide Selectivity with Chemical Proteomics

While the first two phases focus on a pre-selected target class (kinases), they may miss unexpected off-targets. Chemical proteomics, particularly using kinobeads, offers an unbiased approach to identify the full spectrum of kinase targets in a competitive binding assay format.[14][15]

Experimental Protocol: Kinobeads Competition Binding Assay

Methodology:

  • Lysate Preparation: Prepare lysates from relevant cell lines to ensure a broad representation of the kinome.[14]

  • Competitive Incubation: Incubate the cell lysate with increasing concentrations of this compound.

  • Kinobeads Affinity Enrichment: Add "kinobeads"—a resin functionalized with multiple non-selective kinase inhibitors—to the lysate. These beads will capture kinases whose ATP-binding sites are not occupied by the test compound.[16]

  • Wash and Elute: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • Sample Preparation and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of each identified kinase at different compound concentrations. A decrease in the amount of a kinase captured by the beads with increasing compound concentration indicates that the compound is binding to that kinase in the lysate.[17] This data is used to generate dose-response curves and calculate apparent dissociation constants (Kd) for each target.

Visualizing the Concept of Selectivity

Selectivity_Concept cluster_selective Selective Inhibitor cluster_nonselective Non-Selective Inhibitor Selective_Inhibitor Inhibitor-S Target_A Target A Selective_Inhibitor->Target_A NonSelective_Inhibitor Inhibitor-NS NonSelective_Inhibitor->Target_A Target_B Target B NonSelective_Inhibitor->Target_B Target_C Target C NonSelective_Inhibitor->Target_C Target_D Target D NonSelective_Inhibitor->Target_D

Caption: Selective vs. Non-Selective Inhibition.

Interpreting the Data: A Proteome-Wide View
Target KinaseApparent Kd (µM) (Hypothetical)
This compound Inhibitor-S Inhibitor-NS
EGFR0.90.20.5
VEGFR23.5> 501.2
SRC5.1> 502.0
CDK24.8> 501.5
DDR115.2> 508.0
NQO2> 50> 5010.5

Analysis:

The kinobeads data provides a quantitative, proteome-wide view of selectivity. It confirms the targets identified in the initial screen for this compound and provides their relative affinities. Importantly, it might also reveal unexpected off-targets (like DDR1 in this hypothetical case), which could have significant biological consequences.[18] The profile of Inhibitor-S remains clean, while Inhibitor-NS shows broad engagement with low micromolar affinity for numerous kinases, including non-kinase targets like NQO2 that can sometimes be captured.[18]

Conclusion and Future Directions

This guide outlines a rigorous, multi-step strategy for the comprehensive evaluation of the selectivity of a novel compound, this compound. By employing a combination of broad-panel biochemical screening, cellular target engagement assays, and unbiased chemical proteomics, researchers can build a detailed and physiologically relevant selectivity profile.

The hypothetical data presented for this compound suggests a semi-selective profile. While it shows potent engagement with EGFR, its activity against other kinases like VEGFR2, SRC, and CDK2 at low micromolar concentrations would need to be carefully considered. This profile could be desirable for certain polypharmacology applications, or it could present a liability for off-target toxicity.[1] Further studies, including cellular pathway analysis and in vivo safety assessments, would be essential next steps to fully understand the therapeutic potential of this compound. By following this structured approach, researchers can move beyond simple potency measurements to a nuanced understanding of compound selectivity, a critical step in the journey from a chemical entity to a potential therapeutic.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 123(5), 793-805. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Henderson, M. J., Holbert, M. A., & Simeonov, A. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(5), 1184-1193. [Link]

  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved from [Link]

  • Médard, G., Buser-Doepner, C., Gholami, A. M., Kuster, B., & Médard, G. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Zarrinkar, P. P., Burrows, J. N., & Patrick, D. R. (2009). Multi-pathway cellular analysis of compound selectivity. Metallomics, 1(6), 498-508. [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • Ruprecht, B., Lemeer, S., & Kuster, B. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Molecular & Cellular Proteomics, 16(8_suppl_1), S233-S243. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Vidal, D., & Garcia-Serna, R. (2011). Four ways to measure selectivity. Drug Discovery Today, 16(15-16), 656-662. [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

  • Semantic Scholar. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Archiv der Pharmazie, 349(10), 751-764. [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

Sources

A Comparative Analysis of the Cytotoxicity of Substituted Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2][3] The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast chemical space of derivatives with finely-tuned cytotoxic profiles. This guide provides a comparative analysis of the cytotoxicity of substituted quinoline derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation.

The Influence of Substitution Patterns on Cytotoxicity: A Structure-Activity Relationship Overview

The cytotoxic efficacy of quinoline derivatives is profoundly influenced by the nature, position, and steric and electronic properties of the substituents on the quinoline core.[4] Understanding these structure-activity relationships is crucial for the rational design of novel and more potent anticancer agents.

Substitution at the 2- and 4-Positions

The 2- and 4-positions of the quinoline ring are frequent targets for modification and have been shown to be critical for cytotoxic activity.

  • 2-Aryl and 2,4-Disubstituted Derivatives: The introduction of an aryl group at the 2-position generally confers anticancer activity. Further substitution on this aryl ring can modulate this activity. For instance, 2,4-disubstituted quinolines have demonstrated excellent results by inducing growth inhibition through mechanisms like cell cycle arrest and apoptosis.[5] The presence of bulky aryl groups at both the 2- and 4-positions has been proposed to enhance cytotoxicity.[5]

  • 4-Amino and 4-Anilino Derivatives: A series of 4-quinoline substituted aminopyrimidine derivatives showed that the quinolin-4-yl-substituted compound possessed cytotoxic activity, whereas the quinolin-3-yl-substituted analog was inactive.[5] Similarly, novel N-aryl-trimethoxy quinoline-4-amine derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines.[6]

Substitution at the 6-, 7-, and 8-Positions

Modifications at the benzene portion of the quinoline ring also play a significant role in determining the cytotoxic potential.

  • 6-Substituted Derivatives: Substitution at the 6-position with an aryloxy group has been shown to dramatically enhance antiproliferative activity in certain series of quinoline derivatives. The presence of electron-withdrawing groups, such as fluorine or chlorine, on the terminal phenoxy ring can further improve potency.

  • 7-Chloro Derivatives: 7-chloro-4-quinolinylhydrazone derivatives have been reported as a potent class of anticancer agents, exhibiting good cytotoxic activity against central nervous system, colon, and leukemia cancer cell lines.[5]

  • 5,6,7-Trimethoxy Derivatives: Novel quinoline derivatives featuring a 5,6,7-trimethoxy substitution pattern have been designed as potential anticancer agents and tubulin polymerization inhibitors, with some compounds demonstrating potent antiproliferative activity.[6]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative substituted quinoline derivatives against various human cancer cell lines, providing a snapshot of the impact of different substitution patterns.

Compound ClassSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
2,4-Disubstituted QuinolineN-2-diphenyl quinolin-4-carboxamideTumor cellsHigh % mortality[5]
4,7-Disubstituted Quinoline7-chloro-4-quinolinylhydrazoneSF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[5]
5,6,7-Trimethoxy QuinolineN-(4-phenoxyphenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amineA2780/RCIS (Ovarian), MCF-7/MX (Breast)Potent[6]
Quinoline-Chalcone Hybrid(E)-3-(4-chlorophenyl)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-oneA549 (Lung), K-562 (Leukemia)1.91, 5.29[7][8]
4-Substituted QuinolineHTI 21 & HTI 22VariousHigh[9][10]

Mechanisms of Quinoline-Induced Cytotoxicity

Substituted quinoline derivatives exert their cytotoxic effects through a variety of molecular mechanisms, often leading to the induction of programmed cell death (apoptosis).[5][11]

Key mechanisms include:

  • Induction of Apoptosis: Many quinoline derivatives trigger caspase-dependent apoptosis, which is often associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[9][10]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, such as the G2/M phase, thereby inhibiting cell proliferation.[5][7]

  • Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.[5]

  • Disruption of Cell Migration: By interfering with the cellular machinery responsible for movement, certain quinolines can prevent cancer cell invasion and metastasis.[5]

  • Enzyme Inhibition: Quinoline derivatives can act as inhibitors of crucial enzymes involved in cancer progression, such as topoisomerases and protein kinases.[3] For example, some have been identified as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle.[6][7]

The following diagram illustrates a simplified signaling pathway for quinoline-induced apoptosis:

G quinoline Substituted Quinoline Derivative ros ↑ Reactive Oxygen Species (ROS) quinoline->ros mito Mitochondrial Dysfunction quinoline->mito ros->mito caspase Caspase Activation (e.g., Caspase-3) mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified signaling pathway of quinoline-induced apoptosis.

Experimental Protocols for Assessing Cytotoxicity

A variety of in vitro assays are employed to evaluate the cytotoxic effects of novel compounds. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Cytotoxicity Assay Protocol

This protocol provides a standardized method for determining the cytotoxic potential of substituted quinoline derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Substituted quinoline derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curves.

The following diagram outlines the general workflow for evaluating the cytotoxicity of quinoline derivatives:

G start Synthesize & Characterize Substituted Quinoline Derivatives cell_culture Cell Line Selection & Culture start->cell_culture cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) cell_culture->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis mechanism_study Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) data_analysis->mechanism_study lead_optimization Lead Compound Optimization sar_analysis->lead_optimization mechanism_study->lead_optimization

Caption: General workflow for the cytotoxic evaluation of quinoline derivatives.

Conclusion and Future Directions

The quinoline scaffold remains a highly attractive framework for the development of novel anticancer agents. The extensive research into the structure-activity relationships of substituted quinoline derivatives has provided valuable insights for the rational design of more potent and selective cytotoxic compounds.[5] Future research will likely focus on the synthesis of novel derivatives with improved pharmacological profiles, the elucidation of their precise molecular targets, and their evaluation in more complex preclinical models. The continued exploration of the vast chemical space offered by the quinoline nucleus holds significant promise for the discovery of next-generation cancer therapeutics.

References

  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 3837-3853.
  • Mosaffa, F., et al. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Basic Medical Sciences, 24(10), 1416-1424.
  • Review on recent development of quinoline for anticancer activities. (2022).
  • Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. (n.d.).
  • Comparative Anticancer Activity of Substituted Quinolines. (n.d.). BenchChem.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). MDPI.
  • George, R. F., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30653-30679.
  • Costa, C. A., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers. (n.d.). BenchChem.
  • Review on recent development of quinoline for anticancer activities. (n.d.). ijcrt.org.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019).
  • Novel Quinolines Demonstrate Potent Cytotoxicity In Vitro, Outperforming Standard Anticancer Agents in Select Cancer Cell Lines. (n.d.). BenchChem.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 76(2), 103-113.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 4,8-dimethoxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. This guide provides a detailed, procedural framework for the proper disposal of Methyl 4,8-dimethoxyquinoline-2-carboxylate (CAS No. 76995-87-4), ensuring the safety of laboratory personnel and compliance with regulatory standards. This document moves beyond a simple checklist, offering insights into the causality behind these essential protocols.

Hazard Assessment and Core Safety Principles

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Understanding these hazards is the foundation of our disposal strategy. The primary goal is to prevent unintended exposure to personnel and the environment. Therefore, all waste containing this compound must be treated as hazardous chemical waste.[2] Under no circumstances should it be disposed of in standard trash or down the drain.[2]

Key Safety Principles:

  • Segregation is paramount: Never mix this compound waste with incompatible materials, particularly strong oxidizing agents.[3] Such mixing can lead to dangerous chemical reactions.

  • Containment is crucial: All waste must be collected in designated, properly labeled, and sealed containers to prevent leaks and spills.[1][4]

  • Minimize waste generation: Whenever possible, plan experiments to use the minimum amount of material required, reducing the volume of waste that needs to be managed.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure you are wearing the appropriate personal protective equipment. The rationale for each piece of PPE is directly linked to the known hazards of the chemical.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or goggles.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact, which can lead to skin irritation.[1][5]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][5]

Step-by-Step Disposal Procedures

The following protocols provide a clear, actionable plan for the disposal of this compound in various forms.

Disposal of Unused or Expired Solid Compound
  • Container Selection: Obtain a designated hazardous waste container that is clean, dry, and made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw cap).[1][4]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

  • Waste Transfer: Carefully transfer the solid waste into the designated container, minimizing the creation of dust.[5]

  • Secure Closure: Tightly seal the container. It should remain closed at all times except when adding waste.[3][6]

  • Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals like strong oxidizing agents.[3][4]

  • Pickup Request: Once the container is full or you have no more of this waste to dispose of, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][6]

Disposal of Contaminated Labware and Materials

This category includes items such as gloves, weighing paper, pipette tips, and empty stock bottles that have come into contact with this compound.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.

  • Empty Stock Bottles:

    • If the bottle is completely empty (no visible residue), it can often be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.

    • After rinsing, deface the original label and dispose of the bottle according to your institution's guidelines for clean lab glass.

    • If the bottle contains residual solid, it must be disposed of as solid hazardous waste as described in section 3.1.

  • Segregation and Storage: Store the container of contaminated materials in the satellite accumulation area.

  • Pickup: Arrange for disposal through your institution's EHS office.

Spill Management and Cleanup

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don PPE: Before beginning cleanup, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a designated hazardous waste container.[5] For a solution, cover the spill with an inert absorbent material like vermiculite or sand.

  • Collection: Carefully collect the absorbent material and place it into a sealed, labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent and then soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Disposal: Arrange for the pickup of the sealed waste container through your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_procedure Disposal Procedure cluster_final Final Disposition Waste This compound Waste Generated Solid Unused/Expired Solid Waste->Solid Is it pure solid? Contaminated Contaminated Labware (Gloves, etc.) Waste->Contaminated Is it contaminated material? Spill Spill Residue Waste->Spill Is it from a spill? SolidProc 1. Transfer to Labeled Container 2. Seal and Store in SAA 3. Request EHS Pickup Solid->SolidProc ContaminatedProc 1. Collect in Labeled Container 2. Seal and Store in SAA 3. Request EHS Pickup Contaminated->ContaminatedProc SpillProc 1. Absorb/Sweep Up 2. Place in Labeled Container 3. Decontaminate Area 4. Request EHS Pickup Spill->SpillProc FinalDisp Disposal by Approved Hazardous Waste Facility SolidProc->FinalDisp ContaminatedProc->FinalDisp SpillProc->FinalDisp

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Culture of Safety

Proper chemical disposal is not merely a regulatory requirement; it is a cornerstone of a robust safety culture. By understanding the hazards of this compound and adhering to these detailed procedures, we protect ourselves, our colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.

References

  • MSDS of this compound. (2025-12-20). Capot Chemical. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024-08-16). National Science Teaching Association (NSTA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]

  • Hazardous Waste Disposal Guide. (2023-02-27). Northwestern University Research Safety. [Link]

Sources

Navigating the Unknown: A Safety and Handling Guide for Methyl 4,8-dimethoxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. Methyl 4,8-dimethoxyquinoline-2-carboxylate, a quinoline derivative, represents such a compound. While its structural analogues are of significant interest in medicinal chemistry, comprehensive toxicological data for this specific molecule remains largely uninvestigated[1]. This guide provides a robust framework for its safe handling and disposal, grounded in the principles of chemical safety and risk mitigation. Our objective is to empower you with the necessary knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of your research.

Hazard Assessment: The Precautionary Principle

The Material Safety Data Sheet (MSDS) for this compound indicates that its chemical, physical, and toxicological properties have not been thoroughly investigated[1]. This necessitates a cautious approach, treating the compound as potentially hazardous. Based on the data for structurally similar quinoline derivatives, potential hazards may include skin and eye irritation, and respiratory irritation if inhaled as a dust or aerosol. Therefore, all handling procedures should be designed to minimize exposure through all potential routes: inhalation, ingestion, and skin contact.

Key Potential Hazards:

  • Inhalation: May cause respiratory irritation[1].

  • Skin Contact: May cause skin irritation[2].

  • Eye Contact: May cause serious eye irritation[2].

  • Ingestion: May be harmful if swallowed[2].

Given the limited specific data, it is prudent to handle this compound with the same level of care as other potentially toxic powdered chemicals[3][4].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established laboratory safety protocols.

Equipment Specification Purpose and Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact. Inspect gloves for any signs of degradation or punctures before use[1].
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder[5].
Respiratory Protection N95 (or higher) Particulate Respirator or approved respiratorNecessary when handling the solid, powdered form to prevent inhalation of dust particles, especially outside of a certified chemical fume hood[1].
Body Protection Laboratory CoatProtects skin and personal clothing from contamination[4].
Face Protection Face Shield (in addition to goggles)Recommended when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and preventing contamination. All operations involving this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhalation[4].

Preparation
  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound[4].

  • Donning PPE: Before entering the designated area, put on a laboratory coat, chemical splash goggles, and nitrile gloves.

  • Gather Materials: Assemble all necessary equipment, including weigh boats, spatulas, and waste containers, within the fume hood to minimize movement in and out of the controlled space.

Weighing and Handling the Solid Compound
  • Enclosed Weighing: Whenever possible, weigh the powder inside the fume hood. If a balance cannot be placed inside, use an exhausted balance enclosure[4].

  • Minimize Dust: Handle the powder gently to avoid creating dust. Use a spatula to transfer the solid and avoid pouring directly from the container[3].

  • Container Management: Keep the primary container of this compound tightly sealed when not in use[3].

Solution Preparation
  • Solvent Addition: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Volatile Solvents: If using a volatile solvent, ensure the fume hood sash is at the appropriate height to maintain adequate airflow.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all non-disposable equipment that has come into contact with the compound using an appropriate solvent.

  • Work Surface Cleaning: Clean the designated work area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • PPE Removal: Remove PPE in a designated area to avoid cross-contamination. Dispose of single-use items, such as gloves, in a labeled hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[5][6].

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Assemble All Necessary Materials don_ppe->gather_materials weigh_solid Weigh Solid Compound gather_materials->weigh_solid Proceed to handling prep_solution Prepare Solution weigh_solid->prep_solution decontaminate Decontaminate Equipment prep_solution->decontaminate Complete handling clean_area Clean Work Area decontaminate->clean_area remove_ppe Remove and Dispose of PPE clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A step-by-step workflow outlining the safe handling of this compound from preparation to post-handling procedures.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh papers, and pipette tips, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

Spill Management

In the event of a spill:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

Final Disposal

Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical compounds like this compound is fundamental to a safe and productive research environment. By integrating the principles of hazard assessment, diligent use of personal protective equipment, and adherence to structured operational and disposal plans, you can confidently and safely advance your scientific endeavors.

References

  • Proper Disposal of 2-(2-Chloroethyl)
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • MSDS of Methyl4,8-Dimethoxyquinoline-2-Carboxyl
  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.
  • WORKING SAFELY WITH TOXIC POWDERS.
  • SAFETY D
  • SAFETY D
  • Safe Handling Practices for Labor
  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)
  • SAFETY D
  • SAFETY D
  • Part D: Chemical Safety Procedures for Labor
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,8-dimethoxyquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4,8-dimethoxyquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.